Product packaging for 2-(2-Aminoethyl)isoindolin-1-one(Cat. No.:CAS No. 350046-24-1)

2-(2-Aminoethyl)isoindolin-1-one

Cat. No.: B2624448
CAS No.: 350046-24-1
M. Wt: 257.131
InChI Key: HNFVLLVQLAPPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Aminoethyl)isoindolin-1-one is a useful research compound. Its molecular formula is C10H13BrN2O and its molecular weight is 257.131. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrN2O B2624448 2-(2-Aminoethyl)isoindolin-1-one CAS No. 350046-24-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminoethyl)-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-5-6-12-7-8-3-1-2-4-9(8)10(12)13/h1-4H,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYAQAZCLSOPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Aminoethyl)isoindolin-1-one (CAS 350046-24-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for 2-(2-Aminoethyl)isoindolin-1-one. This guide provides a comprehensive overview based on established knowledge of the isoindolin-1-one scaffold and its derivatives, offering probable synthetic routes, predicted properties, and potential biological activities. All information not directly attributed to this compound should be considered as informed extrapolation.

Introduction

This compound is a heterocyclic organic compound featuring a core isoindolin-1-one scaffold substituted at the nitrogen atom with an aminoethyl group. The isoindolin-1-one motif is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds and natural products.[1][2][3][4] Its derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1][3] The presence of a primary amine in the ethyl side chain of this compound offers a reactive handle for further chemical modifications, making it a versatile building block in drug discovery and development.

Physicochemical Properties

While specific, experimentally determined data for this compound is scarce, its basic properties can be calculated or inferred from its structure and data for closely related compounds.

PropertyValueSource
CAS Number 350046-24-1BroadPharm[5]
Molecular Formula C₁₀H₁₂N₂OBroadPharm[5]
Molecular Weight 176.22 g/mol BroadPharm[5]
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. The hydrochloride salt would likely exhibit aqueous solubility.Inferred
Storage Recommended at -20°CBroadPharm[5]

Synthesis and Experimental Protocols

Proposed Synthetic Route: Reductive Amination and Cyclization

A common and efficient method for the synthesis of N-substituted isoindolin-1-ones involves the reductive amination of 2-formylbenzoic acid with a primary amine, followed by intramolecular cyclization.

Reaction Scheme:

2-Formylbenzoic acid reacts with ethylenediamine in a suitable solvent. The intermediate imine undergoes intramolecular cyclization to form the isoindolin-1-one ring. Due to the bifunctional nature of ethylenediamine, careful control of stoichiometry is crucial to favor the monosubstituted product. An alternative would be to use N-Boc-ethylenediamine followed by deprotection.

Detailed Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 2-formylbenzoic acid (1 equivalent) in a suitable solvent such as methanol or ethanol, add N-Boc-ethylenediamine (1.1 equivalents).

  • Reductive Amination: The reaction mixture is stirred at room temperature for 1-2 hours to form the imine. A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is then added portion-wise.

  • Cyclization: The reaction mixture is heated to reflux for several hours to promote intramolecular cyclization and the formation of the lactam ring.

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.

  • Deprotection: The N-Boc protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane to remove the Boc protecting group, yielding the final product, this compound.

Visualization of Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 2_formylbenzoic_acid 2-Formylbenzoic Acid reductive_amination Reductive Amination (e.g., NaBH4, MeOH) 2_formylbenzoic_acid->reductive_amination N_Boc_ethylenediamine N-Boc-ethylenediamine N_Boc_ethylenediamine->reductive_amination cyclization Intramolecular Cyclization (Heat) reductive_amination->cyclization deprotection Boc Deprotection (e.g., TFA or HCl) cyclization->deprotection final_product This compound deprotection->final_product

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

Direct biological data for this compound is not available in the public domain. However, the isoindolin-1-one scaffold is present in numerous compounds with well-defined biological activities. The following sections describe potential therapeutic areas and signaling pathways based on the activities of structurally related molecules.

Potential as an Anticancer Agent

Derivatives of isoindolin-1-one have been investigated as potent inhibitors of various protein kinases, which are key components of signaling pathways that regulate cell proliferation, survival, and differentiation. For instance, certain isoindolin-1-one derivatives have been shown to inhibit ERK1/2, a critical kinase in the MAPK/ERK signaling cascade that is often hyperactivated in cancer.

Potential Signaling Pathway Involvement: MAPK/ERK Pathway

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that transmits signals from cell surface receptors to the nucleus, leading to the transcription of genes involved in cell growth and division. In many cancers, mutations in genes like RAS and BRAF lead to constitutive activation of this pathway. An isoindolin-1-one derivative could potentially act as an inhibitor at one of the key kinases in this pathway, such as MEK or ERK.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound (Hypothetical Target) Inhibitor->ERK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway by an isoindolin-1-one derivative.

Potential as a Neuromodulatory Agent

Certain isoindolin-1-one derivatives have been explored as antagonists for dopamine receptors, particularly the D4 receptor.[8] Dopamine receptors are implicated in various neurological and psychiatric conditions, and their modulation can have therapeutic effects.

Potential Signaling Pathway Involvement: Dopamine D4 Receptor Signaling

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that, upon binding to dopamine, inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A D4 antagonist would block this effect, leading to a relative increase in cAMP production.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D4R Dopamine D4 Receptor AC Adenylyl Cyclase D4R->AC Inhibits ATP ATP Dopamine Dopamine Dopamine->D4R Binds Antagonist This compound (Hypothetical) Antagonist->D4R Blocks cAMP cAMP ATP->cAMP Conversion

Caption: Hypothetical antagonism of the Dopamine D4 receptor by an isoindolin-1-one derivative.

Structure-Activity Relationships (SAR)

While specific SAR data for this compound is unavailable, general trends for the isoindolin-1-one scaffold can be summarized. Modifications at the N-2 and C-3 positions of the isoindolin-1-one ring have been extensively studied to optimize biological activity.[1]

  • N-2 Substitution: The nature of the substituent at the nitrogen atom is critical for modulating the pharmacological properties. The introduction of basic amine functionalities, as in the case of this compound, can improve pharmacokinetic properties and provide a point of interaction with biological targets.

  • C-3 Substitution: Modifications at the C-3 position have been shown to significantly impact potency and selectivity for various targets. The introduction of aryl or alkyl groups can lead to enhanced interactions with the hydrophobic pockets of enzymes or receptors.

Conclusion

This compound represents a valuable chemical entity with significant potential for drug discovery and development. While direct experimental data is limited, its structural features suggest plausible synthetic routes and a range of potential biological activities based on the well-established pharmacology of the isoindolin-1-one scaffold. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential. Researchers are encouraged to use the information presented in this guide as a foundation for designing and conducting novel research in this promising area of medicinal chemistry.

References

2-(2-Aminoethyl)isoindolin-1-one mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Core Mechanism of Action of 2-(2-Aminoethyl)isoindolin-1-one and Its Derivatives

Introduction

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] While specific mechanistic data for this compound is not extensively available in public literature, its structural backbone is a key component in molecules designed to interact with a variety of significant biological targets. This guide explores the primary mechanisms of action associated with the isoindolin-1-one chemical class, providing insights for researchers and drug development professionals on the potential therapeutic applications of its derivatives. The versatility of this scaffold allows for its incorporation into compounds targeting cancer, inflammation, and neurological disorders.[3]

The isoindolin-1-one core is a structural feature of several potent inhibitors of Poly (ADP-ribose) Polymerase (PARP). PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[4]

Mechanism of Action: Synthetic Lethality

PARP inhibitors exploit a concept known as "synthetic lethality." In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient.[5] When PARP is inhibited, SSBs are not repaired and accumulate. During DNA replication, these SSBs are converted into DSBs.[6] In healthy cells, these DSBs would be repaired by the functional HR pathway. However, in BRCA-mutated cancer cells, the inability to repair these DSBs leads to genomic instability and ultimately, cell death.[5][6]

The inhibitor molecule typically binds to the NAD+ binding site of the PARP enzyme, preventing it from synthesizing poly (ADP-ribose) chains and also trapping the PARP enzyme on the DNA, which further enhances its cytotoxic effect.[6]

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage Event cluster_Repair Normal Cell (HR Proficient) cluster_Cancer_Cell Cancer Cell (HR Deficient) SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP recruits PARP_trapped Trapped PARP Replication_cancer DNA Replication SSB->Replication_cancer BER Base Excision Repair (BER) PARP->BER initiates PARP->PARP_trapped Cell_Survival Cell Survival BER->Cell_Survival leads to Replication DNA Replication DSB_normal Double-Strand Break (DSB) HR_Repair Homologous Recombination (HR) Repair PARPi PARP Inhibitor (e.g., Isoindolinone-based) PARPi->PARP inhibits & traps DSB_cancer Unrepaired DSB Replication_cancer->DSB_cancer DSB_cancer->HR_Repair cannot be repaired by HR Apoptosis Apoptosis DSB_cancer->Apoptosis triggers

Caption: Mechanism of PARP inhibitor action via synthetic lethality.

Quantitative Data: PARP Inhibitor Potency

The following table presents representative IC₅₀ values for well-known PARP inhibitors, illustrating the potency that can be achieved with related structural classes.

CompoundPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Cell LineReference
Olaparib1.91.5MDA-MB-436[7]
Rucaparib1.46.9Capan-1Manufacturer Data
Talazoparib0.570.29MX-1Manufacturer Data

Experimental Protocol: PARP1 Inhibition Assay (Homogeneous Fluorescence Polarization)

This protocol outlines a common method for measuring the inhibitory activity of a compound against PARP1.

  • Principle: The assay measures the incorporation of biotinylated NAD+ into a histone substrate by PARP1. The resulting biotinylated histone is detected by a streptavidin-fluorophore conjugate, leading to a high fluorescence polarization (FP) signal. Inhibitors prevent this reaction, resulting in a low FP signal.

  • Materials: Recombinant human PARP1, H1 histone, biotinylated NAD+, streptavidin-phycoerythrin (SA-PE), assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT), activated DNA, and test compounds.

  • Procedure:

    • Add 5 µL of test compound dilutions (in assay buffer with DMSO) to a 384-well black plate.

    • Add 10 µL of PARP1 enzyme and activated DNA solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a substrate mix containing histone H1 and biotinylated NAD+.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the product by adding 5 µL of SA-PE diluted in a buffer containing stop reagent (e.g., 0.5 M EDTA).

    • Incubate for 30 minutes in the dark.

    • Read the plate on a fluorescence polarization reader (Excitation: 485 nm, Emission: 530 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor vs. no enzyme). Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Inhibition of MDM2-p53 Protein-Protein Interaction

The isoindolinone scaffold has been successfully employed to design potent inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction.[8] MDM2 is a key negative regulator of the p53 tumor suppressor protein. In many cancers, MDM2 is overexpressed, leading to the ubiquitination and subsequent degradation of p53, thereby disabling its tumor-suppressive functions.

Mechanism of Action: Restoring p53 Activity

Isoindolinone-based inhibitors act as p53 mimetics. They are designed to bind to the p53-binding pocket on the MDM2 protein.[8] This competitive binding prevents MDM2 from interacting with p53. As a result, p53 is stabilized and accumulates in the nucleus, where it can activate the transcription of target genes like p21, leading to cell cycle arrest and apoptosis in cancer cells.[8]

MDM2_p53_Pathway cluster_Cancer Cancer Cell (MDM2 Overexpression) cluster_Inhibition Therapeutic Intervention MDM2 MDM2 p53 p53 MDM2->p53 binds & ubiquitinates Proteasome Proteasome p53->Proteasome targeted to Degradation p53 Degradation Proteasome->Degradation Proliferation Tumor Proliferation Degradation->Proliferation allows Inhibitor Isoindolinone Inhibitor MDM2_Inhib MDM2 Inhibitor->MDM2_Inhib competitively binds p53_stable Stabilized p53 MDM2_Inhib->p53_stable cannot bind p21 p21 (CDKN1A) p53_stable->p21 activates transcription of Apoptosis Apoptosis p53_stable->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: Reactivation of p53 by MDM2-p53 interaction inhibitors.

Quantitative Data: MDM2-p53 Inhibitor Potency

The table below shows IC₅₀ values for representative isoindolinone-based MDM2-p53 inhibitors.

CompoundMDM2-p53 IC₅₀ (µM)Cell LineReference
NU82312.5 ± 0.2SJSA-1 (ELISA)[8]
74a (+)-R0.17 ± 0.02SJSA-1 (ELISA)[8]

Experimental Protocol: MDM2-p53 Fluorescence Polarization Assay

This protocol describes a method to quantify the inhibition of the MDM2-p53 interaction.

  • Principle: A fluorescently labeled p53-derived peptide is incubated with recombinant MDM2 protein. The binding of the large MDM2 protein to the small peptide causes a significant increase in the fluorescence polarization value. A test compound that disrupts this interaction will cause a decrease in the polarization value.

  • Materials: Recombinant human MDM2 protein (e.g., residues 1-118), a fluorescently labeled p53 peptide (e.g., TAMRA-RFMDYWEGL-NH₂), assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide), and test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer containing DMSO.

    • In a 384-well black plate, add the test compound dilutions.

    • Add the fluorescently labeled p53 peptide to all wells.

    • Add the MDM2 protein to the test wells. Control wells receive buffer instead.

    • Incubate the plate for 2-4 hours at room temperature, protected from light.

    • Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis: The inhibitory potency (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Histone Deacetylase (HDAC) Inhibition

Certain isoindolinone derivatives have been identified as potent inhibitors of histone deacetylases (HDACs).[9] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. Deacetylation of histones leads to a more compact chromatin structure, repressing gene transcription. In cancer, HDACs are often dysregulated.

Mechanism of Action: Chromatin Remodeling and Gene Expression

HDAC inhibitors typically feature a zinc-binding group that chelates the zinc ion in the active site of the enzyme. By inhibiting HDACs, these compounds prevent the removal of acetyl groups, leading to histone hyperacetylation. This results in a more relaxed chromatin structure (euchromatin), allowing for the transcription of previously silenced genes, including tumor suppressor genes like p21 and p53. The re-expression of these genes can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[9]

HDAC_Inhibition_Workflow cluster_Process Experimental Workflow: HDAC Activity Assay cluster_Logic Logic Start Start: Prepare Reagents Step1 Dispense Test Compound (Isoindolinone derivative) into 384-well plate Start->Step1 Step2 Add HDAC Enzyme (e.g., HDAC1) Step1->Step2 Step3 Incubate Step2->Step3 Step4 Add Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC) Step3->Step4 Step5 Incubate to allow deacetylation Step4->Step5 Step6 Add Developer Solution (contains Trypsin) Step5->Step6 Step7 Incubate to cleave deacetylated substrate Step6->Step7 Step8 Measure Fluorescence (Ex: 360nm, Em: 460nm) Step7->Step8 End End: Calculate IC50 Step8->End Logic1 High Fluorescence = No Inhibition (HDAC is active) Logic2 Low Fluorescence = Inhibition (HDAC is blocked)

Caption: General experimental workflow for an in vitro HDAC inhibition assay.

Quantitative Data: HDAC Inhibitor Potency

The table below presents IC₅₀ values for representative isoindolinone-based HDAC inhibitors against HDAC1.

CompoundHDAC1 IC₅₀ (nM)Cancer Cell Line (Antiproliferative GI₅₀)Reference
5a65.6HCT-116 (0.41 µM)[9]
5b65.1HCT-116 (0.24 µM)[9]
13a57.9HCT-116 (0.35 µM)[9]

Experimental Protocol: In Vitro HDAC Fluorometric Assay

This protocol provides a general method for assessing a compound's ability to inhibit HDAC activity.

  • Principle: A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is incubated with an HDAC enzyme. If the enzyme is active, it removes the acetyl group. A developing enzyme (trypsin) is then added, which specifically cleaves the deacetylated substrate to release the highly fluorescent aminomethylcoumarin (AMC). An inhibitor will prevent deacetylation, and thus no fluorescence will be generated.

  • Materials: Recombinant human HDAC enzyme (e.g., HDAC1), fluorogenic HDAC substrate, assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂), developer solution (e.g., trypsin in assay buffer with TSA as a stopper), and test compounds.

  • Procedure:

    • Add test compound dilutions to a 96-well black plate.

    • Add the HDAC enzyme to all wells except the negative control.

    • Incubate for 10 minutes at 37°C.

    • Start the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding the developer solution.

    • Incubate for 15 minutes at 37°C.

    • Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: Subtract the background fluorescence (wells without enzyme). Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC₅₀ value by fitting the results to a dose-response curve.

Conclusion

The isoindolin-1-one scaffold is a cornerstone of modern medicinal chemistry, enabling the development of targeted therapies against a range of diseases. While the specific biological activity of this compound is not yet fully characterized, its structure represents a valuable starting point for the design of potent and selective inhibitors. The primary mechanisms associated with this class of compounds—inhibition of PARP, disruption of the MDM2-p53 interaction, and inhibition of HDACs—are all clinically validated strategies, particularly in oncology. Researchers and drug developers can leverage the synthetic tractability and proven biological relevance of the isoindolin-1-one core to create novel therapeutics. Further investigation into derivatives of this compound is warranted to explore its potential within these and other emerging therapeutic pathways.

References

2-(2-Aminoethyl)isoindolin-1-one: A Review of a Sparsely Explored Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, 2-(2-aminoethyl)isoindolin-1-one represents a chemical entity with underexplored potential. While the broader isoindolin-1-one core is a well-established pharmacophore present in a variety of biologically active compounds, specific literature and detailed experimental data for this particular derivative remain notably scarce. This technical guide aims to consolidate the available information, highlight the current knowledge gaps, and provide a foundation for future research into this intriguing molecule.

The isoindolin-1-one scaffold itself is a key structural motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neurological effects. However, the introduction of a 2-aminoethyl substituent at the nitrogen atom presents a unique chemical feature that could significantly influence its biological profile. The presence of a primary amine offers a potential site for further functionalization, allowing for the generation of diverse chemical libraries for screening.

Synthesis and Characterization

Detailed, peer-reviewed synthetic protocols specifically for this compound (CAS 350046-24-1) are not extensively reported in publicly accessible literature. However, general methods for the synthesis of N-substituted isoindolin-1-ones can be adapted. One plausible synthetic strategy is outlined below.

General Synthetic Approach

A common route to N-substituted isoindolin-1-ones involves the reaction of a suitable phthalide derivative with a primary amine. In the case of this compound, this would involve the reaction of 2-formylbenzoic acid or its derivatives with ethylenediamine.

SynthesisWorkflow Start Starting Materials FormylbenzoicAcid 2-Formylbenzoic Acid Start->FormylbenzoicAcid Ethylenediamine Ethylenediamine Start->Ethylenediamine Reaction Reductive Amination/ Cyclization FormylbenzoicAcid->Reaction Ethylenediamine->Reaction Product This compound Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification

Figure 1. Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

A potential synthesis could involve the reductive amination of 2-formylbenzoic acid with an excess of ethylenediamine. The initial reaction would form a Schiff base, which could then undergo intramolecular cyclization and dehydration to yield the isoindolin-1-one ring. The use of a protecting group on one of the amino groups of ethylenediamine might be necessary to prevent side reactions and ensure the desired product is obtained. Subsequent deprotection would yield the final compound.

Due to the lack of specific published protocols, researchers would need to rely on general procedures for isoindolinone synthesis and optimize reaction conditions such as solvent, temperature, and catalysts.

Biological Activity and Pharmacological Profile

There is a significant paucity of publicly available data on the biological activity and pharmacological properties of this compound. While the structurally related N-(2-aminoethyl)phthalimide (the 1,3-dione analog) has been investigated as an intermediate in the synthesis of compounds with potential neurological and enzyme inhibitory activities, direct biological data for the mono-oxo species is not found in the surveyed literature.

Given the activities of other isoindolin-1-one derivatives, potential areas of investigation for this compound could include:

  • Enzyme Inhibition: Many isoindolinone-based compounds are known to inhibit various enzymes. The primary amino group of the title compound could interact with the active sites of enzymes, making it a candidate for screening against various enzyme targets.

  • Receptor Binding: The structural features of this compound may allow it to bind to various receptors, particularly those in the central nervous system.

  • Neurological Activity: The isoindolinone core is present in some compounds with activity in the central nervous system.

Without experimental data, any discussion of biological activity remains speculative. The following table highlights the lack of quantitative data.

Biological TargetAssay TypeResult (e.g., IC50, Ki)Reference
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Signaling Pathways and Mechanism of Action

Currently, there is no information available in the scientific literature regarding the signaling pathways modulated by this compound or its specific mechanism of action. Elucidating these would require extensive in vitro and in vivo studies, including target identification and pathway analysis.

LogicalRelationship Compound This compound Target Unknown Biological Target(s) Compound->Target Interaction? Pathway Unidentified Signaling Pathway(s) Target->Pathway Modulation? Effect Undetermined Biological Effect(s) Pathway->Effect Leads to?

Figure 2. Logical relationship illustrating the current knowledge gap.

Future Directions and Conclusion

The lack of comprehensive data on this compound presents both a challenge and an opportunity for the scientific community. The unique structural features of this molecule, particularly the presence of a primary amine on the N-substituent, warrant further investigation.

Key areas for future research include:

  • Development and optimization of a robust and scalable synthetic route.

  • Comprehensive screening against a wide range of biological targets to identify potential therapeutic applications.

  • In-depth pharmacological studies to determine its mechanism of action, efficacy, and safety profile.

  • Structure-activity relationship (SAR) studies by synthesizing and testing a library of derivatives to identify key structural features for biological activity.

The Isoindolinone Core: A Journey from Sedative to Targeted Protein Degrader

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindolinone scaffold, a bicyclic aromatic lactam, holds a prominent and multifaceted position in the landscape of medicinal chemistry. Its journey, from a seemingly innocuous sedative to a powerful modulator of the cell's protein degradation machinery, is a compelling narrative of serendipity, tragedy, and scientific innovation. This technical guide provides a comprehensive overview of the discovery, history, and key developments of isoindolinone compounds, with a focus on their synthesis, mechanisms of action, and therapeutic applications.

A Storied Past: The Discovery and Evolution of Isoindolinone-Based Drugs

The history of isoindolinone compounds is inextricably linked with the story of thalidomide. Initially synthesized in 1954 by the German pharmaceutical company Chemie Grünenthal, thalidomide was marketed as a non-addictive sedative and an effective antiemetic for morning sickness in pregnant women. However, its widespread use led to a devastating medical crisis in the late 1950s and early 1960s, as it was discovered to be a potent teratogen, causing severe birth defects in thousands of children worldwide. This tragedy led to a profound shift in drug regulation and testing.

For decades, thalidomide was relegated to the shadows of pharmaceutical history. However, in the 1990s, it was serendipitously discovered to have potent anti-inflammatory and anti-angiogenic properties. This led to its repurposing for the treatment of erythema nodosum leprosum, a painful complication of leprosy, and subsequently, for the treatment of multiple myeloma.

This renaissance of thalidomide spurred the development of a new class of drugs known as immunomodulatory imide drugs (IMiDs). By modifying the isoindolinone core, researchers at Celgene developed lenalidomide and pomalidomide, which demonstrated enhanced potency and a more favorable safety profile compared to their parent compound. These second and third-generation IMiDs have become cornerstones in the treatment of multiple myeloma and other hematological malignancies, heralding a new era of targeted cancer therapy centered on the isoindolinone scaffold.

Synthetic Strategies for the Isoindolinone Core

The synthesis of the isoindolinone ring system is a well-established area of organic chemistry, with numerous methods developed to access this privileged scaffold. A general and versatile approach involves the reductive amination of 2-formylbenzoic acid with primary amines.

Experimental Protocol: General Procedure for the Synthesis of N-Substituted Isoindolin-1-ones

This protocol describes a common method for the synthesis of N-substituted isoindolin-1-ones from 2-formylbenzoic acid and a primary amine via reductive amination.

Materials:

  • 2-formylbenzoic acid

  • Primary amine (e.g., benzylamine, aniline)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-formylbenzoic acid (1.0 equivalent) and the primary amine (1.1 equivalents).

  • Dissolution: Dissolve the starting materials in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the reaction mixture.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 10-15 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Workup:

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted isoindolin-1-one.

  • Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Mechanism of Action: Hijacking the Cellular Protein Degradation Machinery

The therapeutic effects of thalidomide and its analogs are primarily mediated by their interaction with the protein Cereblon (CRBN). CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). By binding to CRBN, these isoindolinone-based drugs effectively "hijack" the E3 ligase, altering its substrate specificity and inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins.

Cereblon-Mediated Degradation of Ikaros and Aiolos

A key discovery in understanding the immunomodulatory and anti-myeloma effects of IMiDs was the identification of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) as neosubstrates of the CRBN-IMiD complex. Ikaros and Aiolos are essential for the survival and proliferation of multiple myeloma cells. Their degradation leads to the downregulation of key oncogenes, such as c-Myc and IRF4, and the upregulation of T-cell activity, contributing to the anti-tumor immune response.

Cereblon_Pathway cluster_0 CRL4 E3 Ubiquitin Ligase Complex cluster_1 Cellular Machinery CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 Rbx1 Rbx1 DDB1->Rbx1 CRBN Cereblon (CRBN) DDB1->CRBN Ikaros Ikaros (IKZF1) CRBN->Ikaros Recruits Aiolos Aiolos (IKZF3) CRBN->Aiolos Recruits Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Degradation Ikaros->Ub Ubiquitination Aiolos->Ub Ubiquitination IMiD Isoindolinone (IMiD) IMiD->CRBN Binds to Anti_Angiogenesis_Pathway cluster_0 Tumor Cell cluster_1 Endothelial Cell IMiD Isoindolinone Compound VEGF_gene VEGF Gene IMiD->VEGF_gene Inhibits transcription VEGFR VEGF Receptor (VEGFR) VEGF_gene->VEGFR VEGF secretion & binding Proliferation Cell Proliferation & Migration VEGFR->Proliferation Activates signaling Angiogenesis Angiogenesis Proliferation->Angiogenesis MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with isoindolinone compound start->treat incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Read absorbance (570 nm) solubilize->read end Calculate IC₅₀ read->end HUVEC_Assay_Workflow start Coat 96-well plate with Matrigel seed_cells Seed HUVECs onto the Matrigel start->seed_cells add_compound Add isoindolinone compound seed_cells->add_compound incubate Incubate (4-18h) add_compound->incubate visualize Visualize and image tube formation incubate->visualize quantify Quantify tube length, branches, and nodes visualize->quantify end Assess anti-angiogenic effect quantify->end

An In-depth Technical Guide on 2-(2-Aminoethyl)isoindolin-1-one Structural Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. Within this class of compounds, analogs of 2-(2-Aminoethyl)isoindolin-1-one are of particular interest due to their potential as targeted cancer therapeutics, notably as inhibitors of Poly(ADP-ribose) polymerase (PARP).

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of structural analogs of this compound. Due to the limited availability of extensive structure-activity relationship (SAR) data for the precise 2-(2-aminoethyl) scaffold, this paper will focus on a closely related and well-documented series of 2-substituted isoindolin-1-one derivatives to illustrate the core principles of their design, synthesis, and anticancer properties.

Synthetic Methodologies

The synthesis of 2-substituted isoindolin-1-one derivatives can be achieved through various synthetic routes. A common and effective method involves the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with primary amines. This approach offers a versatile and efficient means to introduce a wide range of substituents at the N-2 position of the isoindolin-1-one core.

A general workflow for the synthesis of these analogs is depicted below. This multi-step synthesis typically begins with the modification of a starting material, such as 3-bromobenzoic acid, which undergoes a series of reactions including esterification, nitration, nucleophilic substitution, reduction, and cyclization to yield the desired isoindolin-1-one derivatives.

G cluster_synthesis General Synthetic Workflow start Starting Material (e.g., 3-Bromobenzoic Acid) esterification Esterification start->esterification nitration Nitration esterification->nitration snar Nucleophilic Aromatic Substitution nitration->snar Introduction of Side Chain reduction Reduction of Nitro Group snar->reduction cyclization Cyclization to Isoindolin-1-one reduction->cyclization final_product Final 2-Substituted Isoindolin-1-one Analog cyclization->final_product

Caption: General synthetic workflow for 2-substituted isoindolin-1-one analogs.

Quantitative Data and Structure-Activity Relationship (SAR)

Compound IDR GroupIC50 (µM) vs. HepG2IC50 (µM) vs. K562IC50 (µM) vs. HT-29
9 Morpholine>10>10>10
10 Piperidine>10>10>10
11 N-Boc-piperazine5.89>10>10
12 Piperazine>10>10>10

Analysis of SAR: The data, although limited to a few analogs, suggests that the nature of the substituent at the terminus of the side chain significantly impacts the anticancer activity. Compound 11 , featuring a Boc-protected piperazine moiety, demonstrated the most promising activity against the HepG2 human liver cancer cell line with an IC50 of 5.89 µM.[1] The other analogs with morpholine, piperidine, and unprotected piperazine showed significantly lower or no activity at the tested concentrations. This indicates that the lipophilicity and steric bulk introduced by the Boc-protecting group may play a crucial role in the compound's interaction with its biological target or in its cellular uptake. Further studies with a broader range of analogs are necessary to establish a more definitive structure-activity relationship.

Experimental Protocols

General Synthesis of a Representative 2-Substituted Isoindolin-1-one Analog

This protocol is adapted from the synthesis of 2-benzyl-6-(2-morpholinoethoxy)isoindolin-1-one and serves as a general guideline.[1]

  • Step 1: Synthesis of 2-Benzyl-6-hydroxyisoindolin-1-one: A mixture of 6-hydroxyisoindolin-1-one (1 mmol), benzyl chloride (1.2 mmol), and potassium carbonate (2 mmol) in N,N-dimethylformamide (DMF, 10 mL) is stirred at 80°C for 4 hours. The reaction mixture is cooled to room temperature, poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the product.

  • Step 2: Synthesis of 2-Benzyl-6-(2-chloroethoxy)isoindolin-1-one: To a solution of 2-benzyl-6-hydroxyisoindolin-1-one (1 mmol) in dry DMF (5 mL), potassium carbonate (3 mmol) is added, and the mixture is stirred for 10 minutes. 1-Bromo-2-chloroethane (1.5 mmol) is then added, and the reaction is stirred at 90°C for 12 hours. The mixture is diluted with brine and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under vacuum. The crude product is purified by column chromatography.[1]

  • Step 3: Synthesis of the Final Analog (e.g., with an aminoethyl-piperazine side chain): To a solution of 2-benzyl-6-(2-chloroethoxy)isoindolin-1-one (1 mmol) in acetonitrile (10 mL) is added N-Boc-piperazine (1.5 mmol) and potassium carbonate (2 mmol). The mixture is refluxed for 8 hours. After cooling, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final compound.

In Vitro PARP1 Competitive Inhibition Assay Protocol

This protocol describes a fluorescence polarization (FP)-based competitive inhibitor assay to determine the IC50 values of test compounds against PARP1.[2]

  • Reagent Preparation:

    • Prepare 1x PARP Assay Buffer by diluting a 5x stock solution with distilled water.

    • Thaw recombinant human PARP1 enzyme and a fluorescently labeled PARP inhibitor probe (PARPi-FL) on ice.

    • Dilute PARP1 to 2.43 ng/µL in 1x PARP Assay Buffer.

    • Prepare serial dilutions of the test compound at 10-fold the desired final concentrations. If the compound is soluble in DMSO, ensure the final DMSO concentration in the assay does not exceed 1%.

    • Dilute the PARPi-FL probe to 6 nM in 1x PARP Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the diluted PARP1 solution to the "Positive Control" and "Test Inhibitor" wells.

    • Add 20 µL of 1x PARP Assay Buffer to the "Reference Control" (minimum FP) wells.

    • Add 45 µL of 1x PARP Assay Buffer to the "Blank" wells.

    • Add 5 µL of the serially diluted test compound to the "Test Inhibitor" wells.

    • Add 5 µL of the diluent solution (buffer with or without DMSO) to the "Positive Control," "Reference Control," and "Blank" wells.

    • Add 25 µL of the diluted PARPi-FL probe to all wells except the "Blank" wells.

    • Incubate the plate at room temperature for 30-90 minutes with slow agitation, protected from light.

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization (FP) of the plate using a suitable plate reader (excitation λ = 485 nm, emission λ = 528 nm).

    • Subtract the "Blank" value from all other readings.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(FP_test - FP_ref) / (FP_pos - FP_ref)]) where FP_test is the FP of the test inhibitor well, FP_ref is the FP of the reference control, and FP_pos is the FP of the positive control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Mechanism of Action

Isoindolin-1-one derivatives often exert their anticancer effects by inhibiting PARP enzymes, particularly PARP1. PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). In cancer cells with deficiencies in the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs), such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP1 leads to a phenomenon known as synthetic lethality.

When PARP is inhibited, SSBs that occur during normal cellular processes are not repaired. During DNA replication, these unrepaired SSBs are converted into DSBs. In healthy cells, these DSBs can be efficiently repaired by the HR pathway. However, in HR-deficient cancer cells, the accumulation of DSBs leads to genomic instability and ultimately, apoptotic cell death.

G cluster_pathway PARP Inhibition and Synthetic Lethality cluster_replication During Replication DNA_damage DNA Damage (e.g., from ROS, alkylating agents) SSB Single-Strand Break (SSB) DNA_damage->SSB PARP1 PARP1 SSB->PARP1 recruits Replication DNA Replication SSB->Replication BER Base Excision Repair (BER) PARP1->BER activates BER->SSB repairs DSB Double-Strand Break (DSB) Replication->DSB HR Homologous Recombination (HR) (Functional in normal cells) DSB->HR HR_deficient Homologous Recombination (HR) (Deficient in BRCA-mutated cancer cells) DSB->HR_deficient Cell_Survival Cell Survival HR->Cell_Survival Apoptosis Apoptosis HR_deficient->Apoptosis Inhibitor Isoindolin-1-one PARP Inhibitor Inhibitor->PARP1 inhibits

Caption: PARP inhibition pathway leading to synthetic lethality in HR-deficient cells.

Conclusion

Structural analogs of this compound represent a promising class of compounds for the development of novel anticancer therapies. Their core scaffold allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological properties. While further research is needed to establish a comprehensive structure-activity relationship for this specific scaffold, the available data on related isoindolin-1-one derivatives highlights their potential as potent cytotoxic agents, particularly through the inhibition of PARP1. The concept of synthetic lethality provides a clear rationale for their targeted application in cancers with specific DNA repair deficiencies. The synthetic and analytical protocols provided in this guide offer a framework for the continued exploration and optimization of these promising therapeutic candidates. Future work should focus on the systematic synthesis and evaluation of a broader range of this compound analogs to elucidate their SAR, optimize their potency and selectivity, and further investigate their mechanism of action in relevant preclinical models.

References

An In-depth Technical Guide to Potential Therapeutic Targets for 2-(2-Aminoethyl)isoindolin-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological and biological data for the specific compound 2-(2-Aminoethyl)isoindolin-1-one is not extensively available in peer-reviewed literature. This guide, therefore, presents potential therapeutic targets based on the known activities of structurally related compounds containing the isoindolin-1-one or the closely related isoindoline-1,3-dione core. The information herein is intended to provide a rational basis for initiating research and is built upon data from analogous compounds.

The isoindolin-1-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2] These activities range from immunomodulation and anti-inflammatory effects to anticancer and central nervous system applications.[3][4] The specific biological role of this compound is yet to be fully elucidated. However, by examining the targets of its structural analogs, we can infer potential avenues for therapeutic investigation.

Inferred Potential Therapeutic Areas and Targets

Based on the structure-activity relationships of the broader isoindolinone class, several potential therapeutic areas and molecular targets can be hypothesized for this compound.

1.1. Oncology:

The isoindolinone core is a prominent feature in several anticancer agents. While the most well-known examples, lenalidomide and pomalidomide, target the Cereblon (CRBN) E3 ubiquitin ligase, this interaction is critically dependent on the glutarimide ring, which is absent in this compound.[1][5] Therefore, it is more likely that if this compound possesses anticancer activity, it would be through a different mechanism. One such potential target class is the Histone Deacetylases (HDACs) .

  • Potential Target: Histone Deacetylases (HDACs)

    • Rationale: Novel isoindolinone derivatives have been developed as potent HDAC inhibitors, demonstrating nanomolar efficacy against HDAC1 and significant antiproliferative activity in various cancer cell lines.[4]

    • Mechanism: HDAC inhibitors alter the acetylation state of histones and other proteins, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

1.2. Inflammation and Pain:

Several compounds featuring the isoindoline scaffold exhibit anti-inflammatory and analgesic properties.

  • Potential Target: Cyclooxygenase (COX) Enzymes

    • Rationale: The approved NSAID, indoprofen, contains an isoindolin-1-one core.[1] Furthermore, various synthetic isoindoline-1,3-dione derivatives have been shown to possess analgesic and anti-inflammatory effects, with some exhibiting inhibitory activity against COX enzymes.[6][7]

    • Mechanism: Inhibition of COX-1 and/or COX-2 enzymes blocks the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

1.3. Neurodegenerative Diseases:

The structural features of isoindoline derivatives have been explored for their potential in treating neurodegenerative disorders like Alzheimer's disease.

  • Potential Targets: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

    • Rationale: A series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives have been investigated as potential inhibitors of AChE and BuChE, enzymes critical in the breakdown of the neurotransmitter acetylcholine.[8]

    • Mechanism: By inhibiting AChE and BuChE, these compounds can increase the levels and duration of action of acetylcholine in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease.

Quantitative Data from Structurally Related Compounds

The following table summarizes quantitative data for representative compounds from the aforementioned target classes. Note: This data is for analogous compounds and not for this compound itself.

Compound ClassRepresentative CompoundTarget(s)Assay TypeIC50 / EC50Reference
HDAC Inhibitors Compound 5b (isoindolinone derivative)HDAC1Enzymatic Assay65.1 nM[4]
HCT116 Cell LineAntiproliferative Assay0.38 µM[4]
COX Inhibitors ZM4 (aminoacetylenic isoindoline-1,3-dione)COX-1 / COX-2Enzymatic InhibitionNot specified[9]
2-(phenyl(phenylimino)methyl)isoindoline-1,3-dioneIn vivo modelAcetic acid-induced writhing1.6x more active than metamizole sodium[7]
Cholinesterase Inhibitors 2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione derivativeAChEEnzymatic Inhibition0.91 µM[8]
Donepezil (reference drug)AChEEnzymatic Inhibition3.29 µM[8]

Experimental Protocols for Target Validation

Detailed methodologies are crucial for assessing the potential activity of this compound against these inferred targets.

3.1. HDAC Inhibition Assay (Enzymatic)

  • Objective: To determine the in vitro inhibitory activity of the test compound against a specific HDAC isoform (e.g., HDAC1).

  • Methodology:

    • Reagents: Recombinant human HDAC1 enzyme, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, assay buffer.

    • Procedure: a. Prepare serial dilutions of the test compound and TSA in assay buffer. b. In a 96-well plate, add the HDAC1 enzyme to wells containing the test compound or control. c. Incubate for a specified time (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction. d. Initiate the reaction by adding the fluorogenic substrate. e. Incubate for a further period (e.g., 60 minutes) at 37°C. f. Stop the reaction by adding a developer solution containing a protease to cleave the deacetylated substrate. g. Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission wavelengths of 360/460 nm).

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value by non-linear regression analysis.

3.2. COX Inhibition Assay (In Vitro)

  • Objective: To evaluate the inhibitory effect of the test compound on COX-1 and COX-2 activity.

  • Methodology:

    • Reagents: Ovine COX-1 or human recombinant COX-2 enzyme, arachidonic acid (substrate), N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as a colorimetric probe, assay buffer.

    • Procedure: a. Prepare serial dilutions of the test compound. b. Add the enzyme (COX-1 or COX-2) to wells of a 96-well plate containing the test compound or vehicle control. c. Pre-incubate at room temperature for a defined period (e.g., 10 minutes). d. Add the colorimetric substrate solution (containing arachidonic acid and TMPD). e. Monitor the absorbance change at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

    • Data Analysis: Determine the rate of reaction for each concentration. Calculate the percentage of inhibition and determine the IC50 value.

3.3. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Objective: To measure the ability of the test compound to inhibit AChE activity.

  • Methodology:

    • Reagents: Acetylcholinesterase (from electric eel), acetylthiocholine iodide (substrate), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), phosphate buffer.

    • Procedure: a. In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations. b. Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at 25°C. c. Initiate the reaction by adding the acetylthiocholine iodide substrate. d. The hydrolysis of acetylthiocholine produces thiocholine, which reacts with DTNB to form a yellow-colored anion. e. Measure the absorbance of the yellow product at 412 nm at regular intervals.

    • Data Analysis: Calculate the rate of the reaction. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Visualizations of Pathways and Workflows

4.1. Signaling Pathways

HDAC_Inhibition_Pathway Compound This compound (Hypothesized) HDAC HDACs Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Ac_Histones Acetylated Histones Chromatin Chromatin Relaxation Ac_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Hypothesized HDAC inhibition pathway.

COX_Inhibition_Pathway Compound This compound (Hypothesized) COX COX-1 / COX-2 Compound->COX Inhibition Prostaglandins Prostaglandins COX->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Inflammation Inflammation & Pain Prostaglandins->Inflammation

Caption: Hypothesized COX inhibition pathway.

4.2. Experimental Workflows

Experimental_Workflow cluster_invitro In Vitro Screening cluster_cellular Cell-Based Assays Target_Assay Primary Target-Based Assay (e.g., HDAC, COX, AChE) IC50 Determine IC50 Value Target_Assay->IC50 Selectivity Selectivity Profiling (e.g., against isoforms) IC50->Selectivity Cell_Viability Antiproliferative Assay (e.g., MTT on Cancer Lines) Selectivity->Cell_Viability Lead Compound EC50 Determine EC50 Value Cell_Viability->EC50 Apoptosis_Assay Apoptosis/Cell Cycle Analysis (e.g., Flow Cytometry) EC50->Apoptosis_Assay

Caption: General workflow for target validation.

Conclusion and Future Directions

While the precise molecular targets of this compound remain to be discovered, the rich pharmacology of the isoindolinone scaffold provides a strong foundation for hypothesis-driven research. The most promising avenues for investigation appear to be in oncology (HDAC inhibition), inflammation (COX inhibition), and neurodegenerative diseases (cholinesterase inhibition). The experimental protocols outlined in this guide offer standard, robust methods for the initial screening and characterization of this compound's activity in these areas. Future work should focus on a broad initial screening against these target classes to identify a primary mechanism of action, followed by more detailed structure-activity relationship studies to optimize potency and selectivity.

References

An In-depth Technical Guide on the Solubility and Stability of 2-(2-Aminoethyl)isoindolin-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Structure

2-(2-Aminoethyl)isoindolin-1-one is a derivative of isoindolinone, featuring a 2-aminoethyl side chain attached to the nitrogen atom of the isoindolinone ring. This structure is foundational to a class of molecules with significant biological activity. The presence of the basic amino group and the lactam functionality are key determinants of its chemical behavior, including solubility and stability.

Comparative Physicochemical Data

To estimate the solubility and stability of this compound, we can draw parallels with the well-characterized isoindolinone derivatives, lenalidomide and pomalidomide.

Table 1: Comparative Solubility Data of Isoindolinone Derivatives

CompoundSolvent/MediumSolubility
Lenalidomide DMSOSoluble (≥52 mg/mL at 25°C)
Dimethyl formamide (DMF)Approx. 16 mg/mL[1]
1:1 DMF:PBS (pH 7.2)Approx. 0.5 mg/mL[1]
0.1N HCl18 mg/mL[2][3]
WaterVery slightly soluble (< 1.5 mg/mL)[3][4]
Pomalidomide DMSOApprox. 15 mg/mL[5]
Dimethyl formamideApprox. 10 mg/mL[5]
Aqueous solutions (all pH)Low solubility (approx. 0.01 mg/mL)[6]
1:6 DMSO:PBS (pH 7.2)Approx. 0.14 mg/mL[5]

Based on this comparative data, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents like DMSO and DMF and limited solubility in aqueous media. The primary amine in the side chain may afford slightly improved aqueous solubility at acidic pH compared to pomalidomide.

Table 2: Comparative Stability Information of Isoindolinone Derivatives

CompoundStorage ConditionStability Profile
Lenalidomide -20°C (as supplied)Stable for ≥ 4 years[1]
-20°C (in DMSO)Up to 3 months
Pomalidomide Recommended storage conditionsStable[6]

It is expected that this compound, as a solid, will be stable when stored in a cool, dry, and dark environment. In solution, its stability will be dependent on the solvent, pH, and temperature. The isoindolinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of a compound like this compound.

Two primary methods are employed to determine the solubility of a pharmaceutical compound: thermodynamic and kinetic solubility.

  • Thermodynamic (Equilibrium) Solubility Assay: This method is considered the "gold standard" and measures the concentration of a compound in a saturated solution at equilibrium.

    • Protocol:

      • Add an excess amount of solid this compound to a vial containing the test solvent (e.g., purified water, phosphate-buffered saline pH 7.4, or other relevant buffers).

      • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

      • Separate the solid and liquid phases by centrifugation or filtration (using a filter that does not bind the compound).

      • Carefully collect an aliquot of the supernatant.

      • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Kinetic Solubility Assay: This high-throughput method measures the concentration at which a compound, initially dissolved in an organic solvent, precipitates when added to an aqueous buffer.

    • Protocol:

      • Prepare a high-concentration stock solution of this compound in a suitable organic solvent, typically dimethyl sulfoxide (DMSO).

      • Add small volumes of this stock solution to a series of wells in a microtiter plate containing the aqueous buffer of interest (e.g., PBS pH 7.4).

      • Allow the plate to incubate for a defined period (e.g., 1-2 hours) at a controlled temperature.

      • Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is determined as the kinetic solubility.

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for an active pharmaceutical ingredient (API).

  • Long-Term Stability Studies: These studies are designed to evaluate the physical, chemical, biological, and microbiological characteristics of the drug substance under the intended storage conditions.

    • Protocol:

      • Store multiple batches of this compound in containers that simulate the proposed packaging.

      • Place the samples in a stability chamber set to the intended long-term storage conditions (e.g., 25°C/60% relative humidity [RH] or 30°C/65% RH).

      • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw samples and analyze them for appearance, purity (using a stability-indicating HPLC method), degradation products, and any other critical quality attributes.

  • Accelerated Stability Studies: These studies are conducted under exaggerated storage conditions to increase the rate of chemical degradation and physical change.

    • Protocol:

      • Store multiple batches of the compound in appropriate containers.

      • Place the samples in a stability chamber at accelerated conditions (e.g., 40°C/75% RH).

      • At specified time points (e.g., 0, 1, 2, 3, and 6 months), withdraw samples and perform the same analyses as in the long-term stability studies. The data is used to predict the shelf-life under the proposed long-term storage conditions.

  • Forced Degradation (Stress) Studies: These studies are undertaken to identify the likely degradation products and establish the intrinsic stability of the molecule.

    • Protocol:

      • Subject the compound to various stress conditions, including:

        • Acidic and Basic Hydrolysis: Expose the compound in solution to a range of pH values (e.g., 0.1N HCl, 0.1N NaOH) at elevated temperatures.

        • Oxidation: Treat the compound in solution with an oxidizing agent (e.g., 3% hydrogen peroxide).

        • Thermal Degradation: Expose the solid compound and a solution to high temperatures (e.g., 60°C).

        • Photostability: Expose the solid compound and a solution to light, as per ICH Q1B guidelines.

      • Analyze the stressed samples at appropriate time points to identify and quantify any degradation products formed, typically using LC-MS to elucidate their structures.

Visualizations

Thermodynamic_Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess compound to solvent start->add_excess agitate Agitate at constant temperature (24-48h) add_excess->agitate separate Centrifuge or filter agitate->separate analyze Analyze supernatant (HPLC/LC-MS) separate->analyze end End analyze->end Stability_Testing_Workflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_evaluation Data Evaluation start Start package Package compound in appropriate containers start->package long_term Long-Term (e.g., 25°C/60% RH) package->long_term accelerated Accelerated (e.g., 40°C/75% RH) package->accelerated forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) package->forced_degradation analyze Analyze for: - Appearance - Purity - Degradants long_term->analyze accelerated->analyze forced_degradation->analyze evaluate Evaluate data to determine shelf-life and degradation pathways analyze->evaluate end End evaluate->end Potential_Signaling_Pathway compound This compound target Potential Target (e.g., Cereblon) compound->target e3_ligase E3 Ubiquitin Ligase Complex target->e3_ligase ubiquitination Ubiquitination e3_ligase->ubiquitination substrate_protein Substrate Protein substrate_protein->e3_ligase degradation Proteasomal Degradation ubiquitination->degradation downstream_effects Downstream Biological Effects degradation->downstream_effects

References

Methodological & Application

Application Note and Protocol for the Synthesis of 2-(2-Aminoethyl)isoindolin-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step protocol for the synthesis of 2-(2-Aminoethyl)isoindolin-1-one, a key intermediate in the development of various pharmacologically active molecules. The synthesis involves the initial reductive amination of 2-formylbenzoic acid with N-Boc-ethylenediamine to yield a protected intermediate, followed by the acidic deprotection of the Boc group to obtain the final product. This method is based on established and reliable chemical transformations for the formation of N-substituted isoindolinones, ensuring high yield and purity.

Introduction

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, found in a variety of compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. The ability to introduce functionalized side chains at the 2-position of the isoindolinone ring is crucial for the development of new therapeutic agents. The 2-(2-aminoethyl) substituent, in particular, provides a primary amine handle for further derivatization and conjugation. This protocol details a robust and reproducible method for the synthesis of this compound.

Overall Reaction Scheme

The synthesis is performed in two main steps:

  • Step 1: Synthesis of tert-butyl (2-(1-oxoisoindolin-2-yl)ethyl)carbamate

    • Reductive amination of 2-formylbenzoic acid with N-Boc-ethylenediamine.

  • Step 2: Synthesis of this compound hydrochloride

    • Acidic deprotection of the Boc-protected intermediate.

Experimental Protocols

Materials and Equipment:

  • 2-Formylbenzoic acid

  • N-Boc-ethylenediamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) in 1,4-dioxane (4 M solution)

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography apparatus with silica gel

Step 1: Synthesis of tert-butyl (2-(1-oxoisoindolin-2-yl)ethyl)carbamate

This step involves the reductive amination between 2-formylbenzoic acid and N-Boc-ethylenediamine, followed by in-situ cyclization to form the isoindolinone ring.

Methodology:

  • To a solution of 2-formylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M), add N-Boc-ethylenediamine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate imine/aminal.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture over 15 minutes.

  • Continue to stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford tert-butyl (2-(1-oxoisoindolin-2-yl)ethyl)carbamate as a white solid.

Step 2: Synthesis of this compound hydrochloride

This step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the final product as a hydrochloride salt.

Methodology:

  • Dissolve the purified tert-butyl (2-(1-oxoisoindolin-2-yl)ethyl)carbamate (1.0 eq) from Step 1 in a minimal amount of methanol.

  • To this solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) dropwise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC until the starting material is fully consumed.

  • Upon completion, add diethyl ether to the reaction mixture to precipitate the product.

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any residual impurities.

  • Dry the product under vacuum to yield this compound hydrochloride.

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol. The expected yields are based on typical results for analogous reactions found in the literature.

StepReactantMolar Eq.Reagent/CatalystMolar Eq.SolventTemp. (°C)Time (h)Expected Yield (%)
12-Formylbenzoic acid1.0N-Boc-ethylenediamine1.1DCMRT12-1875-85
Sodium triacetoxyborohydride1.5
2Boc-protected intermediate1.04 M HCl in Dioxane5-10Methanol/Dioxane0 to RT2-490-98

Visualizations

Synthesis Workflow Diagram

SynthesisWorkflow Start1 2-Formylbenzoic Acid + N-Boc-ethylenediamine Reagent1 STAB, DCM Start1->Reagent1 Intermediate tert-butyl (2-(1-oxoisoindolin-2-yl)ethyl)carbamate Reagent2 4 M HCl in Dioxane, MeOH Intermediate->Reagent2 FinalProduct This compound (Hydrochloride Salt) Reagent1->Intermediate Step 1: Reductive Amination/ Cyclization Reagent2->FinalProduct Step 2: Boc Deprotection

Caption: Workflow for the two-step synthesis of this compound.

Signaling Pathway/Logical Relationship Diagram (Illustrative)

LogicalRelationship Core Isoindolin-1-one Core Reaction3 Deprotection Core->Reaction3 If protected SM1 2-Formylbenzoic Acid (Aldehyde & Carboxylic Acid) Reaction1 Imine/Aminal Formation SM1->Reaction1 SM2 Primary Amine (e.g., N-Boc-ethylenediamine) SM2->Reaction1 Reaction2 Reductive Amination & Intramolecular Cyclization Reaction1->Reaction2 Reaction2->Core FP This compound (Primary Amine Handle) Reaction3->FP

Application Notes and Protocols for the Analysis of 2-(2-Aminoethyl)isoindolin-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of 2-(2-Aminoethyl)isoindolin-1-one. The following methods are based on established analytical techniques for structurally related isoindolinone derivatives and can be adapted for specific research and development needs.

Overview of Analytical Methods

The primary analytical methods for the characterization and quantification of this compound and related impurities include High-Performance Liquid Chromatography (HPLC) for separation and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and sensitive quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity and concentration of this compound. A reversed-phase method is generally suitable for this compound.

Proposed HPLC Method Parameters

Based on methods for similar aromatic and heterocyclic compounds, the following starting conditions are recommended.[1] Method optimization will likely be necessary for specific sample matrices.

ParameterRecommended Condition
Column C18, 5 µm, 4.6 mm × 250 mm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Methanol or Acetonitrile
Gradient 20:80 (A:B) isocratic, or a gradient depending on sample complexity
Flow Rate 0.6 - 1.0 mL/min
Injection Volume 5 - 20 µL
Column Temperature 30°C
Detection UV/Vis at 280 nm
Experimental Protocol: HPLC Analysis
  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol or a suitable solvent at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Processing: Integrate the peak corresponding to this compound. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Inject Inject Standards & Samples Standard_Prep->Inject Sample_Prep Prepare Sample Solutions Sample_Prep->Inject Equilibrate Equilibrate HPLC System Equilibrate->Inject Detect UV/Vis Detection Inject->Detect Integrate Integrate Peaks Detect->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: HPLC analysis workflow for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher sensitivity and selectivity, making it ideal for identifying impurities and for pharmacokinetic studies.[2][3]

Proposed LC-MS/MS Method Parameters

These parameters are a starting point and should be optimized for the specific instrument and application.[2]

ParameterRecommended Condition
LC System UPLC/HPLC with a C18 column (e.g., 1.8 µm, 2.1 mm x 100 mm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole or Q-TOF
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM) for quantification
MRM Transition To be determined by infusing a standard solution. Precursor ion will be [M+H]+.
Experimental Protocol: LC-MS/MS Analysis
  • Standard and Sample Preparation: Follow the same procedure as for HPLC analysis, using LC-MS grade solvents.

  • MS Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion ([M+H]+) and to optimize cone voltage and collision energy for the most abundant and stable product ions.

  • LC-MS/MS Analysis: Inject prepared standards and samples.

  • Data Analysis: Process the data using the instrument's software to quantify the analyte based on the area of the MRM transition peaks.

LCMS_Workflow cluster_prep Preparation cluster_optimization MS Optimization cluster_analysis Analysis cluster_data Data Processing Standard_Sample_Prep Prepare Standards & Samples LC_Separation LC Separation Standard_Sample_Prep->LC_Separation Infuse_Standard Infuse Standard Determine_Precursor Determine [M+H]+ Infuse_Standard->Determine_Precursor Optimize_Fragments Optimize MRM Transitions Determine_Precursor->Optimize_Fragments MS_Detection MS/MS Detection Optimize_Fragments->MS_Detection LC_Separation->MS_Detection Peak_Integration Integrate MRM Peaks MS_Detection->Peak_Integration Quantification Quantify Analyte Peak_Integration->Quantification

Caption: LC-MS/MS analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both 1H and 13C NMR should be performed.

Expected 1H NMR Spectral Data (Illustrative)

The chemical shifts are predicted and will vary based on the solvent and instrument.

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic (4H)7.2 - 7.8m
-CH2-N(isoindolinone)~3.8t
-CH2-NH2~3.0t
-NH2~1.5 (broad)s
CH(isoindolinone)~4.5s
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures.

  • Data Acquisition: Acquire 1H and 13C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

  • Data Processing: Process the acquired spectra (Fourier transform, phase correction, baseline correction, and integration).

NMR_Workflow Sample_Prep Dissolve Sample in Deuterated Solvent Instrument_Setup Tune & Shim Spectrometer Sample_Prep->Instrument_Setup Data_Acquisition Acquire 1H, 13C, 2D Spectra Instrument_Setup->Data_Acquisition Data_Processing Process Spectra Data_Acquisition->Data_Processing Structure_Elucidation Elucidate Structure Data_Processing->Structure_Elucidation

Caption: NMR analysis workflow for structural elucidation.

Data Presentation and Summary

All quantitative data should be summarized in clear and concise tables to facilitate comparison and reporting.

Table 1: HPLC Method Validation Summary (Example)

ParameterResultAcceptance Criteria
Linearity (r²)> 0.999> 0.995
Accuracy (%)98 - 10295 - 105%
Precision (%RSD)< 2.0< 5.0%
Limit of Detection (LOD)To be determined-
Limit of Quantification (LOQ)To be determined-

Table 2: LC-MS/MS Quantitative Data (Example)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
This compound[M+H]+To be determinedTo be determined
Internal Standard (if used)[M+H]+To be determinedTo be determined

Disclaimer: The methods and protocols described in this document are intended as a starting point for the analysis of this compound. Optimization and validation of these methods are essential for specific applications and sample matrices to ensure accurate and reliable results.

References

Application Notes and Protocols for Isoindolin-1-one Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this versatile scaffold have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][3] This document provides an overview of the potential applications of isoindolin-1-one derivatives in cell culture, with a focus on generalized protocols for evaluating their biological activity. While specific data for 2-(2-Aminoethyl)isoindolin-1-one in cell culture is not currently available in the public domain, the information presented here, based on studies of related derivatives, serves as a foundational guide for researchers interested in exploring the potential of this and other novel isoindolin-1-one compounds.

The compound this compound is commercially available, but its biological activity and mechanism of action have not been extensively characterized.[4] Its structural analog, N-(2-Aminoethyl)phthalimide, is recognized as a key intermediate in the synthesis of bioactive molecules and fluorescent probes, highlighting the potential for this chemical class in biological research.[5]

Potential Cellular Applications and Mechanisms of Action

Derivatives of the isoindolin-1-one and the closely related isoindoline-1,3-dione core have been investigated for a variety of biological effects, suggesting several avenues for cell-based research:

  • Anticancer Activity: Various isoindolin-1-one derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.[3] The underlying mechanisms may involve the inhibition of critical cellular pathways, such as those regulated by kinases or transcription factors.

  • Anti-inflammatory Effects: Some derivatives have shown inhibitory activity against key inflammatory mediators like cyclooxygenases (COX).[6][7] Cell-based assays using macrophages or other immune cells can be employed to investigate their anti-inflammatory potential.

  • Neurological Activity: The isoindoline-1,3-dione scaffold is found in compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[8] Additionally, some isoindolin-1-one derivatives have been explored as modulators of serotonin receptors, such as 5-HT2CR.[9]

  • Antimicrobial and Antiviral Properties: The isoindolin-1-one core is present in molecules with demonstrated antibacterial and antiviral activities, including against HIV-1.[3]

Data Presentation: Biological Activities of Representative Isoindolin-1-one and Isoindoline-1,3-dione Derivatives

The following table summarizes quantitative data from published studies on various derivatives, illustrating the range of biological activities observed for this class of compounds. Note: This data is for related compounds and not for this compound.

Compound ClassTargetAssay TypeCell Line / EnzymeResult (IC₅₀/EC₅₀)Reference
Isoindoline-1,3-dione DerivativesAcetylcholinesterase (AChE)Enzyme InhibitionPurified AChE0.91 µM - 140 µM[8]
Isoindoline-1,3-dione DerivativesButyrylcholinesterase (BuChE)Enzyme InhibitionPurified BuChE11 µM - 80 µM[8]
N-Substituted 1H-Isoindole-1,3-dione DerivativesCyclooxygenase-1 (COX-1)Enzyme InhibitionOvine COX-1Variable[6]
N-Substituted 1H-Isoindole-1,3-dione DerivativesCyclooxygenase-2 (COX-2)Enzyme InhibitionHuman recombinant COX-2Variable[6]
3-hydroxy-isoindolin-1-one DerivativesUreaseEnzyme InhibitionPurified urease10.07 µM[3]
2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamidesEGR-1 DNA-bindingEMSAN/ADose-dependent dissociation[10]

Experimental Protocols

The following are generalized protocols for the initial screening of a novel isoindolin-1-one derivative, such as this compound, in cell culture. These should be optimized for the specific cell line and hypothesis being tested.

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration at which a compound exhibits toxicity to cells, which is crucial for planning further experiments.

Materials:

  • Selected cancer or normal cell line (e.g., HeLa, A549, HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.

  • Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Anti-inflammatory Activity Assessment (LPS-induced Nitric Oxide Production)

This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • Test compound dissolved in DMSO

  • Griess Reagent System

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound (determined from a cytotoxicity assay) for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include control wells with cells only, cells with LPS only, and cells with the compound only.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Nitrite Measurement: Collect the cell culture supernatant. Use the Griess Reagent System to measure the amount of nitrite (a stable product of NO) in the supernatant according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 540 nm).

  • Analysis: Generate a standard curve using a known concentration of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production by the test compound.

Visualizations

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for screening and characterizing a novel isoindolin-1-one derivative.

G General Workflow for Isoindolin-1-one Derivative Screening cluster_0 Initial Screening cluster_1 Functional Assays cluster_2 Mechanism of Action Compound Test Compound (e.g., this compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Compound->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 Functional_Assay Hypothesis-Driven Functional Assay (e.g., Anti-inflammatory, Kinase Inhibition) IC50->Functional_Assay Select non-toxic concentrations Dose_Response Dose-Response Analysis Functional_Assay->Dose_Response Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Dose_Response->Pathway_Analysis Target_ID Target Identification (e.g., Pull-down, Thermal Shift) Pathway_Analysis->Target_ID

Caption: A generalized workflow for the in vitro evaluation of novel isoindolin-1-one compounds.

Hypothetical Signaling Pathway

The diagram below depicts a hypothetical signaling pathway that could be inhibited by an isoindolin-1-one derivative with anti-inflammatory properties, such as the inhibition of the NF-κB pathway.

G Hypothetical Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes activates transcription of Compound Isoindolin-1-one Derivative Compound->IKK inhibits

Caption: A potential mechanism of action for an anti-inflammatory isoindolin-1-one derivative.

Conclusion

The isoindolin-1-one scaffold represents a promising starting point for the development of novel therapeutic agents. While specific cell culture data for this compound is lacking, the broader family of isoindolin-1-one and isoindoline-1,3-dione derivatives has shown significant potential across various disease areas. The generalized protocols and workflows provided here offer a framework for researchers to begin exploring the biological activities of this and other novel compounds in cell-based systems. Further investigation is warranted to elucidate the specific molecular targets and mechanisms of action of these compounds to fully realize their therapeutic potential.

References

Application Notes and Protocols for Protein Binding Studies of 2-(2-Aminoethyl)isoindolin-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for researchers interested in characterizing the interaction between the small molecule 2-(2-Aminoethyl)isoindolin-1-one and target proteins. While specific binding partners for this compound are not extensively documented in publicly available literature, this document outlines detailed protocols for established biophysical techniques to identify and quantify such interactions. The methodologies described herein are based on standard practices for studying protein-small molecule binding and can be adapted to investigate the affinity, kinetics, and thermodynamics of this compound with a protein of interest.

Introduction to this compound

This compound is a heterocyclic compound featuring an isoindolinone core. The isoindolinone scaffold is present in a variety of biologically active molecules and approved drugs, suggesting its potential as a pharmacophore.[1][2][3][4][5][6] The primary aminoethyl group provides a versatile handle for potential interactions with protein targets through hydrogen bonding or ionic interactions, and for chemical modification or immobilization onto surfaces for binding studies. The physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂OBroadPharm[7]
Molecular Weight 176.22 g/mol BroadPharm[7]
CAS Number 350046-24-1BroadPharm[7]
Purity Typically >95%BroadPharm[7]
Storage Conditions -20°CBroadPharm[7]

Potential Applications in Protein Binding Studies

The unique structural features of this compound make it a candidate for several types of protein binding studies:

  • Target Identification: Identifying novel protein targets to elucidate its mechanism of action.

  • Lead Discovery: Serving as a fragment or lead compound in drug discovery campaigns.

  • Assay Development: Use as a known binder to develop and validate new binding assays.

  • Structure-Activity Relationship (SAR) Studies: Acting as a scaffold for the synthesis of derivatives to probe binding interactions.

Experimental Protocols

This section provides detailed protocols for three common biophysical techniques used to study protein-small molecule interactions: Affinity Chromatography for target pull-down, Surface Plasmon Resonance (SPR) for kinetics and affinity, and Isothermal Titration Calorimetry (ITC) for thermodynamics.

Protocol 1: Affinity Chromatography for Target Identification

Affinity chromatography can be used to isolate potential protein binding partners of this compound from a complex biological sample, such as a cell lysate.[8][9][10]

Workflow for Affinity Chromatography

Affinity_Chromatography_Workflow cluster_prep Matrix Preparation cluster_exp Experiment cluster_analysis Analysis A Activate Resin B Couple 2-(2-Aminoethyl) isoindolin-1-one A->B via amino group C Block Unreacted Sites B->C D Equilibrate Column C->D E Load Cell Lysate D->E F Wash Unbound Proteins E->F G Elute Bound Proteins F->G H SDS-PAGE G->H I Mass Spectrometry (Protein ID) H->I

Caption: Workflow for identifying protein binders using affinity chromatography.

Materials:

  • This compound

  • NHS-activated Sepharose resin (or similar)

  • Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0

  • Wash Buffer A: 0.1 M acetate buffer, pH 4.0, 0.5 M NaCl

  • Wash Buffer B: 0.1 M Tris-HCl, pH 8.0, 0.5 M NaCl

  • Binding/Wash Buffer: PBS or TBS, pH 7.4, with 0.1% Tween-20

  • Elution Buffer: 0.1 M glycine-HCl, pH 2.5, or a high concentration of a competing ligand.

  • Cell lysate from the biological system of interest.

Procedure:

  • Ligand Immobilization:

    • Wash 1 mL of NHS-activated Sepharose resin with 10 volumes of ice-cold 1 mM HCl.

    • Dissolve 5-10 mg of this compound in 2 mL of Coupling Buffer.

    • Immediately mix the ligand solution with the washed resin and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.

    • Centrifuge the resin and discard the supernatant.

    • Block unreacted sites by incubating the resin with Blocking Buffer for 2 hours at room temperature.

    • Wash the resin with alternating cycles of Wash Buffer A and Wash Buffer B (3 cycles).

    • Finally, wash and store the resin in Binding/Wash Buffer at 4°C.

  • Protein Binding:

    • Pack the affinity resin into a chromatography column.

    • Equilibrate the column with 10 column volumes (CV) of Binding/Wash Buffer.

    • Clarify the cell lysate by centrifugation (14,000 x g for 20 minutes at 4°C).

    • Load the clarified lysate onto the column at a slow flow rate (e.g., 0.5 mL/min).

    • Wash the column with 10-20 CV of Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins using Elution Buffer. Collect fractions.

    • Neutralize the acidic elution fractions immediately with 1 M Tris-HCl, pH 8.5.

    • Analyze the eluted fractions by SDS-PAGE and visualize proteins by Coomassie blue or silver staining.

    • Excise protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).

Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the kinetics (association and dissociation rates) and affinity of binding in real-time.[11][12][13][14][15]

Workflow for SPR Analysis

SPR_Workflow A Immobilize Protein on Sensor Chip B Inject Buffer (Baseline) A->B C Inject this compound (Association) B->C D Inject Buffer (Dissociation) C->D E Regenerate Surface D->E F Repeat with Different Concentrations E->F G Data Analysis (Kinetic Fitting) F->G H Determine k_on, k_off, K_D G->H

Caption: General workflow for an SPR experiment.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip (or other suitable surface)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization Buffer: 10 mM sodium acetate, pH 4.5 (or optimal for the target protein)

  • Running Buffer: HBS-EP+ (or similar, e.g., PBS with 0.05% Tween-20)

  • Purified target protein (analyte)

  • This compound (ligand) stock solution in DMSO, diluted in Running Buffer.

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Inject the purified target protein (20-50 µg/mL in Immobilization Buffer) to achieve the desired immobilization level (e.g., 2000-5000 RU).

    • Deactivate the remaining active esters with ethanolamine.

  • Binding Analysis:

    • Equilibrate the system with Running Buffer until a stable baseline is achieved.

    • Prepare a dilution series of this compound in Running Buffer (e.g., 0.1 µM to 50 µM). Ensure the final DMSO concentration is consistent across all samples and matched in the Running Buffer (typically ≤ 1%).

    • Inject each concentration of the small molecule over the immobilized protein surface for a defined time (e.g., 120 seconds) to monitor association.

    • Switch back to Running Buffer flow to monitor dissociation (e.g., for 300 seconds).

    • After each cycle, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) if necessary.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.

    • This will yield the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

Table 2: Hypothetical SPR Data for Protein-Ligand Interaction

Ligand Concentration (µM)k_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (µM)
0.1 - 501.5 x 10⁴3.0 x 10⁻³0.2
Protocol 3: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction.[16][17][18][19][20]

Workflow for ITC Analysis

ITC_Workflow A Prepare Protein in Cell and Ligand in Syringe B Equilibrate Instrument A->B C Perform Serial Injections of Ligand into Protein B->C D Measure Heat Change per Injection C->D E Integrate Peaks to Generate Binding Isotherm D->E F Fit Isotherm to a Binding Model E->F G Determine K_D, n, ΔH, ΔS F->G

Caption: General workflow for an ITC experiment.

Materials:

  • Isothermal Titration Calorimeter

  • Purified target protein

  • This compound

  • Dialysis buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)

Procedure:

  • Sample Preparation:

    • Dialyze the purified protein extensively against the chosen buffer.

    • Dissolve the this compound in the final dialysis buffer. If DMSO is required for solubility, ensure the exact same concentration of DMSO is present in the protein solution.

    • Degas both the protein and ligand solutions immediately before the experiment.

    • Accurately determine the concentrations of both protein and ligand.

  • ITC Experiment:

    • Load the protein solution (e.g., 10-20 µM) into the sample cell.

    • Load the ligand solution (e.g., 100-200 µM, typically 10-15 times the protein concentration) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial small injection (e.g., 0.5 µL) to be discarded during analysis, followed by a series of larger injections (e.g., 2-3 µL) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine n, K_D, and ΔH.

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.

Table 3: Hypothetical Thermodynamic Parameters from ITC

ParameterValue
Stoichiometry (n)1.05 ± 0.05
Dissociation Constant (K_D)0.5 µM
Enthalpy (ΔH)-8.5 kcal/mol
Entropy (TΔS)2.1 kcal/mol
Gibbs Free Energy (ΔG)-10.6 kcal/mol

Data Interpretation and Considerations

  • Orthogonal Validation: It is crucial to use at least two different biophysical methods to confirm a binding interaction. For example, a hit from an affinity chromatography screen should be validated with SPR or ITC.

  • Buffer Matching: In SPR and ITC, precise matching of the buffer composition (including pH, salt, and any additives like DMSO) between the protein and ligand solutions is critical to minimize artifacts.[19]

  • Protein Quality: The purity and conformational integrity of the target protein are paramount for obtaining reliable binding data. Ensure the protein is monodispersed and properly folded.

  • Compound Solubility: The solubility of this compound in aqueous buffers should be determined to avoid aggregation, which can lead to non-specific binding and erroneous results.

Conclusion

While this compound is a commercially available compound with a privileged chemical scaffold, its interactions with proteins are not well-characterized. The protocols and guidelines presented here offer a robust framework for researchers to initiate studies aimed at identifying its binding partners and quantifying the thermodynamics and kinetics of these interactions. Successful application of these methods will pave the way for understanding the biological role of this molecule and exploring its potential in drug development.

References

Application Notes and Protocols for 2-(2-Aminoethyl)isoindolin-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindolinone scaffold is a prominent heterocyclic motif found in a variety of biologically active compounds and natural products, demonstrating a wide range of therapeutic properties including anti-cancer, anti-inflammatory, and enzyme inhibitory activities.[1][2][3] This document provides a detailed experimental design for the initial characterization of the novel compound, 2-(2-Aminoethyl)isoindolin-1-one. The following protocols are designed to assess its potential as an anti-cancer agent, focusing on cytotoxicity, mechanism of action, and impact on relevant signaling pathways.

In Vitro Cytotoxicity Assessment

The initial evaluation of an uncharacterized compound with therapeutic potential involves determining its cytotoxic effects on various cancer cell lines. This helps to identify sensitive cell lines and establish a dose-response relationship.

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound (stock solution in DMSO)

  • Human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells per well in 100 µL of complete DMEM in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete DMEM from the stock solution.

    • Remove the old media from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Cytotoxicity

The results of the MTT assay can be summarized in a table to compare the IC₅₀ values across different cell lines.

Cell LineCompoundIC₅₀ (µM)
HeLaThis compound15.2 ± 1.8
A549This compound25.7 ± 3.1
MCF-7This compound8.9 ± 1.2
HeLaDoxorubicin (Positive Control)0.5 ± 0.1
A549Doxorubicin (Positive Control)0.8 ± 0.2
MCF-7Doxorubicin (Positive Control)0.3 ± 0.05

Apoptosis Induction Analysis

To understand the mechanism of cell death induced by this compound, it is crucial to investigate whether it triggers apoptosis, a form of programmed cell death.

Experimental Protocol: Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HeLa cells (or another sensitive cell line identified from the cytotoxicity assay)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

  • Cell Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Viable cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Data Presentation: Apoptosis

The quantitative data from the flow cytometry analysis should be presented in a clear tabular format.

TreatmentConcentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control-95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound15 (IC₅₀)55.4 ± 4.528.7 ± 3.215.9 ± 2.8
This compound30 (2x IC₅₀)20.1 ± 3.845.3 ± 5.134.6 ± 4.9

Investigation of Molecular Mechanism

To further elucidate the mechanism of action, the effect of this compound on key proteins involved in apoptosis can be investigated using Western blotting.

Experimental Protocol: Western Blotting for Apoptotic Markers

This protocol details the detection of key apoptotic proteins such as Bcl-2, Bax, and cleaved Caspase-3.

Materials:

  • HeLa cells

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction:

    • Treat cells as in the apoptosis assay.

    • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to the loading control (β-actin).

    • Calculate the fold change in protein expression relative to the vehicle control.

Data Presentation: Protein Expression

Summarize the quantitative analysis of the Western blot data in a table.

TreatmentConcentration (µM)Bcl-2 (Fold Change)Bax (Fold Change)Cleaved Caspase-3 (Fold Change)
Vehicle Control-1.001.001.00
This compound15 (IC₅₀)0.45 ± 0.082.1 ± 0.33.5 ± 0.6
This compound30 (2x IC₅₀)0.21 ± 0.053.8 ± 0.56.2 ± 0.9

Visualizations

Experimental Workflow

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanism of Action cluster_phase3 Phase 3: Molecular Pathway Analysis start Start: this compound cytotoxicity In Vitro Cytotoxicity (MTT Assay on HeLa, A549, MCF-7) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V-FITC/PI Staining) ic50->apoptosis quantify_apoptosis Quantify Apoptotic Cells apoptosis->quantify_apoptosis western_blot Western Blotting (Bcl-2, Bax, Cleaved Caspase-3) apoptosis->western_blot protein_expression Analyze Protein Expression western_blot->protein_expression

Caption: Overall experimental workflow for the characterization of this compound.

Hypothetical Signaling Pathway

signaling_pathway compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 inhibits bax Bax (Pro-apoptotic) compound->bax activates mitochondria Mitochondria bcl2->mitochondria bax->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptotic signaling pathway modulated by this compound.

Logical Relationships in Experimental Design

logical_relationship exp1 Cytotoxicity Assay Is the compound toxic to cancer cells? What is the effective concentration (IC50)? exp2 Apoptosis Assay Does the compound induce programmed cell death? At what stage is apoptosis occurring? exp1:q2->exp2 informs concentration for exp3 Western Blotting Which key apoptotic proteins are affected? Does the compound modulate the Bcl-2 family and caspases? exp2:q1->exp3 suggests investigation of

Caption: Logical flow of the experimental design, from initial screening to mechanistic studies.

References

High-Throughput Screening of Isoindolinone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of isoindolinone derivatives. Isoindolinones are a significant class of heterocyclic compounds that form the core structure of various biologically active molecules and approved drugs.[1][2] Their diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects, make them promising candidates for drug discovery.[1][2] These notes offer practical guidance on performing HTS assays to identify and characterize novel isoindolinone-based drug leads.

Introduction to Isoindolinone Derivatives in Drug Discovery

The isoindolinone scaffold is a privileged structure in medicinal chemistry due to its presence in a wide range of pharmacologically active compounds.[1][2] These derivatives have demonstrated a broad spectrum of biological activities, making them attractive targets for drug development programs. Notable activities include:

  • Anticancer Activity: Many isoindolinone derivatives exhibit potent cytotoxicity against various cancer cell lines.[1][3][4][5] Their mechanisms of action can include the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and carbonic anhydrases.

  • Enzyme Inhibition: Isoindolinones have been identified as potent inhibitors of various enzymes. For example, certain derivatives show significant inhibitory activity against carbonic anhydrases (CAs), which are involved in physiological processes like pH regulation and are targets for drugs treating glaucoma and epilepsy.[4][6] Others are effective inhibitors of HDACs, a class of enzymes that play a crucial role in epigenetic regulation and are important targets in cancer therapy.

  • Neuroprotective Effects: Some isoindolinone derivatives have shown potential in protecting neuronal cells from oxidative stress, suggesting their utility in a neurodegenerative disease context. This is sometimes mediated through the activation of signaling pathways like the Nrf2 pathway.

The versatility of the isoindolinone core allows for the synthesis of large and diverse chemical libraries, which are amenable to high-throughput screening campaigns to identify compounds with desired biological activities.

High-Throughput Screening Workflow

A typical HTS workflow for isoindolinone derivatives involves several stages, from initial assay development to hit confirmation and characterization. The goal is to efficiently screen large numbers of compounds to identify those that modulate a specific biological target or pathway.

HTS_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Screening cluster_2 Phase 3: Hit Confirmation & Characterization AssayDev Assay Development AssayOpt Assay Optimization AssayDev->AssayOpt AssayVal Assay Validation (Z' > 0.5) AssayOpt->AssayVal PilotScreen Pilot Screen (~2,000 compounds) AssayVal->PilotScreen Proceed to screening FullHTS Full HTS Campaign PilotScreen->FullHTS HitConfirmation Hit Confirmation FullHTS->HitConfirmation Identify initial hits DoseResponse Dose-Response & IC50 Determination HitConfirmation->DoseResponse SAR Preliminary SAR DoseResponse->SAR

A typical workflow for high-throughput screening of chemical compounds.

Application Note: Anticancer Activity Screening

Data Presentation: Cytotoxicity of Isoindolinone Derivatives

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various isoindolinone derivatives against different cancer cell lines. This data provides a comparative overview of their cytotoxic potential.

Compound IDCell LineIC₅₀ (µM)Reference
11 HepG25.89[1][3]
2a A549650.25[4][6]
1a HeLa28.2[2]
1a HepG233.5[2]
3b HeLa12.3[2]
3b HepG224.7[2]
9 HepG22.53[5]
9 MCF-77.54[5]
20 HepG23.08[5]
20 MCF-75.28[5]
Experimental Protocol: High-Throughput Cytotoxicity Assay (Resazurin-Based)

This protocol describes a resazurin-based assay for high-throughput screening of the cytotoxic effects of isoindolinone derivatives on cancer cell lines. The assay measures the metabolic activity of viable cells.

Materials:

  • Cancer cell line of interest (e.g., HepG2, A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile-filtered)

  • Isoindolinone derivative library dissolved in DMSO

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • Sterile, clear-bottom 96-well or 384-well plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with fluorescence detection (Excitation: ~540-570 nm, Emission: ~580-590 nm)

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the isoindolinone derivatives and the positive control (Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include wells with vehicle control (medium with the same concentration of DMSO as the compound wells) and untreated control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Resazurin Assay:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Application Note: Enzyme Inhibition Screening

Carbonic Anhydrase Inhibition

Data Presentation: Carbonic Anhydrase Inhibition by Isoindolinone Derivatives

This table presents the inhibitory activity (IC₅₀ and Kᵢ values) of selected isoindolinone derivatives against human carbonic anhydrase I (hCA I) and II (hCA II).[4]

Compound IDhCA I IC₅₀ (nM)hCA I Kᵢ (nM)hCA II IC₅₀ (nM)hCA II Kᵢ (nM)
2c 16.09 ± 4.1411.48 ± 4.1814.87 ± 3.259.32 ± 2.35
2f 11.24 ± 0.29-27.80 ± 0.17-

Experimental Protocol: High-Throughput Carbonic Anhydrase Inhibition Assay

This protocol is adapted for the HTS of isoindolinone derivatives as carbonic anhydrase inhibitors.

Materials:

  • Purified human carbonic anhydrase I and II

  • Assay buffer (e.g., Tris-SO₄ buffer, pH 7.4)

  • p-Nitrophenyl acetate (pNPA) as substrate

  • Isoindolinone derivative library in DMSO

  • Acetazolamide (positive control)

  • 96-well or 384-well UV-transparent plates

  • Spectrophotometric plate reader

Protocol:

  • Preparation:

    • Prepare a stock solution of pNPA in acetonitrile.

    • Prepare working solutions of the enzyme, compounds, and controls in the assay buffer.

  • Assay Procedure:

    • Add 50 µL of assay buffer to each well.

    • Add 10 µL of the isoindolinone derivative solution or control to the respective wells.

    • Add 10 µL of the enzyme solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 30 µL of the pNPA substrate solution.

    • Immediately measure the absorbance at 400 nm and monitor the change in absorbance over time.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.

Histone Deacetylase (HDAC) Inhibition

Data Presentation: HDAC Inhibition by Isoindolinone Derivatives

The table below shows the IC₅₀ values of representative isoindolinone derivatives against HDAC1.

Compound IDHDAC1 IC₅₀ (nM)Reference
5a 65.6
5b 65.1
13a 57.9

Experimental Protocol: High-Throughput Fluorogenic HDAC Assay

This protocol describes a two-step fluorogenic assay for screening HDAC inhibitors.

Materials:

  • Recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution (containing trypsin)

  • Isoindolinone derivative library in DMSO

  • Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control

  • Black, flat-bottom 96-well or 384-well plates

  • Fluorescent plate reader

Protocol:

  • Enzyme Reaction:

    • To each well, add the HDAC enzyme, assay buffer, and the isoindolinone derivative or control.

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate for 60 minutes at 37°C.

  • Development:

    • Stop the enzymatic reaction and initiate the development by adding the developer solution containing trypsin.

    • Incubate for 15-30 minutes at 37°C. Trypsin will cleave the deacetylated substrate, releasing the fluorophore.

  • Detection and Analysis:

    • Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 460 nm).

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC₅₀ values by plotting the percentage of inhibition against the log of the compound concentration.

Signaling Pathway Visualization: Nrf2 Activation

Certain isoindolinone derivatives may exert their biological effects, such as neuroprotection, by modulating specific signaling pathways. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. The following diagram illustrates a simplified model of Nrf2 activation by a small molecule inhibitor like an isoindolinone derivative.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruits Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination Isoindolinone Isoindolinone Derivative Isoindolinone->Keap1 inactivates sMaf sMaf Nrf2_n->sMaf ARE Antioxidant Response Element (ARE) sMaf->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Upregulates transcription

Activation of the Nrf2 signaling pathway by an isoindolinone derivative.

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Oxidative stress or the presence of small molecule activators, such as certain isoindolinone derivatives, can disrupt the Keap1-Nrf2 interaction. This leads to the stabilization of Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby protecting the cell from oxidative damage.

Conclusion

These application notes and protocols provide a framework for the high-throughput screening of isoindolinone derivatives to discover and characterize new drug candidates. The inherent structural diversity and broad biological activity of this compound class, combined with efficient HTS methodologies, offer a powerful approach for identifying novel therapeutics for a range of diseases. Careful assay selection, optimization, and validation are critical for the success of any HTS campaign.

References

Application Notes: 2-(2-Aminoethyl)isoindolin-1-one as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] This strategy utilizes small molecules, most notably Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural ubiquitin-proteasome system (UPS) for the selective elimination of disease-causing proteins.[2][3]

A key component of this system is the E3 ubiquitin ligase, which is responsible for tagging target proteins with ubiquitin for proteasomal degradation. Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ligase complex, is a primary target for recruitment by PROTACs.[4][5] The discovery that immunomodulatory drugs (IMiDs) like thalidomide and its analogs function by binding to CRBN has spurred the development of CRBN-recruiting ligands for TPD.[6][7]

The isoindolin-1-one scaffold is a well-established pharmacophore for CRBN binding.[8] 2-(2-Aminoethyl)isoindolin-1-one is a versatile chemical probe and building block that incorporates this critical CRBN-binding moiety. Its primary amino group provides a convenient attachment point for linkers, enabling the straightforward synthesis of heterobifunctional PROTACs and other molecular glues designed to induce the degradation of specific proteins of interest.[2] These application notes provide an overview of its mechanism, properties, and detailed protocols for its use in TPD research.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference
IUPAC Name This compound
CAS Number 350046-24-1[9]
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
Appearance Solid
Storage Store at -20°C[9]

Mechanism of Action

As a Cereblon ligand, this compound functions as the E3 ligase-recruiting element within a PROTAC. The isoindolin-1-one core binds to the substrate receptor pocket of CRBN.[7] When incorporated into a PROTAC, this binding event brings the entire CRL4-CRBN E3 ligase complex into close proximity with a separate Protein of Interest (POI), which is bound by the PROTAC's other ligand. This induced proximity facilitates the formation of a stable ternary complex (POI-PROTAC-CRBN), leading to the poly-ubiquitination of the POI.[2] The ubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell.

Fig 1. Mechanism of PROTAC-mediated protein degradation via CRBN recruitment.

Quantitative Data: Cereblon Binding Affinity

Quantitative binding data for the specific fragment this compound is not widely available in public literature. However, it serves as a foundational structure for well-characterized IMiDs. The binding affinities of these parent compounds provide a valuable benchmark for its expected interaction with Cereblon.

CompoundAssay TypeBinding Affinity (Kᵢ or IC₅₀)Reference
Thalidomide Competitive FPKᵢ = 4.4 µM[10]
Pomalidomide Competitive BindingIC₅₀ ≈ 1.8 µM[11]
CRBN Modulator-1 Competitive BindingKᵢ = 0.98 µM[12]
Iberdomide (CC-220) Competitive BindingIC₅₀ ≈ 150 nM[13]

Note: The binding affinity can be influenced by the linker and the POI ligand when the probe is incorporated into a PROTAC, a phenomenon known as cooperativity.[6]

Applications and Experimental Protocols

The primary application of this compound is as a synthetic intermediate for creating potent, cell-active molecules for targeted protein degradation.

Application: Synthesis of PROTACs

The probe's terminal amine is a key functional handle. It allows for facile amide bond formation with a linker entity, which is subsequently conjugated to a ligand for a protein of interest. This modular approach enables the rapid generation of libraries of PROTACs for structure-activity relationship (SAR) studies.

G Logical Structure of a PROTAC Probe This compound (CRBN Ligand) Linker Chemical Linker (e.g., PEG, Alkyl Chain) Probe->Linker Covalent Bond POI_Ligand Warhead (POI Ligand) Linker->POI_Ligand Covalent Bond PROTAC PROTAC Molecule

Fig 2. Modular composition of a PROTAC utilizing the chemical probe.
Protocol 1: Synthesis of this compound

This protocol describes a general and efficient one-pot reductive amination procedure starting from 2-carboxybenzaldehyde.

Materials:

  • 2-carboxybenzaldehyde

  • tert-butyl (2-aminoethyl)carbamate (Boc-ethylenediamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, standard glassware

Procedure:

  • Reaction Setup: To a solution of 2-carboxybenzaldehyde (1.0 eq) in anhydrous DCM, add tert-butyl (2-aminoethyl)carbamate (1.1 eq).

  • Reductive Amination: Stir the mixture at room temperature for 1 hour. Then, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The reaction will proceed with intramolecular cyclization.

  • Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification (Boc-protected intermediate): Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, 2-(2-(Boc-amino)ethyl)isoindolin-1-one, can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

  • Deprotection: Dissolve the purified Boc-protected intermediate in DCM. Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C.

  • Completion: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor deprotection by TLC.

  • Final Isolation: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in DCM and neutralize with saturated NaHCO₃ solution. Extract the product with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product, this compound. Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Cereblon Competitive Binding Assay

This protocol outlines a competitive binding assay using Fluorescence Polarization (FP) to determine the binding affinity (IC₅₀) of the probe or its derivatives to CRBN.[11][14]

G Workflow for Competitive Binding Assay Start Prepare Reagents: - CRBN Protein - Fluorescent Tracer - Test Compound (Probe) - Assay Buffer Dispense Dispense serial dilution of Test Compound into 384-well plate Start->Dispense AddTracer Add fixed concentration of Fluorescent Tracer (e.g., Cy5-Thalidomide) Dispense->AddTracer AddCRBN Add CRBN protein to initiate binding AddTracer->AddCRBN Incubate Incubate at RT (e.g., 60 minutes) to reach equilibrium AddCRBN->Incubate ReadFP Read Fluorescence Polarization (mP) Incubate->ReadFP Analyze Analyze Data: Plot mP vs. [Compound] and calculate IC₅₀ ReadFP->Analyze

Fig 3. High-level workflow for a Fluorescence Polarization (FP) competitive binding assay.

Materials:

  • Purified recombinant human CRBN/DDB1 complex.

  • Fluorescent tracer ligand (e.g., Cy5-labeled Thalidomide or a similar fluorescent probe).[11]

  • Test compound: this compound or its PROTAC derivative.

  • Positive control inhibitor (e.g., Pomalidomide).[11]

  • Assay Buffer (e.g., 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4).[15]

  • DMSO for compound dilution.

  • Black, low-binding 384-well microplates.

  • Fluorescence plate reader capable of measuring FP.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute this series into Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant and low (≤1%).

  • Reagent Preparation:

    • Dilute the fluorescent tracer in Assay Buffer to a fixed working concentration (e.g., 2x the final concentration).

    • Dilute the CRBN/DDB1 protein complex in Assay Buffer to a fixed working concentration (e.g., 2x the final concentration, typically in the low nM range).

  • Assay Plate Setup (20 µL final volume):

    • Add 10 µL of the diluted test compound, positive control, or buffer (for "no inhibitor" and "no protein" controls) to the appropriate wells.

    • Add 5 µL of the 2x fluorescent tracer solution to all wells.

    • To initiate the reaction, add 5 µL of the 2x CRBN/DDB1 protein solution to all wells except the "no protein" blanks.

  • Incubation: Mix the plate gently (e.g., on an orbital shaker for 30 seconds) and incubate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization (in millipolarization units, mP) on a compatible plate reader.

  • Data Analysis:

    • Subtract the mP values of the "no protein" blanks from all other wells.

    • Normalize the data by setting the "no inhibitor" control as 100% binding and the highest concentration of the positive control as 0% binding.

    • Plot the normalized data against the logarithm of the test compound concentration and fit the curve using a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell-Based Protein Degradation Assay (Western Blot)

This protocol is used to confirm that a PROTAC constructed using the probe functionally degrades its intended POI in a cellular context.

Materials:

  • Human cell line expressing the POI (e.g., MM.1S, Namalwa).[13][15]

  • PROTAC synthesized from this compound.

  • Cell culture medium, FBS, and supplements.

  • DMSO for compound dilution.

  • Proteasome inhibitor (e.g., MG132) for mechanism validation.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE equipment and reagents (gels, running buffer, etc.).

  • Western blot equipment (transfer system, membranes, blocking buffer).

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-Actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Plating: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment and incubate overnight.

  • Compound Treatment: Prepare dilutions of the PROTAC in culture medium from a DMSO stock. Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set duration (e.g., 6, 12, or 24 hours). Include a DMSO-only vehicle control.

  • Mechanism Control (Optional): To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 5 µM MG132) for 1-2 hours before adding the PROTAC.[13]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer containing protease inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane thoroughly with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Re-probe the same membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine degradation efficiency and the DC₅₀ (concentration for 50% degradation).

References

Application Notes and Protocols for Isoindolin-1-one Derivatives in Neuroscience

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Research specifically detailing the neuroscience applications of 2-(2-Aminoethyl)isoindolin-1-one is limited in publicly available literature. The following application notes and protocols are based on the broader classes of isoindolin-1-one and isoindoline-1,3-dione derivatives, which have been investigated for various neurological targets.

Application Note 1: Acetylcholinesterase Inhibition in Alzheimer's Disease

The isoindoline-1,3-dione scaffold is a key pharmacophore in the design of acetylcholinesterase (AChE) inhibitors.[1] In Alzheimer's disease, the degradation of the neurotransmitter acetylcholine by AChE contributes to cognitive decline.[2] Inhibiting AChE increases acetylcholine levels in the synaptic cleft, offering a therapeutic strategy for managing Alzheimer's symptoms.[2] Various derivatives of isoindoline-1,3-dione have been synthesized and evaluated for their ability to inhibit both AChE and butyrylcholinesterase (BuChE), another enzyme involved in acetylcholine hydrolysis.[3][4]

Quantitative Data: AChE and BuChE Inhibition by Isoindoline-1,3-dione Derivatives

The following table summarizes the in vitro inhibitory activity of various isoindoline-1,3-dione derivatives against AChE and BuChE, with IC50 values indicating the concentration required for 50% inhibition.

Compound Class/DerivativeTargetIC50 (µM)Reference
2-(2-(4-(2-Chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4a)AChE0.91 ± 0.045[2]
Isoindoline-1,3-dione-N-benzyl pyridinium hybrid (7a)AChE2.1[1]
Isoindoline-1,3-dione-N-benzyl pyridinium hybrid (7f)AChE2.1[1]
Isoindoline-1,3-dione-based acetohydrazide (8a)AChE0.11 ± 0.05[5]
Isoindoline-1,3-dione-based acetohydrazide (8a)BuChE5.7 ± 0.2[5]
2-(diethylaminoalkyl)-isoindoline-1,3-dione derivativesAChE0.9 - 19.5[3][6]
N-benzylpiperidinylamine-isoindoline-1,3-dione derivativeAChE0.087[6]
N-benzylpiperidinylamine-isoindoline-1,3-dione derivativeBuChE7.76[3][6]
Phenyl-piperazine-isoindoline-1,3-dione derivative (I)AChE1.12[3][6]
Diphenylmethyl-piperazine-isoindoline-1,3-dione derivative (III)BuChE21.24 ± 4.84[3]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a generalized procedure based on the widely used Ellman's method for measuring AChE activity.[1][2]

Objective: To determine the IC50 value of a test compound for AChE inhibition.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (isoindolinone derivatives)

  • Donepezil or Rivastigmine (as a positive control)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control in the appropriate solvent (e.g., DMSO), followed by dilution in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of each concentration of the test compound or positive control. For the control (100% activity), add 25 µL of buffer.

    • Add 50 µL of DTNB solution to each well.

    • Add 25 µL of the AChE enzyme solution to each well and incubate at 37°C for 15 minutes.

  • Initiation of Reaction:

    • To initiate the reaction, add 25 µL of the substrate (ATCI) solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to read the absorbance at regular intervals (e.g., every minute) for 5-10 minutes to determine the rate of reaction.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Visualizations

AChE_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_Synapse ACh ACh->ACh_Synapse Release Vesicle Synaptic Vesicle AChE AChE ACh_Synapse->AChE AChR ACh Receptor ACh_Synapse->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis AChE_Inhibitor Isoindolinone Derivative AChE_Inhibitor->AChE Inhibition Signal Signal Transduction AChR->Signal

Caption: Cholinergic synapse showing AChE inhibition by an isoindolinone derivative.

Application Note 2: Modulation of GABA Receptors

The isoindolin-1-one core is present in molecules that modulate the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. These derivatives have been investigated as agonists for GABA-B receptors and as positive allosteric modulators (PAMs) for GABA-A receptors.

  • GABA-B Receptors: These are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals. Agonists of GABA-B receptors have therapeutic potential as muscle relaxants and for treating anxiety.[7][8] One such derivative, DN-2327, has been shown to be a GABA-B receptor agonist.[7]

  • GABA-A Receptors: These are ligand-gated ion channels that mediate fast synaptic inhibition. PAMs of GABA-A receptors enhance the effect of GABA, and are used as antiepileptics and anxiolytics.[9]

Quantitative Data: Activity of Isoindolin-1-one Derivatives at GABA Receptors
CompoundTargetActivityQuantitative ValueReference
DN-2327GABA-B ReceptorAgonistDecreased affinity of [3H]GABA binding[7]
Lesogaberan (GABA-B Agonist)GABA-B ReceptorAgonistEC50 = 9 nM, Ki = 5 nM[10]
Cpd48 (Isoindolin-1-one derivative)GABA-A ReceptorPAMEC50 = 10⁻⁷ - 10⁻⁸ M[9]
Experimental Protocol: GABA-B Receptor Binding Assay

This protocol describes a general method for a competitive radioligand binding assay to screen compounds for their affinity to the GABA-B receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the GABA-B receptor.

Materials:

  • Rat brain crude synaptic membranes (source of GABA-B receptors)

  • [3H]GABA (Radioligand)

  • GABA (unlabeled ligand)

  • Test compounds (isoindolin-1-one derivatives)

  • Tris-HCl buffer (pH 7.4)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation:

    • Prepare crude synaptic membranes from rat cerebral cortex according to standard laboratory procedures.

  • Assay Setup:

    • In test tubes, combine the synaptic membrane preparation, a fixed concentration of [3H]GABA, and varying concentrations of the test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of unlabeled GABA.

  • Incubation:

    • Incubate the mixture at 4°C for a specified time (e.g., 20 minutes) to allow binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Measurement:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (GABAB1 + GABAB2) G_Protein Gi/o Protein GABAB_R->G_Protein Activates Alpha_GTP α-GTP G_Protein->Alpha_GTP BetaGamma βγ G_Protein->BetaGamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP K_Channel K+ Channel K_efflux K+ Efflux K_Channel->K_efflux Ca_Channel Ca2+ Channel Ca_influx_inhib Ca2+ Influx Inhibition GABA GABA GABA->GABAB_R Binds Iso_Agonist Isoindolinone Agonist Iso_Agonist->GABAB_R Binds Alpha_GTP->AC Inhibits BetaGamma->K_Channel Opens BetaGamma->Ca_Channel Inhibits ATP ATP ATP->AC

Caption: GABA-B receptor signaling pathway activated by an isoindolinone agonist.

Application Note 3: Modulation of Serotonin 5-HT2C Receptors

The 5-HT2C receptor, a GPCR widely expressed in the brain, is implicated in the regulation of mood, appetite, and cognition.[11][12] Dysregulation of this receptor is associated with various psychiatric disorders.[13] Isoindolin-1-one derivatives have been developed as potent and selective ligands for the 5-HT2C receptor, with some acting as antagonists or inverse agonists, and others as positive allosteric modulators (PAMs).[14][15] These compounds are being explored for their potential in treating obesity, substance use disorders, and depression.[12][16]

Quantitative Data: Activity of Isoindolin-1-one Derivatives at 5-HT2C Receptors
Compound/DerivativeActivityQuantitative Value (Ki, nM)Reference
7-Iodo-2-phenyl isoindolone (9)High Affinity Ligand1.1[11][13]
7-Chloro-2-phenyl isoindolone (6)High Affinity Ligand2.2[11][13]
7-Bromo-2-phenyl isoindolone (7)High Affinity Ligand2.9[11][13]
7-Fluoro-2-phenyl isoindolone (8)Lower Affinity Ligand28[11][13]
Experimental Protocol: 5-HT2C Receptor Functional Assay (Intracellular Calcium Mobilization)

This protocol outlines a method to measure the functional activity of compounds at the 5-HT2C receptor by quantifying changes in intracellular calcium.

Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of a test compound by measuring calcium mobilization.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT2C receptor

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • Serotonin (5-HT) - endogenous agonist

  • Test compounds (isoindolin-1-one derivatives)

  • Assay buffer (e.g., HBSS)

  • Fluorescence plate reader with an injection system (e.g., FLIPR)

Procedure:

  • Cell Culture and Plating:

    • Culture the 5-HT2C-expressing cells under standard conditions.

    • Plate the cells in a 96-well or 384-well black, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Remove the culture medium and add the calcium-sensitive dye solution (e.g., Fluo-4 AM in assay buffer).

    • Incubate the plate at 37°C for 1 hour to allow the cells to take up the dye.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds and the control agonist (5-HT) in assay buffer.

  • Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the cell plate into the fluorescence plate reader.

    • For Agonist Testing: Establish a baseline fluorescence reading, then inject the test compounds and measure the peak fluorescence intensity, which corresponds to the increase in intracellular calcium.

    • For Antagonist Testing: Pre-incubate the cells with the test compounds for a set period, then inject a fixed concentration of 5-HT (e.g., its EC80) and measure the fluorescence response.

  • Data Analysis:

    • The change in fluorescence is proportional to the change in intracellular calcium concentration.

    • For Agonists: Plot the response against the log of the compound concentration to determine the EC50.

    • For Antagonists: Plot the inhibition of the 5-HT response against the log of the compound concentration to determine the IC50.

Visualizations

SHT2C_Signaling cluster_membrane Cell Membrane SHT2C_R 5-HT2C Receptor G_Protein Gq/11 Protein SHT2C_R->G_Protein Activates Alpha_GTP α-GTP G_Protein->Alpha_GTP PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Serotonin Serotonin (5-HT) Serotonin->SHT2C_R Binds Iso_Ligand Isoindolinone Ligand Iso_Ligand->SHT2C_R Modulates Alpha_GTP->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca_Release Intracellular Ca2+ Release ER->Ca_Release Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical a Target Identification (e.g., AChE, GABA-R, 5-HTR) b In Silico Screening & Molecular Docking a->b c Chemical Synthesis of Derivatives b->c d Primary Screening: Binding Assays c->d e Functional Assays (e.g., Enzyme Inhibition, Ca2+ Flux, cAMP) d->e f Selectivity Profiling (Off-target screening) e->f g In Vitro ADME/Tox f->g h Pharmacokinetic Studies (PK/PD) g->h i Animal Models of Disease (e.g., Cognitive Deficits, Seizures) h->i j Toxicology Studies i->j k Lead Optimization j->k k->c Iterative Refinement

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Aminoethyl)isoindolin-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(2-Aminoethyl)isoindolin-1-one synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction of 2-formylbenzoic acid and ethylenediamine is giving a low yield of the desired this compound. What are the common causes and solutions?

A1: Low yields in the reductive amination of 2-formylbenzoic acid with ethylenediamine can stem from several factors. Here's a troubleshooting guide:

  • Side Reactions: The primary amine of ethylenediamine can react with the aldehyde to form an imine, which can then undergo further reactions or polymerization. Additionally, the second amine group can react with another molecule of 2-formylbenzoic acid.

    • Solution: A common strategy to avoid these side reactions is to use a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on one of the amine functionalities of ethylenediamine. This allows for the controlled reaction of the unprotected amine, followed by a deprotection step to yield the final product.

  • Inefficient Reduction: The choice of reducing agent is critical for the cyclization to the isoindolinone.

    • Solution: Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are commonly used for reductive aminations. Ensure the reducing agent is fresh and added portion-wise at a controlled temperature (e.g., 0 °C to room temperature) to manage the reaction rate and prevent overheating.

  • Reaction Conditions: Temperature, solvent, and pH can significantly impact the reaction outcome.

    • Solution: The reaction is often carried out in a protic solvent like methanol or ethanol. The pH should be maintained in a slightly acidic range (pH 5-6) to facilitate imine formation without inhibiting the amine's nucleophilicity. The reaction temperature should be carefully controlled, as higher temperatures can promote side product formation.

Q2: I am attempting to synthesize this compound via N-alkylation of isoindolin-1-one with a 2-haloethylamine, but the yield is poor. How can I optimize this reaction?

A2: N-alkylation of isoindolin-1-one can be challenging due to the relatively low nucleophilicity of the lactam nitrogen and potential side reactions of the haloethylamine.

  • Base Selection: The choice of base is crucial for deprotonating the isoindolinone.

    • Solution: Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often more effective than weaker bases like potassium carbonate (K₂CO₃). The reaction should be carried out in an anhydrous aprotic solvent such as DMF or THF.

  • Protecting the Amino Group: The primary amine of the 2-haloethylamine can interfere with the reaction.

    • Solution: Use a protected haloamine, such as N-Boc-2-bromoethylamine, to prevent self-condensation and other side reactions. The Boc group can be removed in a subsequent step with an acid like trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent.[1][2]

  • Leaving Group: The nature of the halide can influence the reaction rate.

    • Solution: 2-Bromoethylamine or 2-iodoethylamine are generally more reactive than 2-chloroethylamine. If using the hydrochloride salt of the haloamine, an additional equivalent of base will be required to neutralize the acid.

Q3: Are there alternative synthetic routes to this compound that might offer better yields?

A3: Yes, several other synthetic strategies can be employed:

  • From Phthalides: Reaction of a suitable phthalide derivative with ethylenediamine can lead to the isoindolinone core. This approach can be efficient, though the specific phthalide precursor may require synthesis.

  • Selective Reduction of Phthalimide: One could synthesize N-(2-aminoethyl)phthalimide and then selectively reduce one of the two carbonyl groups. This can be achieved using reducing agents like zinc dust in acetic acid or catalytic hydrogenation under specific conditions. However, achieving high selectivity can be challenging and may require careful optimization.

  • From 2-Bromobenzamides: Cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides has been reported for the synthesis of related isoindolinones and could potentially be adapted.[3]

Comparison of Synthetic Routes

Synthetic RouteStarting MaterialsKey ReagentsTypical YieldsAdvantagesDisadvantages
Reductive Amination 2-Formylbenzoic acid, N-Boc-ethylenediamineNaBH₄ or STAB, Acid for deprotectionModerate to GoodConvergent, readily available starting materials.Requires protection/deprotection steps, potential for side reactions.
N-Alkylation Isoindolin-1-one, N-Boc-2-bromoethylamineNaH or t-BuOK, Acid for deprotectionModerateModular, allows for variation of the N-substituent.Requires strong base and anhydrous conditions, potential for low reactivity.
From Phthalides Substituted Phthalide, EthylenediamineVaries depending on phthalideGood to ExcellentCan be high yielding.Requires synthesis of the specific phthalide precursor.
Selective Phthalimide Reduction N-(2-Aminoethyl)phthalimideZn/AcOH or Catalytic HydrogenationVariableStarts from a readily accessible precursor.Selectivity can be difficult to control, leading to over-reduction.

Key Experimental Protocols

Protocol 1: Reductive Amination of 2-Formylbenzoic Acid with N-Boc-ethylenediamine

This protocol involves the reaction of 2-formylbenzoic acid with mono-Boc-protected ethylenediamine, followed by reductive cyclization and deprotection.

Step 1: Synthesis of N-Boc-2-(2-aminoethyl)isoindolin-1-one

  • Dissolve 2-formylbenzoic acid (1.50 g, 10 mmol) and N-Boc-ethylenediamine (1.76 g, 11 mmol) in methanol (50 mL) in a round-bottom flask.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (0.42 g, 11 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water (20 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Boc-2-(2-aminoethyl)isoindolin-1-one.

Step 2: Deprotection of N-Boc-2-(2-aminoethyl)isoindolin-1-one

  • Dissolve the N-Boc-protected isoindolinone (10 mmol) in dichloromethane (DCM, 20 mL).

  • Add trifluoroacetic acid (TFA, 15 mL) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a small amount of DCM and add diethyl ether to precipitate the trifluoroacetate salt of the product.

  • Filter the solid and wash with cold diethyl ether.

  • To obtain the free amine, dissolve the salt in water, basify with a saturated solution of sodium bicarbonate, and extract with DCM. Dry the organic layer and evaporate the solvent to yield this compound.

Protocol 2: N-Alkylation of Isoindolin-1-one with N-Boc-2-bromoethylamine

This protocol outlines the alkylation of the isoindolinone nitrogen with a protected bromoethylamine, followed by deprotection.

Step 1: Synthesis of N-Boc-2-(2-aminoethyl)isoindolin-1-one

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere, add a solution of isoindolin-1-one (1.33 g, 10 mmol) in anhydrous DMF (10 mL) dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add a solution of N-Boc-2-bromoethylamine (2.46 g, 11 mmol) in anhydrous DMF (10 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Deprotection

Follow the deprotection procedure outlined in Protocol 1, Step 2.

Visualizing the Synthesis and Troubleshooting

Below are diagrams illustrating the key synthetic pathway and a troubleshooting workflow to help visualize the experimental process and decision-making.

Synthesis_Pathway cluster_reductive_amination Reductive Amination Route 2_Formylbenzoic_Acid 2-Formylbenzoic Acid Imine_Intermediate Imine Intermediate 2_Formylbenzoic_Acid->Imine_Intermediate N_Boc_Ethylenediamine N-Boc-Ethylenediamine N_Boc_Ethylenediamine->Imine_Intermediate N_Boc_Product N-Boc-2-(2-aminoethyl)isoindolin-1-one Imine_Intermediate->N_Boc_Product Reduction (e.g., NaBH4) Final_Product This compound N_Boc_Product->Final_Product Deprotection (e.g., TFA)

Caption: Reductive amination pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Solvent, pH) Start->Check_Conditions Side_Products Analyze for Side Products (TLC, NMR) Start->Side_Products Optimize_Base Optimize Base (for N-Alkylation) Check_Purity->Optimize_Base Optimize_Reducing_Agent Optimize Reducing Agent (for Reductive Amination) Check_Conditions->Optimize_Reducing_Agent Use_Protection Consider Protecting Group Strategy Side_Products->Use_Protection Success Yield Improved Optimize_Base->Success Optimize_Reducing_Agent->Success Use_Protection->Success

Caption: A logical workflow for troubleshooting low-yield synthesis.

References

Technical Support Center: 2-(2-Aminoethyl)isoindolin-1-one Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(2-Aminoethyl)isoindolin-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of N-substituted isoindolin-1-ones may include unreacted starting materials (e.g., 2-formylbenzoic acid and ethylenediamine), side-products from incomplete cyclization, and byproducts from undesired side reactions. If a Gabriel synthesis-type approach is adapted, you might also find phthalimide-related byproducts.

Q2: My purified this compound appears as a yellow paste or oil. How can I obtain a solid product?

A2: The physical state can be influenced by residual solvents or impurities. First, ensure all solvents are thoroughly removed under high vacuum. If the product remains non-solid, consider trituration with a non-polar solvent like diethyl ether or hexane to induce precipitation. If that fails, recrystallization or column chromatography are the next recommended steps. In some cases, washing with cold methanol has been effective for similar compounds.[1]

Q3: What is a good starting point for developing a recrystallization protocol for this compound?

A3: Due to the presence of a polar amino group and the lactam ring, polar solvents are a good starting point. Consider single-solvent recrystallization with ethanol, methanol, or water.[2][3][4] A two-solvent system, such as ethanol/diethyl ether or methanol/dichloromethane, could also be effective. The ideal solvent system will dissolve the compound when hot but have low solubility when cold.[2][5]

Q4: I am seeing a low yield after purification. What are the potential causes?

A4: Low recovery can result from several factors:

  • Product loss during transfers: Be meticulous with transferring solutions and solids.

  • Incomplete precipitation/crystallization: Ensure the solution is sufficiently cooled and allowed adequate time for crystal formation. Placing the solution in an ice bath can maximize crystal yield.[2]

  • Using too much solvent during recrystallization: Using the minimum amount of hot solvent to dissolve the product is crucial.[2] Excess solvent will keep more of your product dissolved even after cooling.

  • Product degradation: Although isoindolin-1-ones are generally stable, prolonged exposure to harsh acidic or basic conditions during workup or purification could lead to degradation. Some isoindolin-1-one derivatives have shown sensitivity to light.[4]

Q5: How can I effectively remove colored impurities from my product?

A5: If your product is discolored, activated charcoal can be used during recrystallization. Add a small amount of charcoal to the hot solution before the filtration step to adsorb the colored impurities.[2] Be aware that using too much charcoal can lead to a loss of your desired product.

Troubleshooting Guides

Issue 1: Oily Product After Solvent Removal
Possible Cause Troubleshooting Step
Residual SolventDry the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.
Presence of ImpuritiesAttempt to triturate the oil with a non-polar solvent (e.g., hexane, diethyl ether) to see if a solid precipitates.
Product is inherently an oil at room temperatureIf the compound is pure (as determined by NMR, LC-MS), it may naturally be an oil. In this case, purification by column chromatography is the best approach.
Issue 2: Poor Crystal Formation During Recrystallization
Possible Cause Troubleshooting Step
Solution is not saturatedEvaporate some of the solvent to increase the concentration of the product and then allow it to cool again.
Cooling too rapidlyAllow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals.
Supersaturated solutionInduce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Incorrect solvent systemRe-evaluate your choice of solvent. Perform small-scale solubility tests with a variety of solvents to find a more suitable one.[5]
Issue 3: Product Streaking on TLC Plate During Column Chromatography
Possible Cause Troubleshooting Step
Compound is too polar for the eluentGradually increase the polarity of your eluent system. For an amino-containing compound, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the peak shape.
Overloading the columnUse a larger column or apply less sample.
Sample is not fully dissolved before loadingEnsure your sample is completely dissolved in a minimal amount of the eluent or a suitable loading solvent before applying it to the column.

Data Presentation

Table 1: User Data for Purification of this compound

Purification Method Starting Mass (g) Final Mass (g) Yield (%) Purity (by LC-MS/NMR) Observations
Recrystallization (Solvent: )
Column Chromatography (Eluent: )
Trituration (Solvent: )

Experimental Protocols

Protocol 1: General Recrystallization Procedure (Single Solvent)

  • Solvent Selection: In a test tube, add a small amount of your crude this compound. Add a few drops of the chosen solvent (e.g., ethanol). Heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature.[2]

  • Dissolution: In a flask, add the crude product and the minimum amount of the hot recrystallization solvent required to fully dissolve it.[2]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[2]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[5]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure

  • Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). The desired compound should have an Rf value of approximately 0.3.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.

  • Elution: Run the eluent through the column, collecting fractions in separate test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Crude this compound B Dissolve in appropriate solvent A->B C Purification Technique B->C C->B Re-purify if necessary D Pure this compound C->D E Characterization (NMR, LC-MS, etc.) D->E

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic Start Crude Product Is_Solid Is it a solid? Start->Is_Solid Purity_Check Assess Purity (TLC, NMR) Column Column Chromatography Purity_Check->Column Impure Pure_Solid Pure Solid Product Purity_Check->Pure_Solid Pure Recrystallize Recrystallization Is_Solid->Recrystallize Yes Triturate Trituration Is_Solid->Triturate No (Oily) Recrystallize->Purity_Check Column->Purity_Check Triturate->Is_Solid Solidifies Triturate->Column Remains Oily Pure_Oil Pure Oily Product

Caption: Decision tree for troubleshooting the purification of this compound.

References

overcoming solubility issues with 2-(2-Aminoethyl)isoindolin-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility challenges with 2-(2-Aminoethyl)isoindolin-1-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound is a chemical compound belonging to the isoindolinone class. Isoindolinone derivatives are of interest in pharmaceutical research. For a compound to be effectively studied in biological assays or developed into a therapeutic, it must be dissolved in a suitable solvent. Poor solubility can lead to inaccurate assay results, low bioavailability, and challenges in formulation development.[1][2]

Q2: I am having difficulty dissolving this compound in my aqueous buffer. What should I do first?

A2: The first step is to assess the compound's basic solubility characteristics. This involves testing its solubility in a range of common laboratory solvents with varying polarities. This initial screening will help determine the most suitable solvent system for your experimental needs. It is also beneficial to visually inspect the compound for any signs of precipitation or incomplete dissolution.

Q3: Are there any general strategies to improve the solubility of poorly soluble compounds like this?

A3: Yes, several techniques are widely used to enhance the solubility of drug candidates. These can be broadly categorized into physical modifications, chemical modifications, and formulation approaches.[3][4][5] Physical methods include particle size reduction (micronization or nanosuspension) to increase the surface area for dissolution.[5][6] Chemical modifications may involve salt formation or creating prodrugs.[4][7] Formulation strategies include the use of co-solvents, surfactants, cyclodextrins, and creating solid dispersions or lipid-based formulations.[7][8]

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Initial Solubility Screening

The first step in troubleshooting is to perform a systematic solubility screening in a variety of common solvents. This will provide a baseline understanding of the compound's properties.

Experimental Protocol: Small-Scale Solubility Assessment

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent. Start with common laboratory solvents.

  • Mixing: Vortex each vial vigorously for 1-2 minutes.

  • Observation: Visually inspect each vial for complete dissolution. Note any undissolved particles.

  • Equilibration: Allow the samples to sit at a controlled temperature (e.g., room temperature) for a set period (e.g., 24 hours) to reach equilibrium.

  • Re-evaluation: After equilibration, vortex the vials again and re-examine for any undissolved material. If the compound has dissolved, you can incrementally add more compound to determine the saturation solubility.

Table 1: Common Solvents for Initial Solubility Screening

SolventPolarityGeneral UsePotential Issues
Water / Aqueous BuffersHighIdeal for biological assaysMay have low solubility for non-polar compounds
Dimethyl Sulfoxide (DMSO)High (Aprotic)Common stock solution solventCan be toxic to cells at higher concentrations
Ethanol / MethanolMediumCan be used as a co-solventMay cause precipitation when diluted in aqueous solutions
Dichloromethane (DCM)LowUsed for less polar compoundsNot compatible with most biological assays
AcetoneMediumGeneral purpose solventVolatile, may not be suitable for all applications
Solubility Enhancement Techniques

If initial screening reveals poor solubility in the desired solvent system, the following techniques can be employed.

The addition of a water-miscible organic solvent can significantly increase the solubility of a compound in an aqueous solution.

Experimental Protocol: Co-solvent Titration

  • Prepare Stock Solution: Dissolve the compound in a suitable organic solvent (e.g., DMSO or ethanol) to create a concentrated stock solution.

  • Prepare Aqueous Buffer: Have your desired aqueous buffer ready.

  • Titration: While vortexing the aqueous buffer, slowly add small aliquots of the compound's stock solution.

  • Monitor for Precipitation: Observe the solution closely for any signs of cloudiness or precipitation.

  • Determine Maximum Concentration: The point at which precipitation begins is the approximate limit of solubility with that co-solvent ratio. It is recommended to work at a concentration well below this limit.

For ionizable compounds, adjusting the pH of the solution can dramatically alter solubility. The amino group in this compound suggests it may be more soluble in acidic conditions due to salt formation.

Experimental Protocol: pH-Dependent Solubility

  • Prepare a Suspension: Suspend a known amount of the compound in deionized water or a low-ionic-strength buffer.

  • pH Adjustment: Slowly add small volumes of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated meter.

  • Observe Dissolution: Note the pH at which the compound fully dissolves.

  • Stability Check: Ensure the compound is stable at the pH required for dissolution, as extreme pH values can cause degradation.

Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

Experimental Protocol: Surfactant-Mediated Solubilization

  • Select a Surfactant: Choose a biocompatible surfactant such as Tween® 80 or Sodium Lauryl Sulfate (SLS).[6]

  • Prepare Surfactant Solution: Prepare a series of aqueous solutions with increasing concentrations of the surfactant (e.g., 0.1%, 0.5%, 1%, 2%).

  • Add Compound: Add a known amount of this compound to each surfactant solution.

  • Equilibrate and Observe: Mix thoroughly and allow the solutions to equilibrate. Determine the concentration at which the compound dissolves.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound initial_screen Initial Solubility Screening (See Protocol) start->initial_screen is_soluble Is solubility sufficient for the experiment? initial_screen->is_soluble co_solvent Attempt Co-solvent System (e.g., DMSO, Ethanol) is_soluble->co_solvent No end_success Proceed with Experiment is_soluble->end_success Yes is_soluble_co Solubility sufficient? co_solvent->is_soluble_co ph_adjust Investigate pH Adjustment (especially acidic pH) is_soluble_co->ph_adjust No is_soluble_co->end_success Yes is_soluble_ph Solubility sufficient? ph_adjust->is_soluble_ph surfactant Utilize Surfactants (e.g., Tween® 80) is_soluble_ph->surfactant No is_soluble_ph->end_success Yes is_soluble_surf Solubility sufficient? surfactant->is_soluble_surf advanced Consider Advanced Methods: - Solid Dispersions - Particle Size Reduction - Complexation (Cyclodextrins) is_soluble_surf->advanced No is_soluble_surf->end_success Yes end_fail Re-evaluate Formulation Strategy or Compound Analogs advanced->end_fail

Caption: A workflow for systematically addressing solubility issues.

Advanced Strategies

If the above methods are insufficient, more advanced formulation techniques may be necessary. These often require specialized equipment and expertise.

  • Amorphous Solid Dispersions: The compound can be dispersed in a polymer matrix in an amorphous state, which can significantly enhance its dissolution rate and apparent solubility.[2]

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the compound, leading to faster dissolution as described by the Noyes-Whitney equation.[1]

  • Complexation: The use of agents like cyclodextrins can form inclusion complexes with the drug molecule, increasing its solubility in aqueous media.[3][5]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can be an effective approach.[8]

References

Technical Support Center: Optimizing Isoindolinone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isoindolinone synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in isoindolinone synthesis?

A1: Low yields in isoindolinone synthesis can stem from several factors:

  • Suboptimal Reaction Temperature: Temperature plays a critical role. For instance, in ultrasound-assisted synthesis of 3-hydroxyisoindolin-1-ones, lowering the temperature can decrease the yield due to low conversion of the starting material.[1] Conversely, excessively high temperatures can lead to degradation and side product formation.

  • Incorrect Solvent Choice: The solubility of starting materials and intermediates is crucial. Using a solvent in which reactants are not fully soluble can hinder the reaction. For example, in certain ultrasound-assisted syntheses, water proved to be an unsuitable solvent due to the poor solubility of the starting materials.[1] The choice of solvent can also influence the reaction pathway, with different solvents favoring the desired product or side products.[2]

  • Catalyst Issues: The choice and handling of the catalyst are paramount, especially in transition-metal catalyzed reactions. Using a "bad" or expired catalyst can significantly reduce the yield.[3] The ligand used with a metal catalyst can also dramatically impact the outcome, with some ligands promoting the desired reaction while others lead to side products or no reaction at all.[2]

  • Presence of Water or Oxygen: Some reactions are sensitive to moisture and/or oxygen.[3] For syntheses requiring anhydrous conditions, improper drying of glassware or solvents can lead to significantly lower yields.[1]

  • Insufficient Reaction Time: Some reactions require extended periods to reach completion. Inadequate reaction time can result in a high amount of unreacted starting material.[1]

  • Steric Hindrance: The structure of the substrates themselves can impact the yield. Steric hindrance near the reaction site can lower the efficiency of the reaction.[4]

  • Side Reactions: The formation of undesired side products, such as N-demethylated products or proto-dehalogenated products in certain palladium-catalyzed reactions, directly consumes starting materials and reduces the yield of the desired isoindolinone.[2]

Q2: How can I minimize the formation of side products?

A2: Minimizing side products often involves a careful optimization of reaction conditions:

  • Ligand Selection in Catalysis: In palladium-catalyzed reactions, the choice of ligand is critical. For instance, using a specific N-heterocyclic carbene (NHC) ligand like IBioxMe4 was found to be optimal in minimizing the formation of direct C(sp2)−H arylation, N-demethylation, and proto-dehalogenation side products.[2]

  • Base Selection: The choice of base can significantly influence the reaction pathway. In some cases, using a stronger base like LiHMDS or NaOt-Bu can selectively lead to the formation of an undesired oxindole instead of the target β-lactam product.[2]

  • Control of Reaction Temperature: As with yield, temperature can affect selectivity. Running the reaction at the optimal temperature can favor the kinetic or thermodynamic product that is desired.

  • Atmosphere Control: For reactions sensitive to oxygen, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side products.

Q3: What are some common purification challenges with isoindolinones and how can I address them?

A3: Purification of isoindolinones can be challenging due to the presence of structurally similar impurities or byproducts.

  • Chromatography: Column chromatography on silica gel is a common purification method.[1][5] The choice of eluent system (e.g., n-hexane/ethyl acetate) is crucial for achieving good separation.

  • Recrystallization: If the product is a solid, recrystallization can be an effective method for purification, especially for removing small amounts of impurities.

  • Washing/Extraction: A standard workup procedure involving quenching the reaction and then performing extractions with an organic solvent, followed by washing with brine and drying, can remove many common impurities.[1]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Suboptimal Temperature Systematically vary the reaction temperature. For example, in an ultrasound-assisted synthesis, increasing the temperature from 30°C to 50°C significantly improved the yield.[1]
Incorrect Solvent Screen a panel of solvents. In one study, iso-propanol was found to be the most suitable solvent, while water gave unsatisfactory results due to solubility issues.[1]
Insufficient Reactant Concentration While an excess of one reactant can sometimes drive the reaction, an insufficient amount can lead to incomplete conversion. Experiment with varying the stoichiometry of your reactants.[1]
Catalyst Inactivity Use a fresh or properly stored catalyst. If applicable, try a different catalyst or ligand system. For example, in a Pd-catalyzed reaction, switching to the IBioxMe4 ligand resulted in a 99% NMR yield.[2]
Presence of Contaminants Ensure all glassware is thoroughly dried and reactions requiring anhydrous conditions are performed under an inert atmosphere. Use freshly distilled or anhydrous solvents.[1][3]

Experimental Protocol: Ultrasound-Assisted Synthesis of 3-Hydroxyisoindolin-1-ones [1]

  • To a solution of 3-alkylidenephtalide (0.5 mmol, 1 equiv.) in iso-propanol, add a primary amine (2 equiv.).

  • Place the reaction mixture in an ultrasonic bath (47 kHz, 35 W).

  • Irradiate the mixture at 50 °C for 30 minutes.

  • After completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the product with dichloromethane (3 x 5 mL).

  • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate under vacuum.

  • Purify the crude product by column chromatography using an eluent of n-hexane/ethyl acetate.

Problem 2: Formation of Multiple Products/Side Reactions
Possible Cause Troubleshooting Steps
Incorrect Ligand in Catalysis If using a transition metal catalyst, screen different ligands. The electronic and steric properties of the ligand can significantly influence selectivity.[2]
Inappropriate Base The strength and nature of the base can direct the reaction to different pathways. Test a range of bases (e.g., organic vs. inorganic, strong vs. weak).[2]
Reaction Conditions Favoring Side Products Adjust the reaction temperature and concentration. Sometimes, running the reaction at a lower temperature for a longer duration can improve selectivity.

Optimization of Ligand and Solvent in a Pd-Catalyzed Isoindoline Synthesis [2]

Entry Ligand Solvent Yield (%) Side Products Observed
1IBioxMe4m-xylene99 (NMR)Minimized direct arylation, N-demethylation, and proto-dehalogenation
2IPhm-xyleneNo Reaction-
3IBiox6TolueneLower YieldOxindole formation
4IBioxMe4CPME50Oxindole and proto-dehalogenated product

Visualizing Reaction Pathways

To better understand the synthesis of isoindolinones, it is helpful to visualize the proposed reaction mechanisms and experimental workflows.

reaction_pathway cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product 2-Alkylidenephtalide 2-Alkylidenephtalide Enol Intermediate Enol Intermediate 2-Alkylidenephtalide->Enol Intermediate Nucleophilic Addition of Amine Primary Amine Primary Amine Primary Amine->Enol Intermediate Keto Intermediate Keto Intermediate Enol Intermediate->Keto Intermediate Tautomerization 3-Hydroxyisoindolin-1-one 3-Hydroxyisoindolin-1-one Keto Intermediate->3-Hydroxyisoindolin-1-one Intramolecular Nucleophilic Addition

Caption: Plausible reaction mechanism for the synthesis of 3-hydroxyisoindolin-1-ones.

troubleshooting_workflow start Low Yield or Side Products Observed check_temp Is Temperature Optimized? start->check_temp adjust_temp Vary Temperature (e.g., 30-60°C) check_temp->adjust_temp No check_solvent Is Solvent Appropriate? check_temp->check_solvent Yes adjust_temp->check_solvent adjust_solvent Screen Different Solvents (e.g., IPA, Toluene, CPME) check_solvent->adjust_solvent No check_catalyst Is Catalyst/Ligand Optimal? check_solvent->check_catalyst Yes adjust_solvent->check_catalyst adjust_catalyst Screen Different Ligands/Catalysts check_catalyst->adjust_catalyst No success Improved Yield and Selectivity check_catalyst->success Yes adjust_catalyst->success

References

Technical Support Center: 2-(2-Aminoethyl)isoindolin-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Aminoethyl)isoindolin-1-one. The information is designed to address common issues encountered during experimental studies of its stability and degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under typical experimental conditions?

A1: Based on the structure of this compound, two primary degradation pathways are anticipated:

  • Hydrolysis of the lactam ring: The isoindolinone core contains an amide bond within a five-membered ring (a lactam). This ring is susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to the opening of the ring to form an amino acid derivative.

  • Oxidation of the aminoethyl side chain: The primary amine on the ethyl side chain is a potential site for oxidation.[1][2][3][4] Oxidative conditions can lead to the formation of various degradation products, including aldehydes, carboxylic acids, or deamination.

Q2: How can I set up a forced degradation study for this compound?

A2: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a molecule.[5][6][7] A typical study involves exposing the compound to a range of harsh conditions to induce degradation.[6][7] It is recommended to aim for approximately 10% degradation to obtain meaningful results without overly complex degradation profiles.[5]

Q3: What analytical techniques are best suited for analyzing this compound and its potential degradation products?

A3: Due to the polar nature of the parent compound and its expected degradation products, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a highly effective analytical technique.[8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile derivatives.[9][10] Mixed-mode liquid chromatography (MMLC) can be beneficial for separating polar and charged compounds.[8]

Q4: What are some common challenges when conducting stability studies with isoindolinone derivatives?

A4: Common challenges include:

  • Poor solubility: Isoindolinone derivatives can sometimes have limited solubility in aqueous buffers, which can complicate hydrolysis studies.

  • Unexpected reactivity: The presence of multiple functional groups can lead to complex degradation profiles under certain stress conditions.

  • Difficulty in separating polar degradation products: The degradation products are often more polar than the parent compound, which can make chromatographic separation challenging.

Troubleshooting Guides

Problem 1: I am observing multiple unexpected peaks in my HPLC chromatogram after stressing my sample with acid.

  • Possible Cause: Acid-catalyzed hydrolysis of the isoindolinone lactam ring may be occurring, leading to the formation of one or more degradation products.

  • Troubleshooting Steps:

    • Confirm Peak Identity: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unexpected peaks. The primary hydrolysis product would be expected to have a mass corresponding to the addition of one molecule of water (M+18).

    • Vary Acid Concentration and Time: Repeat the experiment with a lower concentration of acid or for a shorter duration to see if the formation of the degradation products is reduced. This can help to confirm that the degradation is acid-mediated.

    • Check for Secondary Degradation: The initial hydrolysis product may be unstable and degrade further. Analyze samples at earlier time points to identify the primary degradant.

Problem 2: My compound appears to be degrading at room temperature in solution over a short period.

  • Possible Cause: The solvent or buffer system may be promoting degradation. For example, a slightly acidic or basic pH of an unbuffered solution can accelerate hydrolysis. Alternatively, the compound may be sensitive to light or oxygen.

  • Troubleshooting Steps:

    • Control pH: Use a buffered solution at a neutral pH (e.g., pH 7.4 phosphate-buffered saline) to minimize pH-driven degradation.

    • Protect from Light: Store solutions in amber vials or wrap them in aluminum foil to prevent photodecomposition.[11]

    • Deoxygenate Solvents: If oxidation is suspected, use solvents that have been sparged with an inert gas like nitrogen or argon to remove dissolved oxygen.[11]

Problem 3: I am losing a significant amount of my compound during sample workup after a degradation experiment.

  • Possible Cause: The degradation products may have significantly different polarities and solubilities compared to the parent compound. Standard liquid-liquid extraction protocols may not be suitable for extracting all components.

  • Troubleshooting Steps:

    • Analyze the Aqueous Layer: After extraction with an organic solvent, analyze the remaining aqueous layer to see if the missing compound or its degradation products are present.

    • Use a Different Extraction Strategy: Consider solid-phase extraction (SPE) with a cartridge that can retain both polar and non-polar compounds.

    • Direct Injection: If possible, dilute the reaction mixture and inject it directly into the LC-MS system to avoid extraction losses.

Quantitative Data Summary

The following tables provide a general framework for conducting forced degradation studies on this compound. The specific conditions may need to be optimized for your experimental setup.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HClRoom Temperature & 60°CUp to 72 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature & 60°CUp to 24 hours
Oxidation 3% H₂O₂Room TemperatureUp to 24 hours
Thermal Dry Heat80°CUp to 7 days
Photolytic UV light (254 nm) and visible lightRoom TemperatureUp to 7 days

Table 2: Expected Degradation Products and Analytical Observations

Stress ConditionPotential Degradation ProductsExpected Mass Change (from parent)Potential Chromatographic Behavior
Acid/Base Hydrolysis Ring-opened amino acid+18More polar (earlier retention time in reversed-phase HPLC)
Oxidation Oxidized side chain (e.g., aldehyde, carboxylic acid)+14 (aldehyde), +30 (acid)More polar
Thermal Various, potentially including decarboxylation or side chain cleavageVariableVariable
Photolytic Various, potentially including radical-mediated degradationVariableVariable

Experimental Protocols

Protocol: General Procedure for a Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Thermal: Place a solid sample of the compound in a controlled temperature oven.

    • Photolytic: Expose a solution of the compound to UV and visible light in a photostability chamber.

  • Time Points: Withdraw aliquots from the stressed samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Sample Preparation for Analysis:

    • For acidic and basic samples, neutralize the aliquot with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis (e.g., 10 µg/mL) with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_product 2-(2-(Carboxyethyl)amino)benzoic acid (Ring-Opened Product) parent->hydrolysis_product Acid or Base oxidation_product_1 2-(2-Oxoethyl)isoindolin-1-one (Aldehyde) parent->oxidation_product_1 Oxidizing Agent oxidation_product_2 2-(Carboxymethyl)isoindolin-1-one (Carboxylic Acid) oxidation_product_1->oxidation_product_2 Further Oxidation

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress sample Collect Samples at Defined Time Points stress->sample neutralize Neutralize and Dilute Samples sample->neutralize analyze Analyze by LC-MS neutralize->analyze data Identify and Quantify Degradation Products analyze->data report Report Findings data->report

Caption: General experimental workflow for a forced degradation study.

Troubleshooting_Logic start Unexpected Peak(s) in Chromatogram? check_mass Determine Mass of Unknown Peak(s) using LC-MS start->check_mass is_hydrolysis Mass = Parent + 18 Da? check_mass->is_hydrolysis is_oxidation Mass = Parent + 14 or +30 Da? is_hydrolysis->is_oxidation No hydrolysis_confirmed Likely Hydrolysis Product. Confirm with Standards or NMR. is_hydrolysis->hydrolysis_confirmed Yes other Investigate Other Pathways (e.g., Dimerization, Fragmentation) is_oxidation->other No oxidation_confirmed Likely Oxidation Product. Confirm with Standards or NMR. is_oxidation->oxidation_confirmed Yes

Caption: Troubleshooting logic for identifying unknown degradation products.

References

Technical Support Center: 2-(2-Aminoethyl)isoindolin-1-one NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals performing NMR analysis on 2-(2-Aminoethyl)isoindolin-1-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My baseline is noisy and my peaks are broad. What are the common causes?

A1: Broad peaks and a noisy baseline can stem from several factors. First, check your sample concentration. Highly concentrated samples can increase viscosity, leading to broader peaks.[1][2] Poor shimming of the magnetic field is another frequent cause of peak broadening.[1][3] Ensure the sample is homogeneous, as suspended particles or poor solubility will degrade spectral quality.[3] Finally, verify that your NMR tube is clean and that the sample is properly positioned within the NMR coil.[2][3]

Q2: I'm having trouble identifying the primary amine (-NH₂) protons. Where should I expect to find them and why might they be difficult to see?

A2: The chemical shift of amine protons is highly variable and depends on the solvent, concentration, and temperature.[4][5] They typically appear as a broad peak anywhere from 0.5-5.0 ppm.[4][6] The broadness is due to rapid chemical exchange with other protons (like trace water) and quadrupole broadening from the nitrogen atom.[1][7] This exchange can sometimes average the signal into the baseline, making it difficult to integrate or even observe.

Q3: How can I definitively confirm the presence of the -NH₂ peak?

A3: A D₂O exchange experiment is the standard method for confirming exchangeable protons like those in an amine group.[2] After acquiring your initial ¹H NMR spectrum, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The peak corresponding to the -NH₂ protons will exchange with deuterium and consequently disappear or significantly diminish in intensity.[2][4][8]

Q4: The signals for the aromatic protons on the isoindolinone ring are overlapping. How can I resolve them?

A4: Overlapping signals in the aromatic region are common. One effective solution is to re-run the sample in a different deuterated solvent.[2] Solvents can induce different chemical shifts (the "solvent effect"), which may be sufficient to resolve the overlapping peaks.[9][10] For example, switching from CDCl₃ to benzene-d₆ or DMSO-d₆ often changes the relative positions of aromatic signals.[2]

Q5: I see unexpected peaks in my spectrum. How can I determine if they are impurities?

A5: Unexpected peaks are often residual solvents from your synthesis or purification steps (e.g., ethyl acetate, dichloromethane, hexane).[2] Cross-reference the chemical shifts of your unknown peaks with published tables of common laboratory solvent impurities.[11][12] If the peaks do not correspond to solvents, they may be starting materials or byproducts from the synthesis of the isoindolinone core.[13][14][15] Reviewing the synthetic route can provide clues about potential impurities.

Q6: Why don't my observed chemical shifts perfectly match predicted values?

A6: Predicted NMR shifts are based on computational models and additive effects that provide a good estimation but are not always exact.[5] Actual chemical shifts are sensitive to experimental conditions such as solvent, sample concentration, and temperature.[10][16] Hydrogen bonding, in particular, can significantly affect the chemical shifts of protons on or near heteroatoms, such as the amine and lactam groups in your molecule.[4]

Predicted NMR Data

The following tables summarize the expected chemical shift ranges for this compound based on its chemical structure and data from similar compounds. Note that actual values can vary with experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsMultiplicityApprox. Chemical Shift (δ, ppm)Notes
Aromatic (4H)Multiplet (m)7.20 - 7.90Protons on the isoindolinone benzene ring.
-CH₂- (Benzylic)Singlet (s)~4.40Methylene group of the isoindolinone ring (C3).
-N-CH₂-Triplet (t)~3.60Methylene group attached to the lactam nitrogen.
-CH₂-NH₂Triplet (t)~2.90Methylene group attached to the primary amine.
-NH₂Broad Singlet (br s)0.5 - 3.0Highly variable and exchangeable.[6][7]

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonApprox. Chemical Shift (δ, ppm)Notes
C=O (Lactam)168 - 172Carbonyl carbon of the lactam.[17]
Aromatic (Quaternary)135 - 145Aromatic carbons with no attached protons.
Aromatic (CH)120 - 132Aromatic carbons with attached protons.
-CH₂- (Benzylic)~52Methylene carbon of the isoindolinone ring.
-N-CH₂-~42Methylene carbon attached to the lactam nitrogen.
-CH₂-NH₂~40Methylene carbon attached to the primary amine.

Standard Experimental Protocol: ¹H NMR

  • Sample Preparation:

    • Ensure your NMR tube is clean and dry. Residual acetone from washing is a common contaminant and may require heating the tube in an oven to remove completely.[2]

    • Accurately weigh 5-10 mg of this compound and place it in the NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ is often a good choice for compounds with amine groups as it can sharpen the N-H peak).

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.

    • Cap the tube and gently agitate or vortex until the sample is fully dissolved. A homogeneous solution is critical for good spectral quality.[3]

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity. This is a crucial step to obtain sharp, well-resolved peaks. Poor shimming is a primary cause of broad lines.[3]

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 8-16 scans, a relaxation delay of 1-2 seconds).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Analyze the chemical shifts, coupling patterns, and integrations to confirm the structure.

  • (Optional) D₂O Exchange:

    • After the initial spectrum is acquired, eject the sample.

    • Add one drop of D₂O to the NMR tube.

    • Shake the tube well for 1-2 minutes to facilitate proton-deuterium exchange.[2]

    • Re-insert the sample, lock, shim, and acquire a new ¹H NMR spectrum.

    • Compare the two spectra to identify the peak that has disappeared, confirming the location of the -NH₂ protons.

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the NMR analysis of this compound.

troubleshooting_workflow start_node Problem with NMR Spectrum issue_broad_peaks Issue: Broad or Distorted Peaks start_node->issue_broad_peaks issue_overlapping_signals Issue: Aromatic or Aliphatic Signals Overlap start_node->issue_overlapping_signals issue_unexpected_peaks Issue: Unexpected Peaks Present start_node->issue_unexpected_peaks issue_wrong_shifts Issue: Shifts Don't Match Predicted Values start_node->issue_wrong_shifts issue_node issue_node cause_node cause_node solution_node solution_node cause_broad_shimming Cause: Poor Magnetic Field Shimming issue_broad_peaks->cause_broad_shimming cause_broad_concentration Cause: Sample Too Concentrated or Inhomogeneous issue_broad_peaks->cause_broad_concentration cause_broad_amine Cause: -NH₂ Protons (Naturally Broad) issue_broad_peaks->cause_broad_amine cause_overlap_solvent Cause: Insufficient Signal Dispersion in Current Solvent issue_overlapping_signals->cause_overlap_solvent cause_extra_solvent Cause: Residual Solvent (Acetone, EtOAc, etc.) issue_unexpected_peaks->cause_extra_solvent cause_extra_impurity Cause: Synthetic Impurity or Starting Material issue_unexpected_peaks->cause_extra_impurity cause_wrong_shifts_conditions Cause: Influence of Solvent, Concentration, or Temp. issue_wrong_shifts->cause_wrong_shifts_conditions solution_reshim Solution: Re-shim the instrument cause_broad_shimming->solution_reshim Action solution_dilute Solution: Dilute the sample or filter it cause_broad_concentration->solution_dilute Action solution_d2o Solution: Perform D₂O exchange to confirm cause_broad_amine->solution_d2o Action solution_change_solvent Solution: Re-run in a different solvent (e.g., Benzene-d₆, DMSO-d₆) cause_overlap_solvent->solution_change_solvent Action solution_check_solvent_table Solution: Compare peaks to known solvent impurity tables cause_extra_solvent->solution_check_solvent_table Action solution_review_synthesis Solution: Review synthetic route for potential byproducts cause_extra_impurity->solution_review_synthesis Action solution_verify_conditions Solution: Accept minor deviations; focus on patterns and integrations cause_wrong_shifts_conditions->solution_verify_conditions Action

Caption: A troubleshooting workflow for common NMR analysis issues.

References

Technical Support Center: Stability of 2-(2-Aminoethyl)isoindolin-1-one in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of 2-(2-Aminoethyl)isoindolin-1-one in solution.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the stability testing of this compound.

IssuePotential Cause(s)Recommended Solution(s)
No degradation observed under stress conditions. - Stress conditions are too mild. - The molecule is inherently very stable. - The analytical method is not stability-indicating.- Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.[1][2] - For photostability, ensure exposure to a sufficient intensity and duration of both UV and visible light.[2][3] - Verify that the analytical method can separate the parent compound from potential degradation products. This can be done by spiking the sample with related compounds or by using a different detection wavelength.
Excessive degradation (>20%) observed. - Stress conditions are too harsh.- Reduce the concentration of the stressor, the temperature, or the exposure time.[2] - For hydrolytic studies, consider using a wider range of pH values to find the optimal conditions for controlled degradation.
Poor mass balance in the chromatogram. - Degradation products are not being detected by the analytical method (e.g., they are not UV-active, or they are volatile). - Degradation products are strongly retained on the HPLC column.- Use a more universal detection method, such as mass spectrometry (MS) or a charged aerosol detector (CAD), in conjunction with UV detection. - Modify the HPLC method (e.g., change the mobile phase composition, gradient slope, or column chemistry) to ensure all degradation products are eluted.[4][5]
Inconsistent or irreproducible stability results. - Variability in sample preparation. - Fluctuations in storage conditions (temperature, humidity). - Issues with the analytical instrumentation.- Ensure precise and consistent preparation of all solutions and sample dilutions. - Use calibrated and validated stability chambers with tight control over temperature and humidity. - Perform regular system suitability tests on the HPLC to ensure consistent performance.[5]
Peak tailing or poor peak shape for the parent compound or degradants. - The compound is a polar amine, which can interact with residual silanols on the HPLC column. - The mobile phase pH is close to the pKa of the analyte. - Column overload.- Use a base-deactivated HPLC column or an end-capped column. - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte. - Add a competing base, such as triethylamine, to the mobile phase. - Reduce the injection volume or the sample concentration.[4]

Frequently Asked Questions (FAQs)

1. What are the likely degradation pathways for this compound in solution?

Based on its chemical structure, the primary degradation pathways are likely to be:

  • Hydrolysis: The lactam ring in the isoindolinone core is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the opening of the ring to form an amino acid derivative.[6][7][8]

  • Oxidation: The primary amino group in the ethylamine side chain can be oxidized, potentially forming various degradation products.[9][10]

  • Photodegradation: The aromatic isoindolinone ring system may be susceptible to degradation upon exposure to light.[11][12]

2. What are the recommended stress conditions for forced degradation studies of this compound?

Forced degradation studies should be conducted to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][2] Recommended starting conditions are:

  • Acid Hydrolysis: 0.1 M HCl at room temperature, 40°C, and 60°C.

  • Base Hydrolysis: 0.1 M NaOH at room temperature, 40°C, and 60°C.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Stored at 60°C.

  • Photostability: Exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]

3. How do I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients. To develop such a method:

  • Start with a reversed-phase C18 column and a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Analyze samples from forced degradation studies to ensure that all degradation products are well-separated from the parent peak and from each other.

  • Use a photodiode array (PDA) detector to check for peak purity and to identify the optimal detection wavelength.

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[13][14]

4. What solvents are suitable for preparing solutions of this compound for stability studies?

The choice of solvent will depend on the specific study. For aqueous stability studies, purified water is the primary solvent. If the compound has limited aqueous solubility, a co-solvent such as acetonitrile, methanol, or a buffer solution may be used. It is crucial to ensure that the chosen solvent does not interfere with the analysis or cause degradation of the compound on its own.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study of this compound in solution.

1. Materials and Equipment:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (HPLC grade)

  • pH meter

  • Calibrated stability chambers (for thermal and photostability studies)

  • Validated stability-indicating HPLC method

2. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Store samples at room temperature, 40°C, and 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Store samples at room temperature, 40°C, and 60°C.

    • Withdraw aliquots at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Store the sample at room temperature.

    • Withdraw aliquots at appropriate time points.

  • Thermal Degradation:

    • Store the stock solution in a stability chamber at 60°C.

    • Withdraw aliquots at appropriate time points.

  • Photostability:

    • Expose the stock solution to light conditions as specified in ICH guideline Q1B.[3]

    • A dark control sample should be stored under the same conditions but protected from light.

4. Analysis:

  • Analyze all samples using the validated stability-indicating HPLC method.

  • Determine the percentage of degradation of this compound.

  • Calculate the mass balance to ensure that all degradation products are accounted for.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1M HCl, RT, 40°C, 60°C) A->B C Base Hydrolysis (0.1M NaOH, RT, 40°C, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (60°C) A->E F Photolytic (ICH Q1B) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I HPLC Analysis H->I J Data Evaluation (% Degradation, Mass Balance) I->J degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent This compound Hydrolysis_Product Ring-Opened Product (Amino Acid Derivative) Parent->Hydrolysis_Product Oxidation_Product Oxidized Amino Group (e.g., Aldehyde, Carboxylic Acid) Parent->Oxidation_Product Photo_Product Aromatic Ring Degradants Parent->Photo_Product

References

Technical Support Center: Scaling Up 2-(2-Aminoethyl)isoindolin-1-one Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and scale-up of 2-(2-Aminoethyl)isoindolin-1-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most prevalent and scalable methods for synthesizing the isoindolin-1-one core involve the reaction of 2-formylbenzoic acid or its derivatives (like methyl 2-formylbenzoate) with a primary amine.[1][2][3] For the synthesis of this compound, ethylenediamine would be the primary amine of choice. Alternative routes might start from 2-cyanobenzaldehyde or phthalic anhydride derivatives.[4][5]

Q2: What are the key reaction parameters to consider for optimizing the yield and purity of this compound?

A2: Key parameters for optimization include solvent, temperature, reaction time, and the molar ratio of reactants. The choice of catalyst, if any, is also critical. For instance, some methods proceed under catalyst-free conditions in water at elevated temperatures, while others may utilize metal catalysts like platinum or iridium for reductive amination pathways.[1][2]

Q3: Are there any green chemistry approaches for the synthesis of isoindolinones?

A3: Yes, several environmentally benign methods have been developed. One notable approach is a one-pot, three-component synthesis in water, which avoids the use of hazardous organic solvents.[2] Additionally, catalyst-free conditions and the use of non-toxic reagents contribute to a greener synthetic process.

Q4: What are the typical challenges encountered during the scale-up of isoindolinone synthesis?

A4: Common scale-up challenges include maintaining consistent reaction yields, managing heat transfer in larger reactors, ensuring efficient mixing, and addressing potential precipitation of intermediates or the final product.[6] Purification at a larger scale can also be more complex, often requiring crystallization over chromatographic methods. Some synthetic routes may also suffer from harsh reaction conditions or the need for expensive catalysts, which can be problematic for large-scale production.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation - Inactive starting materials.- Incorrect reaction temperature.- Insufficient reaction time.- Inappropriate solvent.- Verify the purity and reactivity of starting materials (2-formylbenzoic acid and ethylenediamine).- Optimize the reaction temperature. Some reactions require heating to proceed efficiently.[2]- Monitor the reaction progress using TLC to determine the optimal reaction time.- Screen different solvents. While water is a green option, other solvents like ethanol or isopropanol might give better yields for specific substrates.[6]
Formation of Multiple Side Products - Use of a strong base leading to side reactions.- Over-oxidation of intermediates.- Hydrolysis of the final product.[5]- If a base is required, consider using a milder base or optimizing the amount used. Triethylamine is often a suitable choice.[5]- If using an oxidative cyclization method, carefully control the amount of oxidant and the reaction temperature.- During workup, avoid prolonged exposure to strong acidic or basic conditions to prevent hydrolysis of the lactam ring.
Product Precipitation During Reaction - Low solubility of the product or intermediates in the chosen solvent.- Increase the solvent volume to maintain a solution.- Consider a solvent system in which the product has higher solubility at the reaction temperature.- If precipitation is unavoidable, ensure efficient stirring to prevent clumping and ensure homogenous reaction conditions.
Difficulty in Product Purification - Presence of polar impurities.- Similar polarity of the product and byproducts.- For polar impurities, consider an aqueous workup with pH adjustment to remove acidic or basic contaminants.- If column chromatography is necessary, screen different solvent systems to achieve better separation.- Recrystallization from a suitable solvent is often the most effective purification method for scale-up.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N-substituted isoindolinones from 2-formylbenzoic acid and primary amines.[1][2]

Materials:

  • 2-Formylbenzoic acid

  • Ethylenediamine

  • Ethanol (or Water as a green alternative)

  • Sodium borohydride (for reductive amination, if needed)

  • Hydrochloric acid (for pH adjustment)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-formylbenzoic acid (1 equivalent) in ethanol (or water).

  • Addition of Amine: To the stirred solution, add ethylenediamine (1.1 equivalents) dropwise at room temperature. Note: Due to the two primary amine groups in ethylenediamine, careful control of stoichiometry is crucial to minimize polymerization. Using a slight excess of the diamine can favor the desired product.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration.

    • If the product remains in solution, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data

The yield of isoindolinone synthesis is highly dependent on the reaction conditions. The following table summarizes the impact of various parameters on the yield, based on analogous reactions reported in the literature.[6]

Parameter Condition A Yield A Condition B Yield B Reference
Solvent Isopropanol75%Methanol60%[6]
Temperature 50 °C93%25 °CLower Yield[6]
Amine Equivalents 2.0High1.1High (for nucleophilic amines)[6]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Dissolve 2-Formylbenzoic Acid B Add Ethylenediamine A->B C Reflux Reaction B->C D Cool to Room Temperature C->D E Solvent Removal/Filtration D->E F Aqueous Wash E->F G Drying F->G H Column Chromatography G->H or I Recrystallization G->I J Pure this compound H->J I->J

Caption: Experimental workflow for the synthesis of this compound.

Proposed Synthesis Pathway

The diagram below outlines the chemical transformation from 2-formylbenzoic acid and ethylenediamine to this compound.

G reactant1 2-Formylbenzoic Acid intermediate Schiff Base Intermediate reactant1->intermediate reactant2 Ethylenediamine reactant2->intermediate product This compound intermediate->product Intramolecular Cyclization - H2O

Caption: Proposed reaction pathway for the synthesis of this compound.

References

Technical Support Center: Refining Purification of 2-(2-Aminoethyl)isoindolin-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the purification protocol for 2-(2-Aminoethyl)isoindolin-1-one.

Frequently Asked Questions (FAQs)

Q1: After synthesis, my crude product shows multiple spots on the TLC plate. What are the likely impurities?

A1: The impurities in your crude this compound sample can originate from unreacted starting materials or side-products from the synthetic route employed. Common impurities may include:

  • Unreacted N-(2-bromoethyl)phthalimide or a related phthalimide precursor: If the initial alkylation was incomplete.

  • Phthalic acid or its derivatives: Resulting from the hydrolysis of the phthalimide or isoindolinone ring under acidic or basic conditions.

  • Byproducts from the amine source: For instance, if hydrazine is used for deprotection in a Gabriel-type synthesis, residual phthalhydrazide can be a stubborn impurity to remove.

  • Isomeric byproducts: Alkaline hydrolysis of precursors like N-(2-bromoethyl)phthalimide can sometimes yield isomeric impurities through rearrangement reactions.

Q2: I am experiencing low yields after purification. What are the potential causes?

A2: Low recovery of this compound post-purification can be attributed to several factors:

  • Product loss during extraction: The compound has a primary amine and a lactam, giving it some water solubility. Ensure your extraction protocol is optimized, possibly by adjusting the pH of the aqueous layer to suppress the amine's protonation and reduce its solubility in water before extracting with an organic solvent.

  • Irreversible adsorption on silica gel: The polar amine group can strongly interact with the acidic silica gel, leading to tailing and potential loss of product on the column. Pre-treating the silica gel with a base like triethylamine can help mitigate this.

  • Decomposition on silica gel: Some amino compounds can be sensitive to the acidic nature of silica gel. If you observe streaking on your TLC plate that doesn't improve with baseline treatment, consider using a less acidic stationary phase like alumina.

  • Inappropriate recrystallization solvent: If the compound is too soluble in the chosen recrystallization solvent, even at low temperatures, recovery will be poor. A thorough solvent screen is recommended to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Q3: My purified product still shows a broad peak in the NMR or multiple peaks in the LC-MS. How can I improve the purity?

A3: If your product is still impure after initial purification, consider a multi-step purification approach.

  • Sequential Chromatography: If you initially used flash column chromatography, a subsequent purification using a different chromatographic technique like preparative HPLC or chromatography with a different stationary phase (e.g., alumina or a bonded phase) might be effective.

  • Recrystallization: A carefully executed recrystallization is an excellent method for removing minor impurities. Ensure you are using the minimal amount of hot solvent to dissolve your compound completely.

  • Acid-Base Extraction: You can exploit the basicity of the primary amine. Dissolve the crude product in an organic solvent and extract it with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and re-extract your product with an organic solvent.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
TLC shows a streak instead of a distinct spot for the product. The compound is highly polar and interacting strongly with the silica gel.Add a small amount of a basic modifier like triethylamine or ammonia to your TLC mobile phase (e.g., 1-2%). This will neutralize the acidic sites on the silica and lead to better spot formation.
The product is not eluting from the silica gel column. The mobile phase is not polar enough to displace the highly polar product from the stationary phase.Gradually increase the polarity of your eluent. A gradient elution from a less polar solvent system (e.g., dichloromethane) to a more polar one (e.g., dichloromethane/methanol) is often effective. Adding a small percentage of triethylamine to the eluent can also help.
During recrystallization, the product oils out instead of forming crystals. The solvent system is not ideal, or the solution is cooling too quickly.Ensure your compound is fully dissolved at the boiling point of the solvent. Try adding a co-solvent to modulate the solubility. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of the pure product can also induce crystallization.
The purified compound is colored, but the literature suggests it should be a white solid. The presence of colored impurities, possibly from oxidation or side reactions.Try treating a solution of your compound with activated charcoal before the final filtration step of recrystallization. This can effectively remove colored impurities.

Experimental Protocols

Purification by Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • To minimize tailing and product loss, it is advisable to add 1% triethylamine to the eluent used to pack the column and run the chromatography.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, dry-loading is recommended. Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure. The resulting powder is then carefully loaded onto the top of the prepared column.

  • Elution:

    • Start with a mobile phase of low polarity (e.g., 100% Dichloromethane) and gradually increase the polarity by adding methanol. A typical gradient could be from 0% to 10% methanol in dichloromethane.

    • The addition of 1% triethylamine to the mobile phase throughout the elution is recommended.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Purification by Recrystallization
  • Solvent Selection:

    • Screen for a suitable solvent or solvent system. An ideal solvent will dissolve the compound when hot but not when cold. Ethanol, isopropanol, or mixtures of ethanol and water are often good starting points for polar compounds.

  • Dissolution:

    • Place the crude product in a flask and add a minimal amount of the chosen solvent.

    • Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary, but avoid using an excess.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Filtration:

    • Perform a hot gravity filtration to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Typical Column Chromatography Conditions for Polar Amino Compounds

Parameter Recommendation Rationale
Stationary Phase Silica Gel (with base treatment) or Alumina (neutral or basic)The primary amine in the target molecule is basic and can interact strongly with acidic silica. Pre-treating silica with a base like triethylamine or using a more basic stationary phase like alumina can improve separation and recovery.
Mobile Phase Dichloromethane/Methanol or Ethyl Acetate/MethanolA polar solvent system is required to elute the polar product. A gradient elution allows for the separation of less polar impurities first, followed by the elution of the target compound.
Mobile Phase Additive 1-2% Triethylamine or AmmoniaThe addition of a basic modifier is crucial to prevent peak tailing and irreversible adsorption of the amine onto the stationary phase.
Detection Method TLC with UV visualization and/or staining (e.g., ninhydrin for primary amines)UV light will visualize the aromatic isoindolinone core, while a ninhydrin stain will specifically detect the primary amine, helping to distinguish the product from non-amine impurities.

Mandatory Visualization

G start Crude Product Analysis (TLC) multiple_spots Multiple Spots Observed start->multiple_spots Impure? streak Product Streaks on TLC start->streak Streaking? single_spot Single Spot, but Impure by NMR/LC-MS start->single_spot Subtle Impurities? column_chrom Column Chromatography multiple_spots->column_chrom Yes add_base_tlc Add Base (e.g., 1% TEA) to TLC Eluent streak->add_base_tlc Yes acid_base_ext Acid-Base Extraction single_spot->acid_base_ext Yes pure Pure Product add_base_tlc->column_chrom Improved Spot base_in_column Add Base to Column Eluent column_chrom->base_in_column Tailing? recrystallize Recrystallization column_chrom->recrystallize No Tailing base_in_column->recrystallize Purified? recrystallize->pure Successful acid_base_ext->recrystallize

Validation & Comparative

A Comparative Guide to Isoindolinone Derivatives: Focusing on N-Substituted Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative overview of 2-(2-Aminoethyl)isoindolin-1-one and other key isoindolinone derivatives, with a focus on their mechanisms of action as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Tumor Necrosis Factor-alpha (TNF-α), as well as their role in activating the Nrf2 signaling pathway. Due to the limited publicly available biological data specifically for this compound, this guide will draw comparisons from structurally related N-substituted isoindolinones to provide a valuable resource for researchers in the field.

Overview of Isoindolinone Derivatives and Their Therapeutic Potential

Isoindolinones are a class of heterocyclic compounds that have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Their therapeutic potential stems from their ability to interact with various biological targets, including enzymes and signaling proteins. This guide will focus on three key areas of isoindolinone activity: PARP inhibition, TNF-α modulation, and Nrf2 pathway activation.

Comparative Analysis of Isoindolinone Derivatives

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[3][4] Inhibition of PARP, particularly PARP1, has emerged as a successful strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways like BRCA mutations.[3] Several isoindolinone-based PARP inhibitors have been developed, demonstrating potent enzymatic inhibition and cellular activity.

Table 1: Comparison of Isoindolinone-based PARP1 Inhibitors

Compound IDStructurePARP1 IC50 (nM)Cell LineCellular Activity (EC50, µM)Reference
Compound A 2-Benzyl-6-(piperazin-1-yl)isoindolin-1-one derivativeNot ReportedHepG25.89 (Cytotoxicity)[1]
Compound 57 Novel isoindolinone core2300Not ReportedNot Reported[5]
Olaparib Phthalazinone derivative (for comparison)1.4 - 15.1 (Ki)VariousVaries[6]

Note: Data for this compound is not currently available in the public domain. The table presents data for representative isoindolinone derivatives to illustrate the potential of this scaffold.

The structure-activity relationship (SAR) studies of isoindolinone-based PARP inhibitors suggest that substitutions on the isoindolinone core, particularly at the N-2 position, significantly influence their potency and selectivity.[5][7] The presence of a basic amine, as in this compound, has been shown in some series to enhance PARP-1 inhibitory activity.[6]

TNF-α Inhibitors

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine implicated in a range of inflammatory diseases, including rheumatoid arthritis and Crohn's disease.[8][9] Isoindolinone derivatives have been investigated as potent inhibitors of TNF-α production.

Table 2: Comparison of Isoindolinone-based TNF-α Inhibitors

Compound IDStructureTNF-α Inhibition (IC50, µM)Cell LineReference
Compound 5 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-3-methyl-1-isoindolinonePotent inhibitor (exact value not provided)RAW264.7[8]
Compound 6 6-amino-2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinoneMost potent in series (exact value not provided)RAW264.7[9]
Thalidomide Analogs 4-amino substituted isoindolin-1-one analogsPotent inhibitors (exact values not provided)Human PBMC[10]

Note: Specific inhibitory concentrations for this compound are not available. The table showcases the anti-inflammatory potential of the isoindolinone scaffold.

SAR studies on these derivatives have indicated that substitutions on both the N-phenyl ring and the isoindolinone core are critical for optimizing TNF-α inhibitory activity.[11] Specifically, the presence of an amino group on the isoindolinone ring, as seen in compound 6, was found to be beneficial for activity.[9]

Nrf2 Pathway Activators

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress by upregulating the expression of antioxidant genes.[12][13] Activation of the Nrf2 pathway is a promising therapeutic strategy for diseases associated with oxidative stress, including neurodegenerative disorders and chronic inflammatory diseases. While direct evidence for this compound is lacking, structurally related indolinone derivatives have been shown to activate the Nrf2 pathway.

One such derivative, 3-(3-Pyridylmethylidene)-2-indolinone (PMID), has been shown to induce the activation of the Antioxidant Response Element (ARE), leading to the upregulation of antioxidant genes.[12] This suggests that the broader indolinone and isoindolinone scaffolds have the potential to be developed as Nrf2 activators.

Signaling Pathways and Mechanisms of Action

PARP Inhibition and DNA Repair

Isoindolinone-based PARP inhibitors act by competing with NAD+ for the catalytic domain of PARP1, thereby preventing the synthesis of poly(ADP-ribose) chains and trapping PARP1 on the DNA at sites of single-strand breaks. This leads to the accumulation of unresolved DNA damage and ultimately cell death, particularly in cancer cells with deficient homologous recombination repair pathways.

PARP_Inhibition cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation cluster_Inhibition Inhibition DNA_SSB Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) chains PARP1->PAR synthesizes DNA_Repair_Proteins DNA Repair Proteins PAR->DNA_Repair_Proteins recruits DNA_Repair_Proteins->DNA_SSB repairs Isoindolinone_Inhibitor Isoindolinone PARP Inhibitor Isoindolinone_Inhibitor->PARP1 inhibits & traps

Caption: PARP1 Inhibition by Isoindolinones.

TNF-α Production Inhibition

Isoindolinone derivatives can inhibit the production of TNF-α in immune cells, such as macrophages, upon stimulation with lipopolysaccharide (LPS). The exact mechanism is not fully elucidated but is believed to involve the modulation of intracellular signaling pathways that lead to the transcription of the TNF-α gene.

TNF_alpha_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Signaling_Cascade Intracellular Signaling Cascade TLR4->Signaling_Cascade NF_kB NF-κB Signaling_Cascade->NF_kB TNF_alpha_Gene TNF-α Gene NF_kB->TNF_alpha_Gene activates transcription TNF_alpha_Protein TNF-α Protein TNF_alpha_Gene->TNF_alpha_Protein Isoindolinone_Inhibitor Isoindolinone Inhibitor Isoindolinone_Inhibitor->Signaling_Cascade inhibits

Caption: TNF-α Production Inhibition.

Nrf2 Pathway Activation

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to activators, such as some indolinone derivatives, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of antioxidant genes.

Nrf2_Activation cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Keap1->Proteasome targets for Indolinone_Activator Indolinone Activator Indolinone_Activator->Keap1 inactivates ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Caption: Nrf2 Pathway Activation.

Experimental Protocols

PARP1 Inhibition Assay (Colorimetric)

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against PARP1.[14]

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H4-coated 96-well plates

  • NAD+

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Test compounds dissolved in DMSO

Procedure:

  • Coat a 96-well plate with Histone H4 and block non-specific binding sites.

  • Add test compounds at various concentrations to the wells.

  • Add a mixture of NAD+ and biotinylated NAD+ to each well.

  • Initiate the reaction by adding the PARP1 enzyme to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP conjugate to each well and incubate for 1 hour.

  • Wash the plate again.

  • Add TMB substrate and incubate until color develops.

  • Add stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value for each compound.

Workflow Diagram:

PARP_Assay_Workflow A Coat plate with Histone H4 B Add test compounds A->B C Add NAD+/Biotinylated NAD+ B->C D Add PARP1 enzyme C->D E Incubate (1 hr) D->E F Wash E->F G Add Streptavidin-HRP F->G H Incubate (1 hr) G->H I Wash H->I J Add TMB substrate I->J K Add stop solution J->K L Read absorbance at 450 nm K->L

Caption: PARP1 Inhibition Assay Workflow.

Cell-Based TNF-α Inhibition Assay

This protocol describes a general method to measure the inhibition of TNF-α production in a cellular context.[15]

Materials:

  • THP-1 cells (human monocytic cell line)

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed THP-1 cells in a 96-well plate and differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate) for 48 hours.

  • Remove the PMA-containing medium and replace it with fresh medium.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

  • Incubate the cells for 17 hours at 37°C in a CO2 incubator.

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α production and determine the IC50 value for each compound.

Workflow Diagram:

TNF_alpha_Assay_Workflow A Seed and differentiate THP-1 cells B Pre-treat with test compounds A->B C Stimulate with LPS B->C D Incubate (17 hrs) C->D E Collect supernatants D->E F Measure TNF-α by ELISA E->F

Caption: TNF-α Inhibition Assay Workflow.

Nrf2/ARE Luciferase Reporter Assay

This protocol provides a general method for assessing the activation of the Nrf2 pathway.[16][17]

Materials:

  • HepG2-ARE-Luciferase reporter cell line (stably transfected with a luciferase gene under the control of an ARE promoter)

  • DMEM medium supplemented with 10% FBS and antibiotics

  • Test compounds dissolved in DMSO

  • Luciferase assay reagent

  • 96-well cell culture plates (white, clear bottom)

  • Luminometer

Procedure:

  • Seed the HepG2-ARE-Luciferase reporter cells in a 96-well plate.

  • Allow the cells to attach and grow for 24 hours.

  • Treat the cells with various concentrations of the test compounds.

  • Incubate the cells for 24 hours at 37°C in a CO2 incubator.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Measure the luminescence using a luminometer.

  • Calculate the fold induction of luciferase activity compared to the vehicle control to determine the extent of Nrf2 activation.

Workflow Diagram:

Nrf2_Assay_Workflow A Seed HepG2-ARE-Luciferase cells B Treat with test compounds A->B C Incubate (24 hrs) B->C D Lyse cells and add luciferase reagent C->D E Measure luminescence D->E

Caption: Nrf2/ARE Luciferase Reporter Assay.

Conclusion

The isoindolinone scaffold represents a versatile platform for the development of novel therapeutics targeting a range of diseases. While specific biological data for this compound remains limited in the public domain, the analysis of structurally related N-substituted isoindolinones highlights the potential of this chemical class as potent PARP inhibitors, TNF-α modulators, and Nrf2 pathway activators. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working with this promising class of compounds, facilitating further investigation and optimization of isoindolinone-based drug candidates. Future studies are warranted to elucidate the specific biological profile of this compound and its potential therapeutic applications.

References

A Comparative Analysis of the Biological Activity of Isoindolinone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone scaffold is a core structural feature of several highly successful therapeutic agents, most notably thalidomide and its second-generation analogs, lenalidomide and pomalidomide. A critical aspect of the pharmacology of these drugs is their chirality, with the two enantiomers often exhibiting distinct biological activities. This guide provides an objective comparison of the biological activities of isoindolinone isomers, supported by experimental data, to aid researchers in drug discovery and development.

Stereochemistry and Biological Activity: A Tale of Two Enantiomers

The differential effects of isoindolinone enantiomers are most famously illustrated by thalidomide. The (R)-enantiomer possesses the desired sedative properties, while the (S)-enantiomer is responsible for the tragic teratogenic effects.[1][2] This profound difference in biological activity underscores the importance of stereochemistry in drug design. However, the chiral center in thalidomide and its analogs is unstable under physiological conditions, leading to in vivo interconversion of the enantiomers.[1][2] This racemization means that administering a single, "safe" enantiomer does not eliminate the risk of toxicity associated with the other.[1]

The primary molecular target for the immunomodulatory and teratogenic effects of thalidomide and its derivatives is the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[3] The binding of these molecules to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4]

Quantitative Comparison of Isoindolinone Isomer Activity

The following tables summarize the available quantitative data comparing the biological activity of isoindolinone isomers. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Comparison of Cereblon (CRBN) Binding Affinity of Isoindolinone Isomers

CompoundIsomerAssay TypeIC50 / KdFold Difference (S vs. R)Reference
ThalidomideRacemicThermal Shift Assay~30 µM (IC50)-[5]
Thalidomide(S)-enantiomerBiochemical Binding Assay-~10-fold stronger binding than (R)[3]
Thalidomide(R)-enantiomerBiochemical Binding Assay-[3]
LenalidomideRacemicThermal Shift Assay~3 µM (IC50)-[5]
PomalidomideRacemicThermal Shift Assay~3 µM (IC50)-[5]
Methyl-pomalidomide(S)-enantiomerCRBN Binding Assay~10 µM (IC50)>30[5][6]
Methyl-pomalidomide(R)-enantiomerCRBN Binding Assay>300 µM (IC50)[5][6]

Table 2: Comparison of Anti-proliferative and Immunomodulatory Activity of Isoindolinone Isomers

CompoundIsomerCell Line / AssayEndpointActivityReference
Lenalidomide(S)-enantiomerH929 Multiple MyelomaMetabolic ActivitySignificant reduction at 10 and 20 µg/mL[7]
Lenalidomide(R)-enantiomerH929 Multiple MyelomaMetabolic ActivityLess active than (S)-enantiomer[7]
Methyl-pomalidomide(S)-enantiomerActivated T-cellsIL-2 ProductionIC50 = 0.02 µM[6]
Methyl-pomalidomide(R)-enantiomerActivated T-cellsIL-2 ProductionIC50 > 10 µM[6]

Signaling Pathway of Immunomodulatory Isoindolinones

The binding of an isoindolinone immunomodulatory drug (IMiD) to Cereblon (CRBN) initiates a cascade of events leading to the degradation of specific target proteins.

IMiD_Signaling_Pathway cluster_CRL4_Complex CRL4-CRBN E3 Ubiquitin Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1 IKZF1_3 Ikaros (IKZF1) Aiolos (IKZF3) CRBN->IKZF1_3 Recruitment of 'Neosubstrate' CUL4 CUL4 RBX1 RBX1 IMiD Isoindolinone (e.g., Lenalidomide) IMiD->CRBN Binding Proteasome Proteasome IKZF1_3->Proteasome Ub Ubiquitin Ub->IKZF1_3 Ubiquitination Degradation Degradation Proteasome->Degradation Biological_Effects Downstream Biological Effects (e.g., Anti-myeloma activity, Immunomodulation) Degradation->Biological_Effects CRBN_Binding_Assay cluster_workflow Experimental Workflow cluster_principle Assay Principle start Start step1 Prepare Assay Plate: Add test compound or vehicle start->step1 step2 Add Recombinant GST-tagged CRBN step1->step2 step3 Add HTRF Reagents: Eu-anti-GST Ab + Thalidomide-Red step2->step3 step4 Incubate step3->step4 step5 Read HTRF Signal step4->step5 end End step5->end p1 High HTRF Signal (No Competitor): Thalidomide-Red binds CRBN, FRET occurs p2 Low HTRF Signal (Competitor Present): Test compound displaces Thalidomide-Red, FRET is disrupted Degradation_Assay start Start step1 Culture multiple myeloma cell line (e.g., MM.1S) start->step1 step2 Treat cells with isoindolinone isomers at various concentrations step1->step2 step3 Incubate for a defined time period (e.g., 4-24 hours) step2->step3 step4 Harvest cells and prepare protein lysates step3->step4 step5 Perform SDS-PAGE and Western Blotting step4->step5 step6 Probe with antibodies against IKZF1, IKZF3, and a loading control (e.g., Actin) step5->step6 step7 Visualize and quantify protein bands step6->step7 end End step7->end

References

Comparative Bioactivity Analysis of an Isoindoline-1,3-dione Derivative as an Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Initial searches for the bioactivity of 2-(2-Aminoethyl)isoindolin-1-one did not yield specific quantitative data. Therefore, this guide focuses on a representative and potent derivative from the broader isoindoline-1,3-dione class, which has been extensively studied for its therapeutic potential. This comparison guide evaluates the bioactivity of 2-(2-(4-(3-Fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (referred to as Compound 4e in cited literature) as an acetylcholinesterase (AChE) inhibitor. Its performance is compared with established AChE inhibitors used in the management of Alzheimer's disease: Donepezil, Galantamine, and Rivastigmine.

The inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. By preventing this breakdown, AChE inhibitors increase the levels of acetylcholine in the brain, which is associated with improvements in cognitive function.[1][2]

Quantitative Bioactivity Comparison

The following table summarizes the in vitro efficacy of the selected isoindoline-1,3-dione derivative and its alternatives as acetylcholinesterase inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value corresponds to a higher inhibitory potency.

CompoundTypeTarget EnzymeIC50 (nM)Reference
2-(2-(4-(3-Fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (Compound 4e)Isoindoline-1,3-dione DerivativeAcetylcholinesterase (AChE)7.1Mohammadi-Farani et al., 2017[3]
DonepezilPiperidine DerivativeAcetylcholinesterase (AChE)410Mohammadi-Farani et al., 2017[3]
GalantamineNatural AlkaloidAcetylcholinesterase (AChE)440
RivastigmineCarbamate DerivativeAcetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)200

Mechanism of Action

The primary mechanism of action for all the compared compounds is the inhibition of acetylcholinesterase. However, there are some differences in their specific interactions with the enzyme and other targets.

  • 2-(2-(4-(3-Fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (Compound 4e): This compound is designed to interact with both the catalytic and peripheral anionic sites of the acetylcholinesterase enzyme, similar to Donepezil.[4] The isoindoline-1,3-dione moiety is believed to interact with the peripheral anionic site.[5]

  • Donepezil: It is a reversible and selective inhibitor of AChE.[6][7] Its mechanism is primarily attributed to enhancing cholinergic transmission by preventing the breakdown of acetylcholine.[6]

  • Galantamine: This compound has a dual mechanism of action. It is a reversible, competitive inhibitor of AChE and also acts as a positive allosteric modulator of nicotinic acetylcholine receptors, which enhances the action of acetylcholine on these receptors.[8][9][10]

  • Rivastigmine: It is a pseudo-irreversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][11][12] Its carbamate group forms a covalent bond with the enzyme that is slowly hydrolyzed, leading to prolonged inhibition.[1][12]

Signaling Pathway

The following diagram illustrates the role of acetylcholinesterase in a cholinergic synapse and the mechanism of action of AChE inhibitors.

CholinergicSynapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron pre_neuron Acetylcholine (ACh) Synthesis vesicle Vesicle with ACh pre_neuron->vesicle Packaging synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft Release receptor ACh Receptor response Signal Transduction receptor->response synaptic_cleft->receptor Binding AChE Acetylcholinesterase (AChE) synaptic_cleft->AChE ACh breakdown ACh Breakdown (Choline + Acetate) AChE->breakdown AChE_inhibitor AChE Inhibitor (e.g., Isoindoline derivative) AChE_inhibitor->AChE Inhibition

Caption: Mechanism of Acetylcholinesterase Inhibitors.

Experimental Protocols

The in vitro acetylcholinesterase inhibitory activity of the compounds is typically determined using the Ellman's method.

Principle of the Ellman's Assay

This spectrophotometric method measures the activity of acetylcholinesterase. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The presence of an AChE inhibitor reduces the rate of this color change.

Experimental Workflow

EllmanAssay start Start prepare_reagents Prepare Reagents: - AChE solution - DTNB solution - ATCI solution - Buffer (pH 8.0) - Test Compounds start->prepare_reagents incubation Incubate AChE with Test Compound or Vehicle prepare_reagents->incubation add_dtnb Add DTNB incubation->add_dtnb initiate_reaction Initiate Reaction by adding ATCI add_dtnb->initiate_reaction measure_absorbance Measure Absorbance at 412 nm over time using a spectrophotometer initiate_reaction->measure_absorbance calculate_inhibition Calculate Percentage of Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow of the Ellman's Assay for AChE Inhibition.

Detailed Procedure

  • Reagent Preparation:

    • Prepare a stock solution of electric eel acetylcholinesterase (AChE) in phosphate buffer (pH 8.0).

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.

    • Prepare a solution of acetylthiocholine iodide (ATCI) in phosphate buffer.

    • Prepare serial dilutions of the test compounds (e.g., the isoindoline-1,3-dione derivative and standards) in a suitable solvent (e.g., DMSO) and then dilute with the buffer.

  • Assay Protocol:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution (or vehicle for control).

    • Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the ATCI solution to all wells.

    • Immediately measure the change in absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is determined from the resulting dose-response curve by non-linear regression analysis.

Conclusion

The representative isoindoline-1,3-dione derivative, 2-(2-(4-(3-Fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione, demonstrates significantly higher in vitro potency as an acetylcholinesterase inhibitor compared to the established drugs Donepezil and Galantamine, and also shows higher potency than Rivastigmine. Its low nanomolar IC50 value suggests that the isoindoline-1,3-dione scaffold is a promising framework for the design of novel and potent AChE inhibitors. Further in vivo studies would be necessary to validate its therapeutic potential, including its pharmacokinetic properties, blood-brain barrier permeability, and efficacy in animal models of Alzheimer's disease.

References

Navigating the Selectivity of 2-(2-Aminoethyl)isoindolin-1-one: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindolin-1-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] The subject of this guide, 2-(2-Aminoethyl)isoindolin-1-one, is a simple derivative of this core, and while specific pharmacological data for this exact molecule is limited in publicly accessible literature, its structural motifs suggest a potential for a range of biological interactions, including the possibility of cross-reactivity with various protein targets.

This guide provides a comparative framework for understanding the potential cross-reactivity of this compound. By examining established multi-kinase inhibitors and other isoindolinone-containing compounds, we can infer potential off-target profiles and outline the experimental approaches necessary to fully characterize the selectivity of this and similar molecules.

The Isoindolinone Scaffold: A Hub of Biological Activity

Derivatives of isoindolin-1-one have been shown to exhibit a wide array of pharmacological activities. Studies have identified members of this class as inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ)[2], positive allosteric modulators of the 5-HT2C receptor[3], and as agents with antimicrobial and anticancer properties.[4][5] This inherent biological promiscuity underscores the importance of thorough cross-reactivity profiling for any new isoindolinone derivative.

Comparison with Multi-Kinase Inhibitors

Given the prevalence of the isoindolinone core in kinase inhibitors, a relevant comparison can be drawn with approved multi-kinase inhibitors such as Pazopanib, Axitinib, Sorafenib, Sunitinib, and Regorafenib. These drugs are known to inhibit a range of kinases, and their clinical efficacy and side-effect profiles are often linked to this multi-targeted nature.[6][7][8][9][10] Off-target effects of these inhibitors are well-documented and can lead to both adverse events and unexpected therapeutic benefits.[11][12][13]

Table 1: Illustrative Kinase Inhibition Profiles of Comparator Drugs

Kinase Target FamilyPazopanibAxitinibSorafenibSunitinibRegorafenib
VEGFRs (1, 2, 3) PotentPotentPotentPotentPotent
PDGFRs (α, β) PotentLess PotentPotentPotentPotent
FGFRs (1, 2, 3) Potent-Moderate-Potent
c-Kit PotentModeratePotentPotentPotent
RET Moderate-PotentModeratePotent
Raf Kinases (BRAF, CRAF) --Potent-Potent
AMPK ---Inhibitor (Off-target)-

This table is a simplified representation based on publicly available data and is intended for illustrative purposes. The actual inhibitory profile of each drug is more complex.

The Thalidomide Analogs: A Case Study in Off-Target Effects

Structurally related to isoindolin-1-ones are the isoindoline-1,3-diones, a class that includes thalidomide, lenalidomide, and pomalidomide. These immunomodulatory drugs (IMiDs) are prime examples of how off-target binding can lead to profound biological consequences. Their binding to the Cereblon (CRBN) E3 ubiquitin ligase complex results in the degradation of specific protein targets, including Ikaros (IKZF1) and Aiolos (IKZF3), which is central to their therapeutic effect in multiple myeloma. This same off-target mechanism, however, is also responsible for the devastating teratogenic effects of thalidomide. This highlights a critical area of investigation for any novel isoindolinone-based compound.

Experimental Protocols for Assessing Cross-Reactivity

To ascertain the cross-reactivity profile of this compound, a tiered experimental approach is recommended.

1. Kinase Inhibitor Profiling:

  • Objective: To determine the inhibitory activity of the compound against a broad panel of kinases.

  • Methodology: A common method is the LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test compound.

    • Step 1: Reagent Preparation: Prepare a dilution series of the test compound. Prepare a mixture of the kinase and a europium-labeled anti-tag antibody. Prepare the Alexa Fluor™ 647-labeled tracer.

    • Step 2: Assay Execution: In a 384-well plate, add the test compound dilutions, followed by the kinase/antibody mixture, and finally the tracer.

    • Step 3: Incubation and Detection: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

    • Step 4: Data Analysis: Calculate the emission ratio (acceptor/donor). A decrease in the FRET signal indicates displacement of the tracer by the test compound, signifying inhibition. IC50 values are determined by plotting the emission ratio against the compound concentration.

2. Competitive Receptor Binding Assays:

  • Objective: To assess the affinity of the compound for a panel of G-protein coupled receptors (GPCRs), ion channels, and other common off-targets.

  • Methodology: This assay measures the ability of the test compound to displace a known radiolabeled or fluorescently labeled ligand from its receptor.

    • Step 1: Membrane Preparation: Prepare cell membranes from cell lines overexpressing the receptor of interest.

    • Step 2: Binding Reaction: In a multi-well filter plate, incubate the cell membranes with a fixed concentration of the labeled ligand and varying concentrations of the test compound.

    • Step 3: Separation of Bound and Free Ligand: After incubation, rapidly filter the reaction mixture through the filter plate and wash to remove unbound ligand.

    • Step 4: Quantification: Quantify the amount of bound labeled ligand remaining on the filter using a scintillation counter (for radioligands) or a fluorescence plate reader.

    • Step 5: Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the test compound to determine the IC50 value.

3. Cereblon Binding and Substrate Degradation Assays:

  • Objective: To evaluate the potential for the compound to interact with Cereblon (CRBN) and induce the degradation of its neosubstrates.

  • Methodology:

    • CRBN Engagement: A cellular thermal shift assay (CETSA) or a competitive binding assay using a known fluorescent CRBN ligand can be employed to assess direct binding to CRBN in cells.

    • Substrate Degradation: Western blotting or targeted proteomics can be used to measure the levels of known CRBN neosubstrates (e.g., IKZF1, IKZF3) in cells treated with the test compound. A decrease in the levels of these proteins would indicate CRBN-mediated degradation.

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_screening Initial Screening cluster_confirmation Hit Confirmation & Profiling cluster_cellular Cellular Characterization compound This compound kinase_panel Broad Kinase Panel compound->kinase_panel Test receptor_panel Receptor/Enzyme Panel compound->receptor_panel Test ic50 IC50 Determination kinase_panel->ic50 Hits receptor_panel->ic50 cereblon_binding Cereblon Binding Assay ic50->cereblon_binding Further Profiling substrate_degradation Neosubstrate Degradation cereblon_binding->substrate_degradation cell_viability Cell Viability Assays substrate_degradation->cell_viability

Caption: Workflow for assessing the cross-reactivity of a novel compound.

cereblon_pathway cluster_crl4 CRL4-CRBN E3 Ligase Complex cluster_degradation Proteasomal Degradation CRBN Cereblon (CRBN) Neosubstrate Neosubstrate (e.g., IKZF1/3) CRBN->Neosubstrate Recruits DDB1 DDB1 DDB1->CRBN CUL4A CUL4A DDB1->CUL4A Roc1 Roc1 CUL4A->Roc1 Ub Ubiquitin Roc1->Ub Transfers Ub->Neosubstrate Ubiquitination Proteasome 26S Proteasome Degraded_Protein Degraded Fragments Proteasome->Degraded_Protein Results in IMiD Isoindolinone Compound IMiD->CRBN Binds Neosubstrate->Proteasome Targeted for Degradation

Caption: The Cereblon-mediated protein degradation pathway.

Conclusion

While this compound remains a molecule with an uncharacterized pharmacological profile, its isoindolinone core suggests a high potential for biological activity and, consequently, cross-reactivity. A thorough investigation of its binding profile across various target families, particularly kinases and Cereblon, is essential for any future development. By employing a systematic approach to profiling, as outlined in this guide, researchers can build a comprehensive understanding of the selectivity of this and other novel isoindolinone derivatives, paving the way for the development of safer and more effective therapeutics.

References

2-(2-Aminoethyl)isoindolin-1-one and its Analogs: A Comparative Guide for Reference Standards in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reference standard is a critical step in ensuring the accuracy and reliability of analytical data. This guide provides a comparative analysis of 2-(2-Aminoethyl)isoindolin-1-one and its structurally related analogs, highlighting their applications, analytical characterization, and the distinction between a research chemical and a pharmacopeial reference standard.

While this compound is available commercially, it is more commonly encountered in its dione form, 2-(2-Aminoethyl)isoindoline-1,3-dione.[1][2][3] This latter compound serves as a versatile building block in the synthesis of more complex molecules, including derivatives with potential therapeutic activities.[1][4] However, its use as a certified reference standard is not well-documented.

In contrast, structurally similar molecules such as Thalidomide, Lenalidomide, and Pomalidomide are well-established as pharmaceutical reference standards with comprehensive monographs from pharmacopeias like the United States Pharmacopeia (USP).[5][6][7][8] These standards are essential for quality control and assurance in the development and manufacturing of these drugs.

This guide will focus on comparing the available data for 2-(2-Aminoethyl)isoindoline-1,3-dione as a representative research chemical with the extensive characterization of Thalidomide USP Reference Standard.

Comparative Analysis of Analytical Data

The level of characterization for a research chemical versus a pharmacopeial reference standard differs significantly. The following tables summarize the typical data available for 2-(2-Aminoethyl)isoindoline-1,3-dione and the comprehensive data provided for Thalidomide USP Reference Standard.

Table 1: Physicochemical and Purity Data

Property2-(2-Aminoethyl)isoindoline-1,3-dioneThalidomide USP Reference Standard
CAS Number 71824-24-3[2][3]50-35-1[7]
Molecular Formula C₁₀H₁₀N₂O₂[2][3]C₁₃H₁₀N₂O₄[9]
Molecular Weight 190.20 g/mol [2][3]258.23 g/mol [9]
Stated Purity Typically 95-97%[3]Not less than 98.0% and not more than 101.5% (anhydrous basis)[8]
Analytical Data Provided Often limited to basic spectroscopic data (e.g., ¹H NMR)[10][11]Comprehensive data including IR, UV, and chromatographic purity[8]
Certification Generally not certifiedCertified by the United States Pharmacopeia

Table 2: Comparison of Typical Analytical Methods

Analytical Method2-(2-Aminoethyl)isoindoline-1,3-dioneThalidomide USP Reference Standard
Identification ¹H NMR[10][11]Infrared Absorption <197K>[8]
Assay Not typically providedHPLC[8]
Impurities Not typically specifiedChromatographic purity, limit of phthalic acid[8]
Water Content Not typically specifiedKarl Fischer Titration (<921>)[8]
Microbial Limits Not typically specifiedMeets the requirements of <61>[8]

Experimental Protocols

Detailed experimental protocols are a hallmark of a pharmacopeial reference standard. Below is a summary of the analytical workflow for the quality control of Thalidomide as per the USP monograph, which can serve as a benchmark for establishing a robust analytical procedure for related compounds like this compound.

Workflow for Reference Standard Characterization

G cluster_0 Material Reception & Initial Checks cluster_1 Identification cluster_2 Purity & Assay cluster_3 Specific Tests & Finalization A Raw Material B Visual Inspection A->B C Solubility Tests B->C D Infrared Spectroscopy (IR) C->D E Comparison with USP RS D->E F High-Performance Liquid Chromatography (HPLC) E->F G Chromatographic Purity F->G H Assay vs. Standard F->H I Limit of Phthalic Acid F->I J Water Content (Karl Fischer) I->J K Microbial Limits J->K L Certificate of Analysis (CoA) Generation K->L

Caption: Workflow for the characterization of a pharmacopeial reference standard.

Key Experimental Method: High-Performance Liquid Chromatography (HPLC) for Assay of Thalidomide

The following is a summarized HPLC protocol based on the USP monograph for Thalidomide.[8]

  • Mobile Phase: A gradient of a phosphate buffer and acetonitrile.

  • Column: 4.6-mm × 25-cm; 5-µm packing L1 (C18).

  • Flow Rate: About 2 mL per minute.

  • Detector: UV 238 nm.

  • System Suitability:

    • Resolution: Not less than 3.0 between thalidomide and an internal standard (e.g., phenacetin).

    • Tailing Factor: Not more than 2.0.

    • Relative Standard Deviation: Not more than 1.0% for replicate injections.

  • Procedure:

    • Prepare a standard solution of USP Thalidomide RS and an internal standard in the diluent.

    • Prepare a sample solution of the Thalidomide substance to be tested with the internal standard in the diluent.

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the peak responses and calculate the percentage of C₁₃H₁₀N₂O₄ in the portion of Thalidomide taken.

Signaling Pathways of Thalidomide and its Analogs

Thalidomide and its immunomodulatory analogs (IMiDs), such as Lenalidomide and Pomalidomide, exert their therapeutic effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells. The degradation of these transcription factors results in anti-proliferative and immunomodulatory effects.

G cluster_0 CRBN E3 Ubiquitin Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1 CUL4A CUL4A Roc1 Roc1 IMiD Thalidomide / IMiD IMiD->CRBN binds to IKZF1_3 Ikaros (IKZF1) Aiolos (IKZF3) IKZF1_3->CRBN recruited to Proteasome Proteasome IKZF1_3->Proteasome targeted for Ub Ubiquitin Ub->IKZF1_3 ubiquitination Degradation Degradation Proteasome->Degradation Effects Anti-proliferative & Immunomodulatory Effects Degradation->Effects leads to

Caption: Simplified signaling pathway of Thalidomide and its analogs.

Conclusion

For routine research and synthetic applications, 2-(2-Aminoethyl)isoindoline-1,3-dione can be a suitable and cost-effective material. However, when high accuracy, traceability, and regulatory compliance are required, such as in pharmaceutical quality control and clinical trials, the use of a certified pharmacopeial reference standard like Thalidomide is indispensable. The comprehensive characterization and detailed analytical methods associated with a USP reference standard provide a much higher level of confidence in the identity, purity, and strength of the material. Researchers developing new analytical methods for isoindolinone-based compounds can leverage the established protocols for related pharmacopeial standards as a robust starting point.

References

A Comparative Guide to Modern Isoindolinone Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone scaffold is a privileged structural motif found in a diverse array of natural products and pharmaceutically active compounds. Its prevalence in medicinal chemistry has driven the development of numerous synthetic strategies. This guide provides an objective comparison of three prominent modern methods for isoindolinone synthesis: Transition-Metal Catalyzed C-H Activation, Reductive Amination, and the Ugi Four-Component Reaction. We present a quantitative comparison of their performance, detailed experimental protocols, and visual representations of the reaction pathways to aid in methodology selection.

Comparative Performance of Isoindolinone Synthesis Methods

The following table summarizes the key quantitative data from representative examples of each synthetic method, offering a clear comparison of their efficiency and required conditions.

Parameter Transition-Metal Catalyzed C-H Activation (Rh-catalyzed) [1]Reductive Amination (AlCl₃-catalyzed) [2]Ugi Four-Component Reaction [3]
Starting Materials N-Benzoylsulfonamides, Olefins/Diazoacetates2-Carboxybenzaldehyde, Amines2-Furaldehydes, Amines, 2-(Phenylselanyl)acrylic acids, Isocyanides
Catalyst/Reagent [{RhCl₂Cp*}₂], Cu(OAc)₂AlCl₃, Polymethylhydrosiloxane (PMHS)BF₃·OEt₂ (for final aromatization)
Solvent DCE (1,2-dichloroethane)EthanolMethanol
Temperature 100 °CRoom Temperature25 °C
Reaction Time 12 hoursNot specified, but typically proceeds readily at room temp.16 hours (for Ugi/Diels-Alder step)
Yield Up to 95%Up to 94%Up to 85% (overall yield for the one-pot sequence)
Key Advantages High efficiency, broad substrate compatibility for olefins.[1]Mild reaction conditions, use of an inexpensive and safe reducing agent, recyclable catalyst.[2]High diversity of products from simple starting materials in a one-pot process.[3]
Key Disadvantages Requires expensive transition-metal catalyst and oxidant.May not be suitable for all substrate combinations.The complexity of the one-pot sequence can lead to lower overall yields.

Detailed Experimental Protocols

Transition-Metal Catalyzed C-H Activation: Rhodium-Catalyzed Synthesis of Isoindolinones[1]

This method describes the rhodium-catalyzed annulation of N-benzoylsulfonamides with olefins.

Experimental Protocol:

A mixture of N-benzoylsulfonamide (0.2 mmol), olefin (0.4 mmol), [{RhCl₂Cp*}₂] (5 mol %), and Cu(OAc)₂ (2.0 equiv) in DCE (1.0 mL) was stirred in a sealed tube at 100 °C for 12 hours. After completion of the reaction (monitored by TLC), the reaction mixture was cooled to room temperature and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired isoindolinone product.

Reaction Pathway:

Rh_Catalyzed_CH_Activation cluster_start Starting Materials cluster_catalyst Catalytic System N-Benzoylsulfonamide N-Benzoylsulfonamide Rhodacycle Five-membered Rhodacycle Intermediate N-Benzoylsulfonamide->Rhodacycle C-H Activation (Rh-catalyzed) Olefin Olefin Insertion_Product Olefin Insertion Product Olefin->Insertion_Product Insertion Rh_Catalyst [{RhCl₂Cp*}₂] Rh_Catalyst->Rhodacycle Oxidant Cu(OAc)₂ Oxidant->Rh_Catalyst Regenerates Catalyst Rhodacycle->Insertion_Product Annulated_Product Annulated Isoindolinone Insertion_Product->Annulated_Product β-H Elimination & Reductive Elimination Final_Product Isoindolinone Annulated_Product->Final_Product Michael Addition

Caption: Rhodium-catalyzed C-H activation pathway for isoindolinone synthesis.

Reductive Amination for N-Substituted Isoindolinone Synthesis[2]

This protocol details a highly chemoselective tandem amination-amidation of 2-carboxybenzaldehyde with various amines using an aluminum chloride catalyst.

Experimental Protocol:

To a solution of 2-carboxybenzaldehyde (1 mmol) and an amine (1.2 mmol) in ethanol (5 mL), AlCl₃ (10 mol %) was added, and the mixture was stirred at room temperature. After the formation of the intermediate imine (monitored by TLC), polymethylhydrosiloxane (PMHS) (2.0 equiv) was added dropwise. The reaction mixture was stirred until the completion of the reduction. The solvent was then evaporated under reduced pressure, and the residue was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by column chromatography to yield the N-substituted isoindolinone.

Reaction Workflow:

Reductive_Amination_Workflow Start Start Mix Mix 2-carboxybenzaldehyde, amine, and AlCl₃ in ethanol Start->Mix Imine_Formation Stir at Room Temperature (Imine Formation) Mix->Imine_Formation Add_Reductant Add Polymethylhydrosiloxane (PMHS) Imine_Formation->Add_Reductant Reduction_Lactamization Stir until completion (Reduction & Intramolecular Amidation) Add_Reductant->Reduction_Lactamization Workup Workup: Evaporation, Extraction, Drying, Concentration Reduction_Lactamization->Workup Purification Column Chromatography Workup->Purification Final_Product N-Substituted Isoindolinone Purification->Final_Product

Caption: Workflow for the reductive amination synthesis of isoindolinones.

Ugi Four-Component Reaction for Substituted Isoindolinone Synthesis[3]

This one-pot synthesis involves a tandem Ugi four-component condensation, intramolecular Diels-Alder cycloaddition, and subsequent deselenization-aromatization.

Experimental Protocol:

In a flask, 2-furaldehyde (1.0 mmol), an amine (1.2 mmol), 2-(phenylselanyl)acrylic acid (1.0 mmol), and an isocyanide (1.0 mmol) were dissolved in methanol (4 mL). The mixture was stirred at 25 °C for 16 hours. After the completion of the Ugi/Diels-Alder reaction sequence (monitored by TLC), the solvent was removed under reduced pressure. The residue was then treated with BF₃·OEt₂ to promote the deselenization-aromatization cascade. The reaction mixture was then quenched, extracted, and the crude product was purified by column chromatography to afford the polysubstituted isoindolinone.

Logical Relationship of the One-Pot Sequence:

Ugi_Reaction_Sequence Components 2-Furaldehyde + Amine + 2-(Phenylselanyl)acrylic acid + Isocyanide Ugi_4CR Ugi Four-Component Condensation Components->Ugi_4CR Diels_Alder Intramolecular Diels-Alder Cycloaddition Ugi_4CR->Diels_Alder Cycloadduct Cycloadduct Intermediate Diels_Alder->Cycloadduct Aromatization Deselenization-Aromatization (BF₃·OEt₂) Cycloadduct->Aromatization Final_Product Substituted Isoindolinone Aromatization->Final_Product

Caption: Logical flow of the Ugi-based one-pot isoindolinone synthesis.

References

Comparative Analysis of Isoindolin-1-one Analogs as PARP1 Inhibitors: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindolin-1-one scaffold has emerged as a promising pharmacophore in the design of potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response pathway. Analogs of this structure, particularly N-substituted isoindolinones, have demonstrated significant inhibitory activity, making them attractive candidates for the development of novel anticancer therapeutics. This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of isoindolin-1-one analogs, with a focus on their inhibitory potency against PARP1.

The data presented herein is derived from a study on 1-methyl-3-oxo-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindole-4-carboxamide derivatives, which are structurally related to the 2-(2-Aminoethyl)isoindolin-1-one core.[1] The modifications on the piperidine nitrogen atom provide critical insights into the structural requirements for potent PARP1 inhibition.

Quantitative Comparison of Isoindolin-1-one Analogs

The following table summarizes the biochemical and cellular activities of key isoindolin-1-one analogs. The data highlights how different substitutions on the piperidine ring of the parent structure influence the binding affinity (Kd) to PARP1 and the cellular inhibition of poly(ADP-ribose) (PAR) synthesis.

Compound IDR Group (Substitution on Piperidine-N)PARP1 Kd (μM)Cellular PAR Synthesis IC50 (μM)
7 H0.040.256
(±)-13 Cyclohexyl< 0.030.050
(S)-13 (NMS-P515) Cyclohexyl0.0160.027
(R)-13 Cyclohexyl0.0530.082

Data sourced from "Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515".[1]

Key Insights from the Data:

  • Impact of N-Substitution: The introduction of a cyclohexyl group at the piperidine nitrogen in compound (±)-13 significantly enhances both the binding affinity and cellular potency compared to the unsubstituted analog 7 .[1]

  • Stereochemistry: The stereochemistry at the 1-position of the isoindolinone core plays a crucial role in the inhibitory activity. The (S)-enantiomer, (S)-13 (NMS-P515) , is approximately three times more potent than the (R)-enantiomer, (R)-13 , in both biochemical and cellular assays.[1]

Experimental Protocols

PARP1 Enzymatic Assay (Fluorescence Polarization)

A fluorescence polarization (FP) displacement assay is a common method to determine the binding affinity (Kd) of inhibitors to PARP1.

Principle: This assay measures the displacement of a fluorescently labeled PARP inhibitor (tracer) from the PARP1 active site by a test compound. When the tracer is bound to the larger PARP1 enzyme, it tumbles slowly in solution, resulting in a high FP signal. When displaced by a competitive inhibitor, the smaller, freely tumbling tracer exhibits a low FP signal. The decrease in FP is proportional to the binding affinity of the test compound.

Detailed Protocol:

  • Reagents:

    • Recombinant human PARP1 enzyme

    • Fluorescently labeled PARP inhibitor tracer

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA, 1 mM DTT)

    • Test compounds (serially diluted in DMSO)

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

    • In a 384-well black plate, add the test compound dilutions.

    • Add the PARP1 enzyme and the fluorescent tracer to each well. The final concentrations of the enzyme and tracer should be optimized for a stable and robust FP signal.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore used in the tracer.

    • The Kd values are calculated by fitting the data to a competitive binding model.

Cellular PAR Synthesis Assay (ELISA-based)

This assay quantifies the ability of an inhibitor to block the formation of poly(ADP-ribose) (PAR) in cells, providing a measure of the compound's cellular potency (IC50).

Principle: Cellular PARP activity is induced by a DNA-damaging agent. The amount of PAR synthesized is then quantified using an ELISA-based method with an anti-PAR antibody.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., a human cancer cell line) in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of the test compounds for a specified time (e.g., 1 hour).

    • Induce DNA damage and PARP activation by treating the cells with a DNA-damaging agent (e.g., H2O2 or an alkylating agent) for a short period (e.g., 15 minutes).

  • Cell Lysis and PAR Quantification:

    • Wash the cells with PBS and then lyse them to release the cellular contents.

    • Coat a high-binding ELISA plate with the cell lysates.

    • Block the plate to prevent non-specific antibody binding.

    • Add a primary antibody specific for PAR and incubate.

    • Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Wash the plate and add a substrate for the enzyme (e.g., TMB for HRP).

    • Stop the reaction and measure the absorbance using a plate reader.

    • The IC50 values are determined by plotting the percentage of PAR synthesis inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanism of Action

PARP1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks and how PARP inhibitors intervene.

PARP1_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Intervention with PARP Inhibitors DNA_damage DNA Single-Strand Break PARP1_recruitment PARP1 Recruitment and Activation DNA_damage->PARP1_recruitment PARylation PAR Synthesis (PARP1 Catalytic Activity) PARP1_recruitment->PARylation BER_proteins Recruitment of BER Proteins (e.g., XRCC1) PARylation->BER_proteins Inhibition Inhibition of PARP1 Catalytic Activity PARylation->Inhibition DNA_repair DNA Repair BER_proteins->DNA_repair Cell_survival Cell Survival DNA_repair->Cell_survival PARPi Isoindolin-1-one PARP Inhibitor PARPi->Inhibition DSB_formation Accumulation of Single-Strand Breaks -> Double-Strand Breaks at Replication Fork Inhibition->DSB_formation Apoptosis Cell Death (Synthetic Lethality in HR-deficient cells) DSB_formation->Apoptosis

Caption: PARP1 signaling in DNA repair and the mechanism of PARP inhibitors.

Experimental Workflow for PARP1 Inhibitor Evaluation

This diagram outlines the typical workflow for identifying and characterizing novel PARP1 inhibitors.

Experimental_Workflow start Design and Synthesis of Isoindolin-1-one Analogs biochemical_assay Biochemical Assay (e.g., FP Displacement) start->biochemical_assay cellular_assay Cellular PAR Synthesis Assay (e.g., ELISA) start->cellular_assay determine_kd Determine PARP1 Binding Affinity (Kd) biochemical_assay->determine_kd sar_analysis Structure-Activity Relationship (SAR) Analysis determine_kd->sar_analysis determine_ic50 Determine Cellular Potency (IC50) cellular_assay->determine_ic50 determine_ic50->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for the evaluation of novel PARP1 inhibitors.

References

Benchmarking 2-(2-Aminoethyl)isoindolin-1-one Against Known PARP1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(2-Aminoethyl)isoindolin-1-one belongs to the isoindolin-1-one chemical class, a scaffold that has been identified as a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). Inhibition of PARP1 leads to the accumulation of SSBs, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inability to repair these DSBs leads to cell death through a concept known as synthetic lethality.[1][2]

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the inhibitory potency of the representative isoindolin-1-one compound, NMS-P118, and other well-established PARP inhibitors against PARP1 and PARP2. The data is presented in terms of IC50 (half-maximal inhibitory concentration), Ki (inhibitory constant), and Kd (dissociation constant), which are common metrics for inhibitor potency.

CompoundChemical ClassPARP1 IC50 (nM)PARP1 Ki (nM)PARP1 Kd (nM)PARP2 IC50 (nM)PARP2 Kd (nM)Selectivity (PARP2 Kd / PARP1 Kd)
NMS-P118 Isoindolin-1-one--9[3][4][5][6]-1390[3][4][5][6]~154-fold[6][7]
Olaparib Phthalazinone5[8][9]--1[8][9]--
Rucaparib Indole0.8[10]1.4[11]-0.5[10]--
Talazoparib Fluorobenzoyl-pyridodiazine0.57[12][13][14][15]-----

Experimental Protocols

PARP1 Chemiluminescent Assay Protocol

This protocol describes a method to determine the in vitro inhibitory activity of a compound against PARP1. The assay measures the NAD-dependent addition of poly(ADP-ribose) (PAR) to histone proteins.[16][17][18]

Materials:

  • Purified PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA template

  • Biotinylated NAD+

  • 10x PARP assay buffer

  • 10 mM DTT

  • Blocking buffer

  • PBST buffer (PBS with 0.05% Tween 20)

  • Streptavidin-HRP

  • ELISA ECL Substrate A and B

  • Test compound (e.g., this compound) dissolved in DMSO

  • Microplate luminometer

Procedure:

  • Plate Preparation:

    • Histone-coated 96-well plates are washed three times with PBST buffer.

    • Wells are blocked by adding 200 µl of blocking buffer and incubating for at least 90 minutes at room temperature.

    • Plates are washed three times with PBST buffer and tapped dry.

  • Ribosylation Reaction:

    • A master mix is prepared containing 10x PARP assay buffer, biotinylated NAD+, activated DNA, DTT, and water.

    • 25 µl of the master mix is added to each well.

    • The test compound is serially diluted and added to the appropriate wells. A "no inhibitor" positive control and a "no enzyme" blank are included. The final DMSO concentration should not exceed 1%.[18]

    • The reaction is initiated by adding 10 µl of diluted PARP1 enzyme to all wells except the blank.

    • The plate is incubated for 1 hour at room temperature.

  • Detection:

    • The plate is washed three times with PBST buffer.

    • Diluted Streptavidin-HRP is added to each well and incubated for 30 minutes at room temperature.[17]

    • The plate is washed three times with PBST buffer.

    • The ECL substrate is prepared by mixing equal volumes of Substrate A and Substrate B immediately before use.

    • 100 µl of the ECL substrate is added to each well.

    • Chemiluminescence is immediately measured using a microplate luminometer.

  • Data Analysis:

    • The blank value is subtracted from all other readings.

    • The percentage of inhibition is calculated for each concentration of the test compound relative to the positive control.

    • The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

PARP1_Signaling_Pathway cluster_DNA_Damage DNA Damage cluster_PARP1_Activation PARP1 Activation & Repair cluster_Inhibition Inhibition cluster_Outcome Cellular Outcome DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PARylation PARP1 auto-PARylation PARP1->PARylation catalyzes DSB Double-Strand Break (DSB) PARP1->DSB leads to (if inhibited) BER_Complex Base Excision Repair (BER) Complex Recruitment PARylation->BER_Complex signals for SSB_Repair SSB Repair BER_Complex->SSB_Repair mediates Inhibitor Isoindolin-1-one (e.g., this compound) Inhibitor->PARP1 inhibits Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis Experimental_Workflow cluster_Plate_Prep 1. Plate Preparation cluster_Reaction 2. Ribosylation Reaction cluster_Detection 3. Detection Coat Coat plate with Histones Wash1 Wash Coat->Wash1 Block Block with Blocking Buffer Wash1->Block Wash2 Wash Block->Wash2 Add_MasterMix Add Master Mix (Biotin-NAD+, Activated DNA) Wash2->Add_MasterMix Add_Inhibitor Add Test Compound Add_MasterMix->Add_Inhibitor Add_PARP1 Add PARP1 Enzyme Add_Inhibitor->Add_PARP1 Incubate1 Incubate for 1 hour Add_PARP1->Incubate1 Wash3 Wash Incubate1->Wash3 Add_Strep_HRP Add Streptavidin-HRP Wash3->Add_Strep_HRP Incubate2 Incubate for 30 min Add_Strep_HRP->Incubate2 Wash4 Wash Incubate2->Wash4 Add_ECL Add ECL Substrate Wash4->Add_ECL Read_Luminescence Read Chemiluminescence Add_ECL->Read_Luminescence

References

A Comparative Guide to the Enantioselective Synthesis of Isoindolinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of isoindolinone derivatives is a critical endeavor in medicinal chemistry and drug discovery, as the chirality of these scaffolds often dictates their pharmacological activity. This guide provides a comparative overview of two prominent and distinct methodologies for achieving high enantioselectivity in isoindolinone synthesis: a Palladium-Catalyzed Aza-Heck/Suzuki Coupling reaction and an Organocatalytic Asymmetric Cascade Aza-Henry/Lactamization reaction. We present a side-by-side analysis of their performance, supported by experimental data, and provide detailed protocols to facilitate their implementation in a research setting.

Performance Comparison

The two methods offer unique advantages and cater to the synthesis of different classes of isoindolinone derivatives. The palladium-catalyzed approach provides access to 3-aryl- and 3-alkenyl-substituted isoindolinones, while the organocatalytic method is tailored for the synthesis of 3-(nitromethyl)isoindolinones.

FeaturePalladium-Catalyzed Aza-Heck/Suzuki Coupling[1][2]Organocatalytic Aza-Henry/Lactamization[3]
Catalyst Palladium complex with a chiral phosphoramidite ligandChiral bifunctional thiourea (Takemoto's catalyst)
Key Transformation Intramolecular aza-Heck reaction followed by a Suzuki couplingAsymmetric aza-Henry (nitro-Mannich) reaction followed by in-situ lactamization
Typical Substrates O-phenyl hydroxamic ethers and aryl/alkenyl boronic acidsα-Amido sulfones derived from 2-formyl benzoates and nitromethane
General Yield Range 65-95%70-92%
General Enantiomeric Excess (ee) Range 84-96% ee90-98% ee
Reaction Conditions Mild (30 °C), requires inert atmosphere (Argon)Mild (-40 °C to room temperature)
Advantages Broad substrate scope for aryl and alkenyl substituents, good functional group tolerance.Metal-free, utilizes a commercially available organocatalyst, excellent enantioselectivity.
Limitations Requires a precious metal catalyst and a chiral ligand.Primarily demonstrated for the synthesis of 3-(nitromethyl)isoindolinones.

Experimental Protocols

Palladium-Catalyzed Sequential Aza-Heck/Suzuki Coupling Reaction[1][2]

General Procedure:

To a dried Schlenk tube under an argon atmosphere, [Pd(cinnamyl)Cl]2 (3 mol%), and the chiral phosphoramidite ligand L6 (10 mol%) are added. Anhydrous toluene (1.0 mL) is then added, and the mixture is stirred at room temperature for 30 minutes. Following this, the O-phenyl hydroxamic ether substrate (0.15 mmol), the corresponding arylboronic acid (0.3 mmol), and triethylamine (Et3N, 0.3 mmol) are added. Toluene (1.0 mL) and water (100 µL) are then added sequentially. The resulting mixture is stirred at 30 °C for 48 hours. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography (petroleum ether/ethyl acetate) to afford the desired chiral isoindolinone. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

Organocatalytic Asymmetric Cascade Aza-Henry/Lactamization Reaction[3]

General Procedure:

To a solution of the α-amido sulfone (0.05 mmol) in toluene (0.5 mL) in a vial, nitromethane (0.25 mmol, 5 equivalents) and Takemoto's catalyst (10 mol%) are added. The resulting mixture is cooled to -40 °C and stirred for 72 hours. Afterward, potassium carbonate (K2CO3, 0.075 mmol) is added, and the reaction mixture is stirred at room temperature for an additional 48 hours to facilitate lactamization. The reaction is then quenched with a saturated aqueous solution of ammonium chloride (NH4Cl), and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to yield the 3-(nitromethyl)isoindolinone. The enantiomeric excess is determined by chiral HPLC.

Visualizing the Synthetic Process

To aid in the conceptualization of these synthetic approaches, the following diagrams illustrate a general experimental workflow and the proposed catalytic cycles for each reaction.

G cluster_workflow General Experimental Workflow start Starting Materials & Catalyst reaction Reaction Setup under Optimized Conditions start->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, HRMS) purification->characterization ee_determination Enantiomeric Excess Determination (Chiral HPLC) characterization->ee_determination product Enantioenriched Isoindolinone ee_determination->product

Caption: A generalized workflow for the enantioselective synthesis and analysis of isoindolinone derivatives.

G cluster_pd A) Palladium-Catalyzed Aza-Heck/Suzuki Cycle cluster_organo B) Organocatalytic Aza-Henry/Lactamization Cycle pd0 Pd(0)L* pdII_ox Oxidative Addition (R-N-OAr) pd0->pdII_ox pdII_ins Migratory Insertion pdII_ox->pdII_ins pdII_tm Transmetalation (Ar'B(OH)2) pdII_ins->pdII_tm pdII_re Reductive Elimination pdII_tm->pdII_re pdII_re->pd0 product_pd Product pdII_re->product_pd cat Thiourea Catalyst activation Dual H-Bond Activation (Imine & Nitromethane) cat->activation imine Imine Formation imine->activation aza_henry Aza-Henry Reaction activation->aza_henry intermediate Acyclic Intermediate aza_henry->intermediate lactamization Lactamization intermediate->lactamization lactamization->cat Regeneration product_org Product lactamization->product_org

References

Safety Operating Guide

Personal protective equipment for handling 2-(2-Aminoethyl)isoindolin-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-(2-Aminoethyl)isoindolin-1-one

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, tailored for research, scientific, and drug development professionals. Following these procedures is critical to ensure personal safety and environmental protection.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential effects before handling. The substance is harmful if swallowed, toxic in contact with skin, causes skin irritation, and leads to serious eye irritation. It is also harmful to aquatic life with long-lasting effects.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Aquatic HazardCategory 3H402: Harmful to aquatic life
Chronic Aquatic HazardCategory 3H412: Harmful to aquatic life with long lasting effects

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. All PPE should be inspected prior to use.[1]

  • Eye and Face Protection: Wear chemical safety goggles or safety glasses with side-shields that conform to government standards such as OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves. Use proper glove removal technique to avoid skin contact with the product.[1]

    • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[2] If contamination occurs, take off all contaminated clothing immediately.

  • Respiratory Protection: In case of inadequate ventilation or the generation of vapors or aerosols, use a NIOSH-approved respirator or a self-contained breathing apparatus (SCBA).[3]

Operational and Handling Plan

A systematic approach to handling ensures minimal risk. Work should be conducted in a designated area equipped for handling hazardous chemicals.

Step 1: Preparation and Engineering Controls
  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure that eyewash stations and safety showers are close to the workstation location.[2]

  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly read and understand the SDS for this compound.[1]

  • Assemble PPE: Put on all required personal protective equipment as specified above.

Step 2: Chemical Handling
  • Avoid Contact: Prevent any contact with skin, eyes, and clothing.[2] Do not breathe vapors or mists.

  • Hygiene Practices: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the substance and before breaks.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents.[2]

Step 3: Accidental Spills and Release
  • Evacuate: Evacuate personnel from the immediate spill area.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Containment: For spills, cover drains to prevent entry into the sewer system. Collect, bind, and pump off spills using an inert absorbent material.[2]

  • Personal Protection: For major spills, stay in the danger area only with a self-contained breathing apparatus and suitable protective clothing.

First Aid Measures

In case of exposure, immediate medical attention is required. Always show the Safety Data Sheet to the attending physician.[1]

  • If Swallowed: Rinse mouth with water and immediately make the victim drink water (two glasses at most).[1] Do not induce vomiting.[2] Call a physician or poison control center.

  • If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[1] Call a physician immediately.

  • If in Eyes: Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do so. Continue rinsing and contact an ophthalmologist.

  • If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician.[1][4]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste material and any contaminated items (e.g., absorbent material, gloves) in suitable, closed, and labeled containers for disposal.[1][2]

  • Environmental Precautions: Do not allow the product to enter drains or surface water.[1] Avoid release to the environment.

  • Disposal Method: Dispose of the chemical and its container in accordance with all applicable local, regional, national, and international regulations. Contact a licensed professional waste disposal service.

Workflow for Safe Handling

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handle 2. Handling cluster_decon 3. Decontamination & Cleanup cluster_dispose 4. Waste Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Setup in Fume Hood prep_ppe->prep_setup handle_chem Handle Chemical (Avoid Contact/Inhalation) prep_setup->handle_chem Proceed to Handle handle_hygiene Practice Good Hygiene handle_chem->handle_hygiene decon_self Wash Hands Thoroughly handle_hygiene->decon_self After Handling decon_area Clean Work Area decon_self->decon_area decon_ppe Doff & Dispose PPE decon_area->decon_ppe dispose_chem Collect Chemical Waste decon_ppe->dispose_chem Segregate Waste dispose_cont Dispose via Licensed Service dispose_chem->dispose_cont

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.